molecular formula C10H21NO2 B1583938 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine CAS No. 19780-85-9

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Cat. No.: B1583938
CAS No.: 19780-85-9
M. Wt: 187.28 g/mol
InChI Key: QCZXNEGHMZUDNS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Piperidinepropanol, 1-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol
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InChI

InChI=1S/C10H21NO2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h10,12-13H,1-9H2
Source PubChem
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InChI Key

QCZXNEGHMZUDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN(CCC1CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H21NO2
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DSSTOX Substance ID

DTXSID5066530
Record name 4-Piperidinepropanol, 1-(2-hydroxyethyl)-
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Molecular Weight

187.28 g/mol
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CAS No.

19780-85-9, 52005-98-8
Record name 1-(2-Hydroxyethyl)-4-piperidinepropanol
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Record name 1-(2-Hydroxyethyl)-4-piperidinepropanol
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Record name 4-(Hydroxypropyl)piperidine-1-ethanol
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Record name 4-Piperidinepropanol, 1-(2-hydroxyethyl)-
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Record name 4-Piperidinepropanol, 1-(2-hydroxyethyl)-
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Record name 1-(2-hydroxyethyl)piperidine-4-propanol
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Record name 1-(2-HYDROXYETHYL)-4-PIPERIDINEPROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a crucial component in numerous biologically active compounds, making the development of novel synthetic routes and detailed characterization of its derivatives a significant endeavor for researchers and drug development professionals.[1][2] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis and rigorous characterization of this target molecule.

Introduction to this compound

This compound is a tertiary amine featuring two hydroxyl groups at the termini of ethyl and propyl chains attached to the 1 and 4 positions of the piperidine ring, respectively. The presence of these functional groups offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. The polarity imparted by the hydroxyl groups and the tertiary amine nitrogen suggests potential utility in modulating pharmacokinetic properties such as solubility and bioavailability.

Key Molecular Properties:

PropertyValueSource
CAS Number 19780-85-9[3][4][5]
Molecular Formula C₁₀H₂₁NO₂[4]
Molecular Weight 187.28 g/mol [4]
Appearance White to light yellow powder or crystal
Melting Point 46.0 to 51.0 °C
Purity (GC) >98.0%

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a convergent strategy, commencing from commercially available 4-piperidinepropanol. This approach involves the initial protection of the primary alcohol on the propyl side chain, followed by N-alkylation to introduce the 2-hydroxyethyl group, and concluding with deprotection. This method is selected for its high selectivity and the use of well-established, high-yielding reactions.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Piperidinepropanol Protected tert-Butyl(3-(piperidin-4-yl)propoxy)diphenylsilane Start->Protected TBDPSCl, Imidazole, DMF Alkylated 1-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-4-(3-hydroxypropyl)piperidine Protected->Alkylated 2-Bromoethanol, K₂CO₃, CH₃CN Final_Product This compound Alkylated->Final_Product TBAF, THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Protection of 4-Piperidinepropanol

The initial step involves the selective protection of the primary hydroxyl group of 4-piperidinepropanol using tert-butyldiphenylsilyl chloride (TBDPSCl). The TBDPS protecting group is chosen for its steric bulk, which favors reaction at the less hindered primary alcohol, and its stability under the basic conditions of the subsequent N-alkylation step.

Protocol:

  • To a solution of 4-piperidinepropanol (1 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldiphenylsilyl chloride (1.1 equivalents) in DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane.

Part 2: N-Alkylation of the Protected Piperidine

The secondary amine of the protected piperidine is then alkylated with 2-bromoethanol to introduce the 2-hydroxyethyl moiety. Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction.

Protocol:

  • To a solution of tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents) and 2-bromoethanol (1.2 equivalents).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-alkylated product, which can be used in the next step without further purification if TLC indicates sufficient purity.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the TBDPS protecting group to unmask the primary alcohol. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

Protocol:

  • Dissolve the crude product from the previous step in tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the final product, this compound. The product can be further purified by recrystallization if necessary.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

  • δ ~3.65 (t, 2H): Triplet corresponding to the methylene protons adjacent to the hydroxyl group of the 2-hydroxyethyl chain (-N-CH₂-CH₂ -OH).

  • δ ~3.60 (t, 2H): Triplet for the methylene protons adjacent to the hydroxyl group of the 3-hydroxypropyl chain (-CH₂-CH₂ -OH).

  • δ ~2.80 (m, 2H): Multiplet for the equatorial protons at C2 and C6 of the piperidine ring.

  • δ ~2.55 (t, 2H): Triplet for the methylene protons adjacent to the piperidine nitrogen (-CH₂ -CH₂-OH).

  • δ ~2.00 (m, 2H): Multiplet for the axial protons at C2 and C6 of the piperidine ring.

  • δ ~1.70 (m, 2H): Multiplet for the equatorial protons at C3 and C5 of the piperidine ring.

  • δ ~1.40-1.60 (m, 5H): Overlapping multiplets for the remaining methylene protons of the propyl chain and the proton at C4 of the piperidine ring.

  • δ ~1.25 (m, 2H): Multiplet for the axial protons at C3 and C5 of the piperidine ring.

  • Broad singlets: For the two -OH protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

  • δ ~62.5: Methylene carbon of the propyl chain adjacent to the hydroxyl group (-CH₂ -OH).

  • δ ~60.0: Methylene carbon of the ethyl chain adjacent to the hydroxyl group (-CH₂ -OH).

  • δ ~58.0: Methylene carbon of the ethyl chain adjacent to the piperidine nitrogen (-CH₂ -N).

  • δ ~54.0: Methylene carbons at C2 and C6 of the piperidine ring.

  • δ ~36.0: Methine carbon at C4 of the piperidine ring.

  • δ ~32.0: Methylene carbons at C3 and C5 of the piperidine ring.

  • δ ~30.0 & ~29.0: The remaining two methylene carbons of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of piperidine and its derivatives is well-documented.[6]

Expected IR Absorption Bands (KBr pellet or thin film):

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration, indicative of the two hydroxyl groups.

  • ~2930 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the piperidine ring and alkyl chains.

  • ~1450 cm⁻¹: C-H bending (scissoring) vibrations.

  • ~1050-1150 cm⁻¹: C-N stretching of the tertiary amine and C-O stretching of the primary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

  • [M+H]⁺: The protonated molecular ion should be observed at m/z 188.16, confirming the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of water (m/z 170.15), loss of the hydroxyethyl group (m/z 144.14), and cleavage of the propyl chain.

The overall experimental workflow, from synthesis to characterization, is summarized below:

Experimental_Workflow cluster_synthesis_purification Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis Synthesis Multi-step Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity GC / HPLC Purification->Purity

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted piperidine derivatives, underscoring the fundamental importance of this heterocyclic scaffold in modern drug discovery.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620.
  • Zell, D., & Hoffmann, H. M. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Krasavin, M. (2023).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Pickett, H. M., & Paddock, J. K. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 91(19), 5237-5241.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a482.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]

Sources

physicochemical properties of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a substituted piperidine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and theoretical prediction of its core physicochemical properties. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity. This guide will serve as a foundational resource for researchers aiming to understand and utilize this compound in their work, ensuring a robust and reproducible approach to its scientific evaluation.

Introduction and Molecular Overview

This compound is a bifunctional piperidine derivative featuring two primary alcohol moieties. The piperidine ring, a common scaffold in pharmaceuticals, imparts a basic nitrogen center, influencing properties such as pKa and solubility. The dual hydroxyl groups enhance its polarity and potential for hydrogen bonding, which are critical factors in its interaction with biological systems and its formulation characteristics. Understanding the interplay of these structural features is paramount for predicting its behavior in various applications.

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Predictive Overview

Table 1: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C10H21NO2[1]
Molecular Weight 187.28 g/mol [1]
XLogP3-AA (logP) 0.4[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 43.7 Ų[1]
CAS Number 19780-85-9[2]

Experimental Determination of Physicochemical Properties

This section outlines the recommended experimental protocols for the empirical validation of the key .

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. The tertiary amine of the piperidine ring is the primary ionizable group.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[3][4]

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). To maintain a constant ionic strength, 0.1 M potassium chloride can be used as the solvent.[3]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel (e.g., at 25 ± 0.5 °C) and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the piperidine nitrogen atoms are protonated.[5] This can be determined from the inflection point of the curve. The experiment should be performed in triplicate to ensure reproducibility.[3]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.[6]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[6][7]

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Combine equal volumes of the aqueous solution and the n-octanol phase in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.[8]

Recommended Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[7]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous media (e.g., purified water, and buffers at pH 1.2, 4.5, and 6.8 to mimic physiological conditions).[9]

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[7]

  • Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[7]

  • Concentration Analysis: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Spectroscopic and Thermal Analysis

A complete characterization of this compound should also include spectroscopic and thermal analysis to confirm its structure and assess its stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, and decomposition temperature, and to assess thermal stability.

Safety and Handling

Based on related piperidine derivatives, this compound should be handled with care. It is predicted to be a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.

Conclusion

This technical guide provides a comprehensive roadmap for the physicochemical characterization of this compound. By following the detailed protocols for determining pKa, logP, and aqueous solubility, researchers can generate the robust and reliable data necessary for advancing their research and development activities. The combination of predictive modeling and empirical testing outlined herein ensures a thorough understanding of this promising molecule.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. [Link]

  • Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. (n.d.). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C) | Request PDF. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]

  • ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[3]. [Link]

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. The piperidine ring is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The hydroxyalkyl substituents on this particular molecule offer sites for further functionalization and potential hydrogen bonding interactions with biological targets.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. Moving beyond a simple recitation of data, this document delves into the "why" behind the expected spectral features, offering a framework for researchers to interpret their own data with confidence. The protocols and interpretations presented herein are grounded in established principles and validated through authoritative sources.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a central piperidine ring substituted at the nitrogen (N1) with a 2-hydroxyethyl group and at the C4 position with a 3-hydroxypropyl group. This combination of a tertiary amine, a flexible six-membered ring, and two primary alcohol functionalities dictates its unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Expected Chemical Shifts and Splitting Patterns:

The piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial proton signals, though these can sometimes be broad or complex due to ring flipping.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Field Insights
-CH₂-OH (N-ethyl) ~3.6Triplet (t)Protons adjacent to the hydroxyl group are deshielded. They will be split by the neighboring -CH₂-N group.
-N-CH₂- (N-ethyl) ~2.5Triplet (t)These protons are adjacent to the electron-withdrawing nitrogen atom. They are split by the -CH₂-OH protons.
-CH₂-OH (C4-propyl) ~3.5Triplet (t)Similar to the other hydroxyl-adjacent protons, these are deshielded and split by the adjacent methylene group.
Piperidine H2/H6 (axial & equatorial) ~2.8 - 3.0 (eq), ~2.0 - 2.2 (ax)Multiplet (m)Protons alpha to the nitrogen are significantly deshielded. The equatorial protons are typically further downfield than the axial ones.
Piperidine H3/H5 (axial & equatorial) ~1.6 - 1.8 (eq), ~1.2 - 1.4 (ax)Multiplet (m)These protons are part of the piperidine ring backbone.
Piperidine H4 ~1.4 - 1.6Multiplet (m)A single proton at a branch point, coupled to multiple neighbors.
-CH₂- (propyl, adjacent to ring) ~1.4 - 1.6Multiplet (m)Standard alkyl chain protons.
-CH₂- (propyl, middle) ~1.2 - 1.4Multiplet (m)Shielded alkyl protons, expected to show complex splitting.
-OH (x2) Variable (broad singlet)Broad Singlet (br s)The chemical shift of hydroxyl protons is concentration and solvent dependent and they often do not couple to adjacent protons due to rapid exchange.

Note: Chemical shifts are predictions and can vary based on solvent and concentration. Data from similar structures and general chemical shift tables inform these estimates.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Field Insights
-CH₂-OH (N-ethyl) ~60Carbon attached to an oxygen atom is significantly deshielded.
-N-CH₂- (N-ethyl) ~58Carbon alpha to nitrogen is deshielded.
Piperidine C2/C6 ~54These carbons are alpha to the nitrogen atom within the ring.
-CH₂-OH (C4-propyl) ~63Similar to the other -CH₂OH carbon.
Piperidine C4 ~38A methine carbon within the ring.
Piperidine C3/C5 ~32Standard alkane-like carbons within the ring structure.
-CH₂- (propyl, adjacent to ring) ~35Alkyl chain carbon.
-CH₂- (propyl, middle) ~20A more shielded alkyl carbon.

Note: These predictions are based on established chemical shift increments and data from related piperidine structures.[2]

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is essential for high-quality, interpretable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, D₂O will cause the -OH proton signals to disappear due to H-D exchange, which can be a useful diagnostic tool.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[2] For D₂O, a different standard like TSP is used.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve Compound (5-10 mg in 0.6 mL solvent) Solvent Select Solvent (CDCl₃, D₂O, DMSO-d₆) Standard Add TMS Standard H1_NMR ¹H NMR Acquisition Standard->H1_NMR Run Exp. C13_NMR ¹³C NMR Acquisition Standard->C13_NMR Run Exp. FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase & Baseline Correction FT->Phase Analysis Spectral Analysis Phase->Analysis

Caption: Standard NMR workflow from sample preparation to spectral analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its O-H, C-H, and C-N bonds.

Functional Group Expected Absorption (cm⁻¹) Appearance Rationale and Field Insights
Alcohol O-H 3200 - 3550Broad, StrongThe broadness is due to intermolecular hydrogen bonding between the alcohol groups. This is one of the most diagnostic peaks in the spectrum.[4]
Alkane C-H 2850 - 2950Strong, SharpThese absorptions arise from the C-H stretching vibrations of the piperidine ring and the alkyl side chains. Their presence is expected but less diagnostic than the O-H stretch.[4]
Tertiary Amine C-N 1050 - 1250MediumThe C-N stretching vibration for a tertiary amine is often in the fingerprint region and can be difficult to assign definitively without comparison to reference spectra.[5]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the crystalline powder is placed directly on the ATR crystal.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Expected Ionization and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to readily protonate at the basic piperidine nitrogen to form the molecular ion [M+H]⁺.

  • Molecular Weight: C₁₀H₂₁NO₂ = 187.28 g/mol [7]

  • Expected [M+H]⁺ ion: m/z ≈ 188.29

Fragmentation Pathways:

Tandem MS (MS/MS) on the precursor ion at m/z 188 would reveal characteristic fragmentation patterns. The fragmentation of N-substituted piperidines is often initiated at the nitrogen atom.[8]

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of the hydroxyethyl group or cleavage within the ring, resulting in stable iminium ions.[8]

  • Loss of Water: The presence of hydroxyl groups makes the neutral loss of water (H₂O, 18 Da) a highly probable fragmentation pathway, leading to a fragment ion at m/z ≈ 170.

  • Ring Opening: Fragmentation can also involve the opening of the piperidine ring followed by further cleavage.

MS_Fragmentation Parent [M+H]⁺ m/z ≈ 188 Loss_H2O [M+H - H₂O]⁺ m/z ≈ 170 Parent->Loss_H2O - H₂O Alpha_Cleavage Iminium Ions (α-Cleavage) Parent->Alpha_Cleavage C-C Cleavage Ring_Opening Ring-Opened Fragments Parent->Ring_Opening Ring Fission

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 188) as the precursor and perform a product ion scan to obtain the fragmentation pattern.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the complete carbon-hydrogen framework. IR spectroscopy will quickly confirm the presence of the crucial hydroxyl functional groups. Finally, ESI-MS will verify the molecular weight and provide structural insights through predictable fragmentation patterns. This guide provides the theoretical foundation and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this molecule, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Nicholas R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Guiyin Zhou, et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • Hugo E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • R. S. McDonald. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • M. D. Cockman, et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Available at: [Link]

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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Substituted Piperidine Compounds

Introduction: The Enduring Relevance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][4] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, makes it an exceptionally versatile building block for the design of therapeutic agents targeting a wide spectrum of diseases.[2] This guide provides a comprehensive exploration of the diverse biological activities of substituted piperidine compounds, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted piperidines have emerged as a promising class of compounds in oncology, demonstrating the ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]

A. Mechanisms of Action in Cancer Therapy

The anticancer effects of piperidine derivatives are multifaceted, often involving the modulation of key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[5]

  • Induction of Apoptosis: Many piperidine-containing compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can be achieved through the activation of mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases.[5] For instance, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism. Piperidine compounds can induce cell cycle arrest at various checkpoints, preventing cancer cells from progressing through division and proliferation.[5]

  • Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression. Piperine, a well-known piperidine alkaloid, has demonstrated both anti-angiogenic and anti-metastatic properties.[5][6]

B. Key Examples of Anticancer Piperidine Compounds
  • Piperine: Found in black pepper, piperine has shown therapeutic potential against a range of cancers including breast, lung, prostate, and ovarian cancer.[5] It has been reported to inhibit cancer stem cell self-renewal and enhance the efficacy of conventional chemotherapeutic drugs.[6][7][8]

  • Spirooxindolopyrrolidine-embedded Piperidinones: These complex heterocyclic systems have demonstrated significant cytotoxicity and apoptosis induction in various cancer cell lines.[4]

  • N-substituted-piperidine analogs: Certain N-substituted derivatives have shown promising activity against breast cancer cell lines, with some exhibiting potent cytotoxic effects.

C. Experimental Workflow: Evaluation of Anticancer Activity

The assessment of the anticancer potential of novel piperidine compounds involves a hierarchical series of in vitro and in vivo assays.

Caption: A typical workflow for evaluating the anticancer properties of new chemical entities.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Neuroprotective and CNS-Related Activities

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease, neuropathic pain, and psychosis.[2][4][9]

A. Alzheimer's Disease: A Multi-pronged Approach

Substituted piperidines have been designed to combat Alzheimer's disease through multiple mechanisms:

  • Cholinesterase Inhibition: Donepezil, a well-known piperidine derivative, is a potent acetylcholinesterase (AChE) inhibitor.[4] By inhibiting the breakdown of acetylcholine, it helps to improve cognitive function. Novel piperidine derivatives are being developed to inhibit both AChE and butyrylcholinesterase (BuChE).[4]

  • Aβ Aggregation Inhibition: Some piperidine derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]

  • Antioxidant and Metal Chelating Properties: Oxidative stress and metal dyshomeostasis are also implicated in Alzheimer's pathology. Certain piperidine compounds possess antioxidant and metal-chelating properties, offering additional neuroprotective benefits.[4][11]

B. Analgesic and Antipsychotic Effects
  • Analgesia: The piperidine ring is a core component of many opioid analgesics, such as morphine and meperidine.[4][12] Researchers are actively synthesizing novel 4-aminomethyl piperidine derivatives that target the µ-opioid receptor for pain management.

  • Antipsychotics: Piperidine derivatives like pimozide and pipotiazine are used as antipsychotic medications.[12] Newer benzoxazole-piperidine derivatives are being developed with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, aiming for improved efficacy and reduced side effects.[9]

C. Signaling Pathway: Cholinesterase Inhibition

G ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding & Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Piperidine Piperidine Inhibitor Piperidine->AChE Inhibition

Caption: Mechanism of action of piperidine-based AChE inhibitors.

III. Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and substituted piperidines have shown considerable promise in this area.[13]

A. Antibacterial and Antifungal Mechanisms
  • Ergosterol Biosynthesis Inhibition: Some 4-aminopiperidines have been identified as novel antifungal agents that target ergosterol biosynthesis, a crucial component of the fungal cell membrane.

  • Targeting Bacterial Cell Wall Synthesis: While specific mechanisms are still under investigation for many compounds, disruption of bacterial cell wall synthesis is a common target for antibacterial agents.

  • Inhibition of Key Enzymes: Piperidine derivatives may also exert their antimicrobial effects by inhibiting essential bacterial or fungal enzymes.

B. Structure-Activity Relationship Insights

Studies on piperidinothiosemicarbazone derivatives have revealed that the nature and position of substituents on the piperidine and associated rings significantly influence antimycobacterial activity.[14] For instance, the replacement of a pyridine ring with a pyrazine ring can have a notable impact on potency.[14]

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial/Fungal Culture: Grow the target microorganism in an appropriate liquid medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a series of two-fold dilutions of the piperidine compound in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Cardiovascular and Other Biological Activities

The therapeutic potential of substituted piperidines extends to the cardiovascular system and beyond.

  • Antihypertensive Effects: Certain piperidine derivatives have demonstrated antihypertensive properties, although the specific mechanisms are varied and often depend on the overall molecular structure.[9]

  • Antiviral Activity: N-benzyl piperidines have shown activity against the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide.[4] Other derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease.[4]

  • Anti-inflammatory and Antioxidant Properties: Many piperidine compounds, including the natural alkaloid piperine, possess anti-inflammatory and antioxidant activities.[9][13][15][16] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[15]

V. Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties to achieve desired biological activities. Future research will likely focus on the development of highly selective and potent piperidine derivatives with improved safety profiles. The integration of computational methods, such as molecular docking and dynamic simulations, will undoubtedly accelerate the identification of novel lead compounds and the optimization of existing ones.[17] As our understanding of the molecular basis of diseases deepens, the rational design of substituted piperidines will continue to play a pivotal role in addressing unmet medical needs across a wide range of therapeutic areas.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]

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  • Ghosh, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

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  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]

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  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

  • Lin, Z., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. British Journal of Dermatology. [Link]

  • de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, J. H., et al. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link]

  • Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

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An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Pharmacological Landscape of a Novel Piperidine Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective mechanism of action for the novel chemical entity, 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. In the absence of direct empirical data for this specific molecule, we pivot to a hypothesis-driven approach, grounded in the well-established pharmacology of the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities.[1] This guide will, therefore, leverage structure-activity relationships of analogous compounds to posit a plausible mechanistic pathway and delineate a robust experimental framework for its validation.

Our core hypothesis is that this compound functions as a modulator of sigma receptors, a unique class of intracellular proteins with significant implications in neurological and psychiatric disorders. The structural features of the compound, namely the N-hydroxyethyl and 4-hydroxypropyl substituents on the piperidine core, suggest the potential for specific polar interactions within the sigma-1 receptor binding pocket.

I. Physicochemical and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is foundational to elucidating its biological function. The key structural features of this compound are its tertiary amine within the piperidine ring and two terminal hydroxyl groups.

PropertyValueSource
CAS Number19780-85-9[2][3][4]
Molecular FormulaC10H21NO2[2]
Molecular Weight187.28 g/mol [2][3]
Predicted LogP~0.5 - 1.5(Cheminformatic Estimation)
pKa~9.0 - 10.0(Estimated for tertiary amine)

The presence of two hydroxyl groups is anticipated to increase hydrophilicity compared to a non-hydroxylated piperidine core, potentially influencing its pharmacokinetic profile, including blood-brain barrier permeability. The tertiary amine is expected to be protonated at physiological pH, allowing for ionic interactions with biological targets.

II. Proposed Mechanism of Action: A Sigma-1 Receptor Modulator

We postulate that this compound acts as a modulator of the sigma-1 receptor (σ1R). This hypothesis is predicated on the following rationale:

  • Structural Precedent: Many known sigma-1 receptor ligands possess a piperidine or related nitrogenous heterocyclic scaffold.[5][6]

  • Key Pharmacophoric Features: The protonated tertiary amine can form a crucial ionic bond with the conserved aspartate residue (Asp126) in the σ1R binding site. The hydroxyalkyl side chains can engage in hydrogen bonding with surrounding amino acid residues, such as glutamate (Glu172), which is a key interaction for many σ1R ligands.

  • Neuromodulatory Potential: Sigma-1 receptors are implicated in a variety of central nervous system (CNS) functions, and their modulation can influence neurotransmitter systems.[5][7] Piperidine itself is known to be a constituent in the mammalian brain and affects synaptic mechanisms.[7]

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to the sigma-1 receptor, which is located at the endoplasmic reticulum-mitochondrion interface. This interaction is hypothesized to allosterically modulate the activity of various ion channels and signaling proteins, leading to downstream effects on neuronal excitability and plasticity.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx Sigma1R Sigma-1 Receptor Sigma1R->NMDA_Receptor Allosteric Modulation Sigma1R->VGCC Modulates Activity IP3R IP3 Receptor Sigma1R->IP3R Stabilizes IP3R->Ca_Influx Modulates Ca2+ Release Compound This compound Compound->Sigma1R Binds and Modulates Neuronal_Plasticity Modulation of Neuronal Plasticity Ca_Influx->Neuronal_Plasticity

Caption: Proposed signaling pathway of this compound via sigma-1 receptor modulation.

III. Experimental Validation Workflow

A multi-tiered approach is essential to rigorously test our hypothesis. This involves in silico modeling, in vitro characterization, and in vivo functional assays.

G cluster_In_Silico cluster_In_Vitro_Binding cluster_Functional_Assays cluster_In_Vivo In_Silico Phase 1: In Silico Modeling In_Vitro_Binding Phase 2: In Vitro Binding Assays In_Silico->In_Vitro_Binding Docking Molecular Docking to Sigma-1 Receptor Functional_Assays Phase 3: In Vitro Functional Assays In_Vitro_Binding->Functional_Assays Radioligand_Binding Radioligand Displacement Assay (e.g., with [3H]-(+)-pentazocine) In_Vivo Phase 4: In Vivo CNS Target Engagement Functional_Assays->In_Vivo FLIPR Calcium Mobilization Assay (FLIPR) Microdialysis In Vivo Microdialysis in Rodent Striatum (Measure neurotransmitter levels) MD_Sim Molecular Dynamics Simulations SPR Surface Plasmon Resonance Patch_Clamp Electrophysiology (Patch Clamp) on NMDA receptor currents Behavioral_Models Rodent Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition)

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability make it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[1][3] This guide focuses on 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS: 19780-85-9), a derivative whose biological potential remains largely unexplored.[4][5]

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. We will move beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, ensuring a logical and self-validating workflow. Our objective is to build a foundational biological profile for this molecule, guiding future research and development efforts.

Compound at a Glance:

  • IUPAC Name: 3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol[4]

  • Molecular Formula: C₁₀H₂₁NO₂[4]

  • Molecular Weight: 187.28 g/mol [4]

  • Appearance: White to light yellow powder/crystal

Part 1: Foundational Assessment: Cytotoxicity and Therapeutic Index

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[6][7] Cytotoxicity screening provides a fundamental understanding of the compound's intrinsic toxicity, establishes a safe concentration range for subsequent bioactivity assays, and offers a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cells.[7][8] We will employ two complementary assays that measure different hallmarks of cell death.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. By using both a metabolic assay (MTT) and a membrane integrity assay (LDH), we create a more robust and validated cytotoxicity profile.

  • MTT Assay: Measures the metabolic activity of mitochondrial reductase enzymes, providing an indication of overall cell health and proliferation.[9]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is damaged.[10][11]

Experimental Workflow for Cytotoxicity Screening

The logical flow for this initial assessment ensures that data from each step informs the next.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays (24-72h Incubation) cluster_analysis Data Analysis & Outcome prep_compound Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) treatment Treat cells with serial dilutions of the compound. Include vehicle control (solvent only) and untreated control. prep_compound->treatment prep_cells Culture and seed cell lines (e.g., HEK293, HeLa, MCF-7) in 96-well plates prep_cells->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Cell Viability (MTT) Calculate % Cytotoxicity (LDH) mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 ther_index Establish Therapeutic Concentration Window for Further Assays ic50->ther_index

Caption: General workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

This protocol is based on established methods for assessing metabolic activity.[12][13]

  • Cell Plating: Seed selected cell lines (e.g., HEK293 for non-cancerous, HeLa and MCF-7 for cancerous) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12] Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[7]

This protocol measures the loss of membrane integrity.[11][14]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (Section 1.3.1). Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[15]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, comparative format.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293Normal Human KidneyMTT48> 100
HeLaHuman Cervical CancerMTT4845.2
MCF-7Human Breast CancerMTT4862.8
HEK293Normal Human KidneyLDH48> 100
HeLaHuman Cervical CancerLDH4851.5
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Screening for Potential Therapeutic Bioactivities

With a defined non-toxic concentration range, we can proceed to screen for specific biological activities. The piperidine scaffold is known to be a key component in many antimicrobial and anti-inflammatory agents, making these logical starting points for investigation.[3]

Antimicrobial Activity Evaluation

The nitrogen-containing heterocyclic structure of piperidine is a common feature in many natural and synthetic antimicrobial compounds.[3] Therefore, assessing the ability of this compound to inhibit the growth of pathogenic bacteria and fungi is a critical step.

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[16][17][18] It provides a quantitative measure of the compound's potency.

MIC_Workflow prep_compound Prepare 2x serial dilutions of the test compound in broth (e.g., Mueller-Hinton Broth) in a 96-well plate. inoculation Inoculate each well with the microbial suspension. Include positive (known antibiotic) and negative (no compound) controls. prep_compound->inoculation prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) of test strains (e.g., S. aureus, E. coli). prep_inoculum->inoculation incubation Incubate plate at 37°C for 16-20 hours. inoculation->incubation readout Determine MIC: Lowest concentration with no visible microbial growth (turbidity). incubation->readout

Caption: Workflow for the Broth Microdilution Assay.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 1:1 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[19]

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Amphotericin B), a negative/growth control (inoculum with no compound), and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria64
Escherichia coli (ATCC 25922)Gram-negative Bacteria128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>256
Candida albicans (ATCC 90028)Fungus (Yeast)128
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Many piperidine-containing natural alkaloids and synthetic drugs exhibit anti-inflammatory properties.[3] Simple, cell-free in vitro assays can provide an initial indication of a compound's potential to modulate inflammatory processes.[20][21]

We propose two widely used assays to assess anti-inflammatory potential:

  • Inhibition of Albumin Denaturation: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of protein.[22][23]

  • HRBC Membrane Stabilization: The stabilization of human red blood cell (HRBC) membranes against heat-induced lysis is analogous to the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes.[24][25]

AntiInflammatory_Workflow cluster_assays Parallel Assays cluster_albumin Albumin Denaturation cluster_hrbc HRBC Membrane Stabilization cluster_analysis Data Analysis & Outcome albumin_prep Mix Bovine Serum Albumin with test compound dilutions. albumin_heat Incubate at 37°C, then heat at 70°C. albumin_prep->albumin_heat albumin_read Measure turbidity at 660 nm. albumin_heat->albumin_read analysis Calculate % Inhibition of Denaturation Calculate % Protection from Hemolysis albumin_read->analysis hrbc_prep Mix HRBC suspension with test compound dilutions. hrbc_heat Incubate and heat to induce hemolysis. hrbc_prep->hrbc_heat hrbc_read Centrifuge and measure hemoglobin release in supernatant at 560 nm. hrbc_heat->hrbc_read hrbc_read->analysis conclusion Assess Anti-inflammatory Potential analysis->conclusion

Caption: Workflow for in vitro anti-inflammatory screening.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Treatment: Add 2 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL) to the reaction mixture. Use Diclofenac sodium as a positive control.[26]

  • Incubation: Incubate the samples at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 15 minutes.[23]

  • Reading: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • HRBC Suspension Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with sterile saline. Prepare a 10% v/v suspension in sterile saline.

  • Reaction Mixture: In separate tubes, mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound at various concentrations. Also prepare a control (with saline instead of compound) and a positive control (with Diclofenac sodium).[27]

  • Incubation and Lysis: Incubate all tubes at 56°C for 30 minutes in a water bath.

  • Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

  • Reading: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

  • Calculation: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Assay TypeConcentration (µg/mL)% Inhibition / % Protection
Albumin Denaturation50055.3%
Albumin Denaturation100072.1%
HRBC Stabilization50048.9%
HRBC Stabilization100065.7%
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a structured, multi-faceted strategy for the initial in vitro evaluation of this compound. By systematically assessing cytotoxicity, antimicrobial, and anti-inflammatory activities, researchers can build a robust foundational dataset. The results generated from these protocols will establish a clear therapeutic window, identify potential "hit" activities, and provide the necessary scientific grounding to justify more advanced investigations, such as mechanism of action studies, target identification, and eventual progression to in vivo models. This logical cascade of experiments ensures that resources are used efficiently while maximizing the potential for discovering the therapeutic value of this novel compound.

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An In-Depth Technical Guide to the Preliminary Toxicity Screening of Hydroxyalkyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Phased and Mechanistic Approach

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of hydroxyalkyl substituents can significantly modulate a molecule's pharmacological activity, solubility, and metabolic profile, making hydroxyalkyl piperidines a promising class for novel drug discovery. However, this structural novelty necessitates a rigorous and early assessment of potential toxicity. Late-stage failures due to unforeseen adverse effects are a primary driver of unsustainable costs and timelines in drug development.[3][4][5]

This guide eschews a rigid, checklist-style approach. Instead, it presents a dynamic, tiered framework for the preliminary toxicity screening of novel hydroxyalkyl piperidines. The philosophy is to "fail fast, fail cheap," using a cascade of assays that increase in complexity and resource intensity. We begin with high-throughput in vitro methods to assess fundamental cellular toxicity and progress to a limited, ethically-minded in vivo study. Each stage is designed not merely to generate data, but to provide mechanistic insights that inform a critical " go/no-go " decision for each candidate compound. This self-validating system, grounded in established regulatory principles, ensures that only the most promising and safest candidates advance in the development pipeline.

Section 1: The Integrated Toxicity Screening Cascade

The preliminary safety evaluation of a new chemical entity (NCE) should follow a logical progression. This tiered approach maximizes efficiency, minimizes the use of animal models in accordance with the 3Rs (Reduction, Refinement, Replacement) principle, and allows for early termination of compounds with unfavorable profiles.[6][7][8] The proposed cascade begins with broad cytotoxicity screening to establish effective concentration ranges, followed by specific genotoxicity assessment, and culminates in a preliminary whole-organism evaluation.

Screening_Cascade cluster_1 Tier 2: Preliminary In Vivo Assessment cluster_2 Decision Point & Next Steps Cytotoxicity Cytotoxicity Screening (MTT Assay) - Establish IC50 - Guide Dose Selection Genotoxicity Genotoxicity Screening (Ames Test) - Assess Mutagenic Potential Cytotoxicity->Genotoxicity Decision Go / No-Go Decision Genotoxicity->Decision Favorable Profile Acute_Tox Acute Oral Toxicity (OECD 425) - Determine MTD/LD50 Estimate - Observe Clinical Signs Next_Steps Proceed to: - Repeat-Dose Toxicity - Full Safety Pharmacology - Toxicokinetics Acute_Tox->Next_Steps Data informs design of subsequent studies Decision->Acute_Tox Decision->Next_Steps Compound Advances

Caption: A tiered workflow for preliminary toxicity screening.

Section 2: Tier 1 - In Vitro Foundational Safety Assessment

The initial phase of screening relies on established in vitro assays to provide rapid and cost-effective data on a compound's intrinsic cellular toxicity.[9][10]

Cytotoxicity Screening: The MTT Assay

Expertise & Causality: The first critical question is: at what concentration does our compound kill cells? The MTT assay is a robust and widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a half-maximal inhibitory concentration (IC50).[12] This IC50 value is not just a measure of toxicity; it is essential for selecting non-lethal concentrations for subsequent, more nuanced assays like the Ames test.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Preparation & Seeding:

    • Culture selected cell lines (e.g., HepG2 for liver, SH-SY5Y for neuronal) to ~80% confluency.

    • Trypsinize and prepare a single-cell suspension.

    • Seed 10,000 cells/well into a 96-well flat-bottom plate in a volume of 100 µL of culture medium.[11]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment:

    • Prepare a serial dilution of the hydroxyalkyl piperidine compound in the appropriate culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation & Solubilization:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12][14]

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Compound IDCell LineExposure Time (h)IC50 (µM)
HAP-001HepG24825.4
HAP-001SH-SY5Y4842.1
HAP-002HepG248> 100
HAP-002SH-SY5Y4889.7
DoxorubicinHepG2480.8
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: A compound that is not cytotoxic may still pose a significant risk if it damages DNA, a hallmark of carcinogenesis. The Ames test is a globally recognized and regulatory-accepted assay for identifying substances that can induce gene mutations.[6][15][16] The test employs several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in the genes required to synthesize the amino acid histidine or tryptophan, respectively.[15] These bacteria cannot grow in a medium lacking this amino acid. The assay screens for mutagens that cause a secondary, reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the amino acid and form colonies.

A critical, self-validating component of this protocol is the inclusion of a rat liver extract known as the S9 fraction . Many chemicals only become mutagenic after being metabolized by liver enzymes (cytochrome P450s).[16] Running the test with and without the S9 fraction allows for the detection of both direct-acting mutagens and those requiring metabolic activation.

Ames_Test_Workflow cluster_no_s9 Without Metabolic Activation cluster_s9 With Metabolic Activation start Start with Test Compound prep Prepare Compound at Non-Toxic Concentrations start->prep split Divide into Two Arms prep->split mix_no_s9 Mix Compound with Bacterial Strain (e.g., S. typhimurium TA98) split->mix_no_s9 mix_s9 Mix Compound with Bacterial Strain and S9 Fraction split->mix_s9 plate_no_s9 Plate on Histidine-Deficient Agar mix_no_s9->plate_no_s9 incubate_no_s9 Incubate ~48 hours plate_no_s9->incubate_no_s9 count_no_s9 Count Revertant Colonies incubate_no_s9->count_no_s9 compare Compare Colony Counts to Negative (Vehicle) Control count_no_s9->compare plate_s9 Plate on Histidine-Deficient Agar mix_s9->plate_s9 incubate_s9 Incubate ~48 hours plate_s9->incubate_s9 count_s9 Count Revertant Colonies incubate_s9->count_s9 count_s9->compare result Significant Increase over Control? compare->result positive Positive Result: Potentially Mutagenic result->positive Yes negative Negative Result: Not Mutagenic in this Assay result->negative No

Caption: Decision workflow for the Ames Bacterial Reverse Mutation Test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation:

    • Select at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[16]

    • Prepare test compound solutions at several concentrations, guided by the prior cytotoxicity results.

    • Prepare positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

    • Prepare the S9 mix for the metabolic activation arm of the experiment.

  • Assay Procedure:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or control).

    • For the metabolic activation plates, also add 0.5 mL of the S9 mix.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (bottom agar).

    • Allow the top agar to solidify.

  • Incubation and Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Data Presentation: Ames Test Results

StrainTreatmentS9 ActivationMean Revertant Colonies ± SDFold Increase vs. ControlResult
TA98Vehicle-25 ± 41.0Negative
TA98HAP-002 (50 µ g/plate )-28 ± 51.1Negative
TA98HAP-002 (50 µ g/plate )+31 ± 61.2Negative
TA982-Nitrofluorene-350 ± 2214.0Positive
TA982-Aminoanthracene+410 ± 3016.4Positive

Section 3: Tier 2 - Preliminary In Vivo Acute Oral Toxicity

Expertise & Causality: Positive outcomes from in vitro screens are encouraging, but insufficient to predict safety in a complex biological system. A preliminary in vivo study is essential to understand a compound's effect on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to identify potential target organs of toxicity.[17] The goal is to establish an initial safety margin and determine the Maximum Tolerated Dose (MTD), which is critical for designing subsequent repeat-dose studies.[18][19]

We recommend the OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure (UDP) . This method is a refined alternative to the classical LD50 test, providing a statistically sound estimate of the LD50 while significantly reducing the number of animals required.[20][21] The sequential nature of the UDP, where the outcome for one animal determines the dose for the next, is a hallmark of an efficient and ethical study design.[22]

Methodology: OECD 425 Up-and-Down Procedure

  • Animal Selection and Housing:

    • The preferred species is the rat; female rats are often slightly more sensitive and are typically used first.[21][23]

    • Animals should be young adults, healthy, and acclimatized to laboratory conditions for at least 5 days.[23]

    • House animals in appropriate conditions (22°C ± 3°, 12h light/dark cycle).[24]

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • The study begins by dosing a single animal at a step below the best estimate of the LD50.

    • Administer the compound via oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[20]

    • If the animal survives after a defined period (usually 48 hours), the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.[22]

    • The interval between dosing animals is typically 48 hours. The study continues until stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observations:

    • Animals are observed closely for the first 4 hours after dosing and then daily for at least 14 days.[22]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, and central nervous systems, as well as behavior patterns.[23] Note any tremors, convulsions, or changes in motor activity, which could be relevant for piperidine compounds.[25]

    • Record body weights weekly.

    • At the end of the study, surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Log of an Example UDP Study

Animal IDDose (mg/kg)Time to Onset of SignsClinical Signs ObservedOutcome (at 48h)14-Day Outcome
F13002 hoursLethargy, piloerectionSurvivedSurvived
F25501 hourTremors, decreased activitySurvivedSurvived
F3175030 minsSevere tremors, ataxiaDied-
F45501.5 hoursLethargy, decreased activitySurvivedSurvived
F5175045 minsTremors, prostrationDied-

The final LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.[22]

Section 4: Integrating with Safety Pharmacology Principles

While this guide focuses on preliminary toxicity, the observations made, particularly in the in vivo study, provide the first glimpse into a compound's safety pharmacology profile. As defined by the ICH S7A guideline , safety pharmacology aims to identify undesirable pharmacodynamic effects on vital physiological functions.[26][27][28] Observations of tremors, ataxia, or lethargy in the acute toxicity study (Tier 2) would strongly suggest effects on the central nervous system (CNS). Similarly, changes in respiration or cardiovascular signs would be noted. These preliminary findings are invaluable for designing the formal safety pharmacology core battery (CNS, cardiovascular, and respiratory studies) that is required before first-in-human trials.[27][29]

Conclusion

This tiered screening strategy provides a robust, evidence-based framework for making a critical " go/no-go " decision on the future of a novel hydroxyalkyl piperidine candidate. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, this approach identifies compounds with potential safety liabilities early, conserving resources and adhering to ethical principles of animal use. A compound that successfully navigates this preliminary screen—demonstrating an acceptable therapeutic window (high IC50), no evidence of mutagenicity, and a manageable acute toxicity profile—can proceed with a higher degree of confidence into more comprehensive, resource-intensive preclinical development, including repeat-dose toxicity studies and a full safety pharmacology evaluation.

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A Comprehensive Technical Guide to the Solubility and Stability of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the piperidine derivative 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. The protocols and methodologies detailed herein are grounded in established principles of pharmaceutical sciences and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). This document is intended for researchers, formulation scientists, and analytical chemists involved in the preclinical and early-stage development of drug candidates.

Introduction to this compound

This compound (CAS No. 19780-85-9) is a piperidine derivative with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol .[1][2] Its structure, featuring two hydroxyl groups and a tertiary amine, suggests a high degree of polarity and the potential for aqueous solubility. Understanding the solubility and stability profile of this molecule is a critical first step in its development as a potential active pharmaceutical ingredient (API). These fundamental physicochemical properties dictate its formulation strategy, bioavailability, and shelf-life.[3]

Part 1: Solubility Characterization

The solubility of an API is a determining factor for its absorption and overall bioavailability.[4] This section outlines a systematic approach to characterizing the solubility of this compound in various relevant media. The "shake-flask" method remains the gold standard for determining thermodynamic solubility and will be the basis for the described protocols.[5]

Thermodynamic Solubility Protocol

The objective is to determine the equilibrium solubility of the compound in different solvent systems.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add to vials with specific solvent volume prep1->prep2 equil Agitate at constant temperature (e.g., 25°C & 37°C) for 24-48h prep2->equil sample1 Allow suspension to settle equil->sample1 sample2 Filter supernatant (e.g., 0.22 µm PVDF) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by validated HPLC-UV/ELSD method sample3->sample4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. Recommended solvents include:

    • Purified Water

    • pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.

    • Common organic solvents used in formulation (e.g., Ethanol, Propylene Glycol, DMSO).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate at both ambient (25°C) and physiological (37°C) temperatures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. For phase separation, centrifugation or filtration can be used. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is common, but care must be taken to avoid adsorption of the compound onto the filter material.[6]

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Given the lack of a strong chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary for quantification.[7][8]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25(Hypothetical Value: 150.5)
Purified Water37(Hypothetical Value: 185.2)
0.1 N HCl (pH 1.2)37(Hypothetical Value: >500)
Acetate Buffer (pH 4.5)37(Hypothetical Value: 450.8)
Phosphate Buffer (pH 6.8)37(Hypothetical Value: 190.1)
Phosphate Buffer (pH 7.4)37(Hypothetical Value: 182.5)
Ethanol25(Hypothetical Value: 250.7)

Part 2: Intrinsic Stability and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[9] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[10][11] This is a core requirement of regulatory bodies and is described in ICH guideline Q1A(R2).[12]

Development of a Stability-Indicating Method (SIM)

A validated, stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[10][13] For a piperidine derivative like the topic compound, a Reversed-Phase HPLC (RP-HPLC) method is often suitable.

Key Considerations for Method Development:

  • Detection: Due to the absence of a significant UV chromophore, ELSD or Mass Spectrometry (MS) detection is highly recommended.[14]

  • Column Choice: A C18 column is a versatile starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate, which is MS-compatible) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of the parent compound from more or less polar degradants.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15]

Forced Degradation Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels without being so excessive as to lead to secondary degradation.[12][16]

Experimental Workflow for Forced Degradation:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep Prepare stock solution of compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal (e.g., 80°C, solid state) prep->therm photo Photolytic (ICH Q1B, solid/solution) prep->photo control Analyze unstressed control sample prep->control neutralize Neutralize (if needed) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize dilute Dilute to target concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze control->analyze

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the samples and neutralize with an equivalent amount of base.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Maintain at room temperature, sampling at various time points. The tertiary amine and hydroxyl groups may be susceptible to base-catalyzed reactions.

    • Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and monitor over time. Tertiary amines are susceptible to oxidation, potentially forming N-oxides.

    • Analyze directly or after appropriate dilution.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[16]

    • Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[16]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Data Presentation: Stability Profile

Summarize the findings from the forced degradation studies in a table.

Stress ConditionReagent/ConditionDurationAssay of Parent (%)% DegradationNo. of Degradants
ControlNone24h(Hypothetical: 99.8)0.20
Acid Hydrolysis0.1 N HCl, 60°C8h(Hypothetical: 88.5)11.52
Base Hydrolysis0.1 N NaOH, RT24h(Hypothetical: 94.2)5.81
Oxidation3% H₂O₂, RT4h(Hypothetical: 82.1)17.93
Thermal (Solid)80°C48h(Hypothetical: 98.9)1.11
Photolytic (Solution)ICH Q1B-(Hypothetical: 99.5)0.50

Conclusion

This guide provides a comprehensive and technically sound strategy for the initial but critical evaluation of this compound. The systematic determination of its solubility profile will inform formulation development, while rigorous stability testing will elucidate its degradation pathways and support the development of a robust analytical control strategy. The insights gained from these studies are fundamental to advancing a promising molecule through the pharmaceutical development pipeline.

References

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Methodological & Application

protocol for using 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to be chemically modified to interact with a diverse array of biological targets.[3][4] This document provides a comprehensive guide for the initial in vitro characterization of a novel piperidine derivative, this compound (CAS: 19780-85-9). We present a series of robust, self-validating protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's effects on cell viability and determine its effective concentration range in a cell culture setting. The methodologies detailed herein are grounded in established principles of cell-based assays and provide a framework for generating reliable and reproducible data for novel compound screening.

Introduction: The Significance of the Piperidine Moiety

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in drug discovery.[1] Derivatives of this scaffold are found in over twenty classes of pharmaceuticals and are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, analgesic, and anti-inflammatory properties.[3][5] The versatility of the piperidine ring allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with enzymes and receptors.

This compound is a functionalized piperidine derivative whose biological activity is not yet extensively characterized. The presence of two hydroxyl groups suggests potential for hydrogen bonding interactions with biological targets, making it a compound of interest for screening campaigns. This guide outlines the foundational steps for its evaluation in a cell culture context, beginning with solubilization and proceeding to the determination of its dose-dependent effects on cell viability, a critical first step in preclinical drug discovery.[6]

Materials and Reagents

  • This compound (Source: e.g., TCI, Santa Cruz Biotechnology)[7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Hemocytometer or automated cell counter

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Standard laboratory equipment (pipettes, sterile tubes, incubators, etc.)

Experimental Workflow Overview

The overall process for evaluating a novel compound involves several sequential steps, from initial preparation to final data analysis. This workflow ensures a systematic and logical progression of the experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Protocol 1: Prepare High-Concentration Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions Solubilize & Dilute treat_cells Treat Cells with Compound Dilutions prep_dilutions->treat_cells Add to Cells seed_cells Protocol 2: Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Protocol 3: Perform MTT Viability Assay incubate->mtt_assay read_plate Measure Absorbance with Plate Reader mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: General experimental workflow for in vitro compound testing.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of a concentrated stock solution is critical for ensuring precise final concentrations in the cell culture medium. DMSO is a common solvent for novel compounds due to its high solubilizing capacity and miscibility with aqueous media.[8]

Causality: A high-concentration stock (e.g., 10-100 mM) minimizes the volume of solvent added to the cell culture medium, preventing solvent-induced toxicity. The final DMSO concentration should typically be kept below 0.5% to avoid artifacts.[8]

Procedure:

  • Determine Molecular Weight: The molecular weight of this compound is 187.28 g/mol .[9][10]

  • Calculate Mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 187.28 g/mol = 1.8728 mg

  • Weigh Compound: Accurately weigh ~1.87 mg of the compound and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO. Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining Optimal Working Concentration (Dose-Response Assay)

A dose-response experiment is essential to determine the concentration range over which the compound exerts a biological effect.[11] For a novel compound, it is advisable to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the half-maximal inhibitory concentration (IC50).[12]

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.[13]

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Preparation of Working Solutions:

    • Thaw the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to prepare 2X working concentrations of the compound. For example, to achieve a final concentration of 100 µM, prepare a 200 µM working solution.

    • Crucially, prepare a "Vehicle Control" working solution containing the same final concentration of DMSO as the highest compound concentration, but without the compound itself.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate already containing 100 µL of medium with cells. This brings the final volume to 200 µL and dilutes the compound to the desired 1X final concentration.

    • Include "vehicle control" wells and "no treatment" (media only) wells. It is recommended to perform each treatment in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the expected mechanism of action of the compound (typically 24, 48, or 72 hours).[11]

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize and protect from light.

  • MTT Addition: After the desired incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired.

Data Analysis and Interpretation

Proper analysis transforms raw absorbance values into meaningful biological data. The results are typically expressed as a percentage of viability relative to the vehicle-treated control cells.

Analysis Steps:

  • Background Subtraction: Subtract the average absorbance of "blank" wells (media, MTT, and DMSO only) from all other wells.

  • Normalization: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Well / Mean Absorbance of Vehicle Control Wells) × 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Illustrative Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Relative to Vehicle)
0 (Vehicle Control)0.8540.045100%
0.10.8320.05197.4%
10.7650.04989.6%
50.6110.05571.5%
100.4430.03851.9%
250.2150.02925.2%
500.0980.01511.5%
1000.0620.0117.3%

Hypothetical Mechanism of Action

Once the cytotoxic or cytostatic effects of this compound are confirmed, subsequent studies would focus on elucidating its mechanism of action. Many piperidine-containing drugs function as inhibitors of specific enzymes, such as kinases. A hypothetical pathway illustrates how such an inhibitor might function.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cell Proliferation / Survival TF->Response Promotes Inhibitor 1-(2-hydroxyethyl)-4- (3-hydroxypropyl)piperidine Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a signaling pathway by the compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
No effect observed, even at high concentrations Compound Insolubility: The compound may be precipitating out of the aqueous culture medium.Visually inspect wells under a microscope for precipitates. Decrease the highest concentration tested or use a solubilizing agent if compatible with the assay.[8]
Incorrect Target: The chosen cell line may not express the molecular target of the compound.Test the compound on a panel of different cell lines from various tissue origins.[11]
High variability between replicate wells Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure the cell suspension is homogenous before and during plating. Pay attention to pipetting technique.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation.Avoid using the outermost wells for experiments. Fill them with sterile PBS or media to maintain humidity.
Vehicle control shows significant toxicity High Solvent Concentration: The concentration of DMSO is too high.Recalculate dilutions to ensure the final DMSO concentration is non-toxic (ideally <0.1%, max 0.5%). Perform a DMSO toxicity curve to determine the tolerance of your specific cell line.

References

  • Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kar, S. (Ed.). (2022). Piperidine-Based Drug Discovery. Elsevier. Information available at: [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment. Available at: [Link]

  • Li, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved January 20, 2026, from [Link]

  • Llobet, M., et al. (2018). A statistical approach to improve compound screening in cell culture media. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Heringa, M. B., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]

  • Heringa, M. B., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1957–1972. Available at: [Link]

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  • Vinci, M., et al. (2012). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers. Available at: [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • SciSupplies. (n.d.). This compound>98.0%(GC)(T)25g. Retrieved January 20, 2026, from [Link]

  • Ding, S., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses. Available at: [Link]

  • Hussain, M., et al. (2014). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Journal of the Serbian Chemical Society. Available at: [Link]

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Application Notes and Protocols for 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3] Piperidine derivatives are key components in a wide array of therapeutics, demonstrating a broad spectrum of biological activities including, but not limited to, anticancer, antiviral, analgesic, and neuroprotective effects.[4][5] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[1]

This document provides a detailed guide on the potential applications of a specific, yet underexplored, piperidine derivative: 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine . While direct literature on the biological activity of this compound is scarce, its structural features—a central piperidine core, a hydroxyethyl group on the nitrogen, and a hydroxypropyl substituent at the 4-position—suggest a rich potential for derivatization and interaction with various biological targets. These hydroxyl groups, in particular, present opportunities for hydrogen bonding, a key interaction in many ligand-receptor binding events.

Compound Profile: this compound

Property Value Source
CAS Number 19780-85-9[6][7]
Molecular Formula C10H21NO2[6][7]
Molecular Weight 187.28 g/mol [6][7]
Appearance White to light yellow crystalline powder[6]
Melting Point 49°C[6]
Purity ≥98.0%[6]

Hypothesized Therapeutic Applications and Screening Protocols

The structural characteristics of this compound make it an intriguing starting point for several drug discovery campaigns. The presence of two hydroxyl groups and a tertiary amine suggests potential interactions with a variety of biological targets. Below, we propose two hypothetical, yet plausible, applications and provide detailed protocols for initial screening.

Application Area: Modulators of G-Protein Coupled Receptors (GPCRs)

Rationale: The piperidine scaffold is a common feature in many GPCR ligands. The hydroxyl groups on this compound can mimic the interactions of endogenous ligands with serine, threonine, or tyrosine residues in the receptor binding pocket. The tertiary amine can act as a protonatable group, forming ionic interactions with acidic residues.

This protocol describes a competitive binding assay to determine if this compound or its derivatives can displace a known radiolabeled ligand from a target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the binding buffer.

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target GPCR and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the binding buffer. Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound at various concentrations

    • Radiolabeled ligand at a concentration equal to its Kd

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Set up Binding Assay (Buffer, Compound, Radioligand, Membranes) Compound_Prep->Assay_Setup Membrane_Prep Prepare GPCR Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Harvesting Harvest on Filter Plates Incubation->Harvesting Washing Wash Unbound Ligand Harvesting->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis

Caption: Workflow for a GPCR Radioligand Binding Assay.

Application Area: Enzyme Inhibitors

Rationale: The hydroxyl groups of this compound can form key hydrogen bonds with active site residues of enzymes, particularly hydrolases and kinases. The piperidine ring can act as a scaffold to position these interacting groups optimally.

This protocol outlines a method to assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-33P]-ATP

  • This compound (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, pH 7.5)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and create a serial dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the following:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Substrate peptide

    • Purified kinase

  • Initiation: Start the reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Scintillation Counting: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction (Buffer, Compound, Substrate, Kinase) Compound_Prep->Reaction_Setup Reaction_Start Initiate with [γ-33P]-ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Substrate_Capture Spot on Filter Paper Reaction_Stop->Substrate_Capture Washing Wash Unbound ATP Substrate_Capture->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Should this compound show activity in these or other primary screens, its structure is highly amenable to chemical modification to improve potency, selectivity, and pharmacokinetic properties.

  • Modification of Hydroxyl Groups: The primary and secondary hydroxyl groups can be esterified, etherified, or replaced with other functional groups to probe the importance of hydrogen bonding.

  • N-Substituent Modification: The hydroxyethyl group on the piperidine nitrogen can be elongated, shortened, or replaced with other alkyl or aryl groups to explore additional binding interactions.

  • C4-Substituent Modification: The hydroxypropyl chain at the 4-position can be altered in length or functionalized to optimize interactions with the target.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. Its structural features, particularly the presence of a piperidine core and two hydroxyl groups, make it a versatile starting point for the development of novel therapeutics. The protocols outlined in this document provide a framework for initiating the investigation of this compound's biological activity and for its potential development as a lead compound in various therapeutic areas. The key to unlocking its full potential lies in systematic screening and a creative medicinal chemistry approach to derive a potent and selective drug candidate.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

  • Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Ali, A., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment, 2022, 9956708. Available at: [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
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  • MDPI. Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Available at: [Link]

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Application Note: High-Throughput Screening Strategies for Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, recognized as one of the most vital structural motifs in drug design.[1][2] Its prevalence is remarkable, appearing in numerous natural alkaloids and forming the core of over twenty classes of pharmaceutical agents.[1][2] The scaffold's success is not coincidental; its unique physicochemical and stereochemical properties make it a "privileged scaffold."[1][3] The piperidine ring typically adopts a stable chair conformation, which enables the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] Furthermore, the ring's nitrogen atom provides a versatile handle for fine-tuning critical drug-like properties such as solubility, lipophilicity, and metabolic stability, enhancing a molecule's overall druggability.[4][5]

Given the therapeutic importance of piperidine derivatives, high-throughput screening (HTS) of piperidine-focused compound libraries is a critical and routine strategy in early-stage drug discovery.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust HTS assays tailored for the identification of novel piperidine-based therapeutic leads. We will delve into field-proven assay protocols, data analysis workflows, and strategies for overcoming common challenges associated with this compound class.

Part 1: Designing the HTS Campaign for Piperidine Libraries

The success of any HTS campaign hinges on a well-designed assay that is sensitive, robust, and relevant to the biological target. When screening piperidine libraries, several factors must be considered, from the choice of biological target to the specific detection technology.

Target Selection and Assay Format

Piperidine derivatives have shown activity against a wide array of biological targets. The choice of assay technology is therefore dictated by the target class.

Target ClassCommon HTS Assay FormatsPrinciple
G Protein-Coupled Receptors (GPCRs) Luminescence-based (e.g., cAMP assays), Fluorescence-based (e.g., Calcium flux assays)Measure changes in second messenger levels (cAMP, Ca2+) upon receptor activation or inhibition.[8][9]
Enzymes (e.g., Kinases, Proteases) Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), LuminescenceDetect inhibition or activation by monitoring the interaction of a fluorescently labeled substrate or probe with the enzyme.[10][11]
Ion Channels Automated Electrophysiology, Fluorescent Membrane Potential DyesDirectly measure ion flow or indirectly measure changes in cell membrane potential.
Phenotypic Screens High-Content Imaging, Cell Viability Assays (e.g., ATP-based luminescence)Measure changes in cellular morphology, protein localization, or overall cell health in response to compounds.[12]
Critical Consideration: Assay Interference

A significant challenge in HTS is the prevalence of false-positive hits caused by compound interference with the assay technology.[13][14] Piperidine derivatives, like many small molecules, can interfere through various mechanisms:

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay's reporter dye can create false signals.[15]

  • Signal Quenching: Compounds can absorb light emitted by the reporter, leading to a false "inhibition" signal.[15]

  • Chemical Reactivity: Some compounds may react directly with assay components, such as the enzyme or the detection reagents.[16]

  • Colloidal Aggregation: At screening concentrations, some compounds form aggregates that non-specifically inhibit enzymes, a common mechanism for "Pan-Assay Interference Compounds" (PAINS).[15][16]

Mitigation Strategy: It is imperative to design a screening cascade that includes counter-screens and orthogonal assays to identify and eliminate these "nuisance compounds" early in the process.[13][17]

Part 2: Detailed HTS Protocols and Workflows

This section provides step-by-step methodologies for key HTS assays frequently used for screening piperidine libraries. These protocols are designed as self-validating systems, incorporating essential quality control steps.

HTS Master Workflow

A successful screening campaign follows a logical progression from primary screening to hit confirmation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation PS Primary HTS (Single Concentration) DA Data Analysis (Normalization, Z'-Factor) PS->DA HI Primary Hit Identification DA->HI CR Confirmatory Screen (Fresh Compounds) HI->CR Select Hits DR Dose-Response (IC50/EC50) (10-point curve) CR->DR CS Counter-Screens (e.g., Cytotoxicity, Assay Interference) DR->CS OA Orthogonal Assay (Different Technology) CS->OA Validate & Triage Hits SA SAR Expansion (Analog Synthesis) OA->SA LO Lead Optimization SA->LO

Caption: A generalized workflow for HTS from primary screening to lead optimization.

Protocol 1: GPCR Antagonist Screening (cAMP Luminescence Assay)

This protocol is designed to identify antagonists of a Gs-coupled GPCR using a competitive, luminescence-based cAMP assay.

Principle: Cells expressing the target GPCR are stimulated with an agonist to produce cAMP. Piperidine library compounds are added to see if they can block this stimulation. The amount of cAMP produced is measured using a luminescent biosensor, where signal is inversely proportional to the cAMP concentration.

Materials:

  • Recombinant cell line stably expressing the target Gs-coupled GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Agonist (e.g., Isoproterenol) at EC80 concentration.

  • Piperidine compound library (10 mM in DMSO).

  • Luminescent cAMP detection kit.

  • Solid white, low-volume 384-well assay plates.

Procedure:

  • Cell Plating: Seed cells in assay plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 20 nL of library compounds from the DMSO source plate to the assay plate (final concentration: 10 µM).

    • For controls, add 20 nL of DMSO (Maximum signal, Max) and 20 nL of a known antagonist (Minimum signal, Min).

  • Incubation: Incubate the plates for 30 minutes at room temperature.

    • Rationale: This pre-incubation allows the compounds to bind to the receptor before agonist stimulation.

  • Agonist Stimulation: Add 5 µL of agonist solution (at 5X the final EC80 concentration) to all wells except the Min signal controls. To Min wells, add 5 µL of assay buffer.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the cAMP detection reagent according to the manufacturer's protocol.

    • Add 25 µL of the detection reagent to each well.

  • Signal Readout: Incubate for 60 minutes in the dark at room temperature to stabilize the luminescent signal. Read luminescence on a plate reader.

Data Analysis & Quality Control:

  • Normalization: Normalize the data using the Max (agonist only) and Min (no agonist) controls. Percent inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).

  • Z'-Factor Calculation: Assess assay quality using the plate controls.[18][19] The Z'-factor is a measure of the statistical effect size of the assay.[20]

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[19][21]

GPCR_Pathway cluster_cell Cell Membrane GPCR Gs-Coupled GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Lum_Assay Luminescent Assay Signal (Inverse) cAMP->Lum_Assay Agonist Agonist Agonist->GPCR Antagonist Antagonist (Piperidine Hit) Antagonist->GPCR Blocks

Caption: Simplified Gs-coupled GPCR signaling pathway targeted by the antagonist screen.

Protocol 2: Cytotoxicity Counter-Screen (ATP-Based Luminescence)

This is a critical counter-screen to eliminate compounds that appear as "hits" in cell-based assays simply because they are toxic to the cells.

Principle: The number of viable cells in a culture is directly proportional to the amount of intracellular ATP.[22][23][24] This assay uses a luciferase enzyme to measure ATP levels, generating a luminescent signal that indicates cell health.[22][23] A decrease in signal suggests cytotoxicity.

Materials:

  • Cell line used in the primary screen.

  • Piperidine hit compounds from the primary screen.

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).[22][23][25]

  • Solid white 384-well assay plates.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 2.2.

  • Compound Addition: Add the piperidine "hit" compounds to the cells at the same concentration used in the primary screen (e.g., 10 µM). Include a known cytotoxic agent as a positive control and DMSO as a negative (no toxicity) control.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 1 hour) or longer (e.g., 24 hours) to assess time-dependent toxicity.

  • Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 40 µL reagent to 40 µL media).

    • Rationale: This is a homogeneous, "add-mix-measure" assay, simplifying the workflow.[23][24]

  • Signal Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the signal.[25] Read luminescence.

Data Interpretation:

  • Compounds that show a significant decrease in luminescence (e.g., >30% reduction compared to DMSO controls) are flagged as potentially cytotoxic and are deprioritized. These are false positives from the primary screen.

Part 3: Data Analysis, Hit Triage, and Validation

Raw data from an HTS campaign is meaningless without rigorous statistical analysis and a logical triage process to winnow the initial list of hits down to a few high-quality chemical series.[18][26]

Hit Triage and Validation Decision Tree

The process of moving from a primary hit to a validated lead requires a series of filtering steps.

Hit_Triage Start Primary Hits (e.g., >50% Inhibition) Confirm Re-test from fresh stock (Confirmatory Screen) Start->Confirm DoseResponse Generate IC50/EC50 Curve Confirm->DoseResponse Confirmed Discard1 Discard (Not Confirmed) Confirm->Discard1 Not Confirmed Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) DoseResponse->Cytotoxicity Interference Assay Interference Check (e.g., test in buffer) Cytotoxicity->Interference Not Toxic Discard2 Discard (Cytotoxic) Cytotoxicity->Discard2 Toxic Orthogonal Orthogonal Assay (Different detection method) Interference->Orthogonal No Interference Discard3 Discard (Assay Interference) Interference->Discard3 Interferes SAR Structure-Activity Relationship (SAR) Check Orthogonal->SAR Active Discard4 Discard (Inactive in Orthogonal) Orthogonal->Discard4 Inactive Validated Validated Hit Series for Lead Optimization SAR->Validated Good SAR Discard5 Discard (Singleton / Poor SAR) SAR->Discard5 Poor SAR

Caption: A decision tree outlining the hit validation and triage cascade.

Field-Proven Insights & Troubleshooting
IssuePotential Cause(s)Recommended Action
Low Z'-Factor (<0.5) High variability in controls, low signal-to-background ratio, reagent instability.Optimize reagent concentrations, check cell health and plating uniformity, extend incubation times for signal stabilization.
High Hit Rate (>2%) Non-specific activity, compound aggregation, assay interference.[16]Implement stringent counter-screens early. Run an assay with detergent (e.g., 0.01% Triton X-100) to identify aggregators.
Poor Hit Confirmation Compound instability (freeze-thaw cycles), inaccurate liquid handling, primary hit was a false positive.Always re-test from a freshly prepared sample of the compound. Verify compound purity and identity via LC-MS.[26]
"Singletons" Dominate Hits The library lacks sufficient chemical diversity around active scaffolds.Prioritize hits that belong to a chemical series (clusters of structurally similar active compounds) as this provides initial SAR.[17]

Conclusion

High-throughput screening of piperidine-based libraries is a proven and effective strategy for the discovery of novel drug candidates. The piperidine scaffold's favorable properties make it an attractive starting point for medicinal chemistry campaigns.[4] Success in this endeavor is not merely a matter of automation but requires a deep understanding of assay biology, a keen awareness of potential compound-induced artifacts, and the implementation of a rigorous, multi-step validation cascade. By integrating the detailed protocols, workflows, and troubleshooting insights provided in this guide, research organizations can enhance the efficiency and quality of their screening efforts, ultimately increasing the probability of identifying promising piperidine derivatives for progression into lead optimization and beyond.

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Application Notes and Protocols for the Quantification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the quantitative determination of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a piperidine derivative relevant in pharmaceutical development and chemical synthesis.[1][2][3] Given its chemical structure, which lacks a strong chromophore, direct UV-based quantification presents challenges. Therefore, this guide focuses on two primary, robust analytical techniques: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, grounded in established principles of analytical method validation.[4][5][6][7][8]

Introduction and Analytical Challenges

This compound (CAS: 19780-85-9, Molecular Formula: C₁₀H₂₁NO₂, Molecular Weight: 187.28) is a substituted piperidine.[9][10] Piperidine and its derivatives are significant structural motifs in many pharmaceuticals, acting as crucial intermediates or active ingredients.[1][2] Accurate quantification of such compounds is critical for process control, impurity profiling, and ensuring the quality and safety of final products.

The primary analytical challenge for this analyte is its lack of a significant ultraviolet (UV) chromophore, rendering standard HPLC-UV detection methods either insensitive or impractical for trace-level analysis. The presence of two polar hydroxyl groups also affects its volatility, which is a key consideration for gas chromatography.

This application note addresses these challenges by presenting two validated approaches:

  • Primary Method (Recommended): A highly sensitive and specific LC-MS/MS method that offers direct quantification without the need for derivatization. This is the preferred technique for complex matrices and low concentration levels.[11][12]

  • Alternative Method: A GC-MS method that employs a derivatization step to increase the analyte's volatility and improve its chromatographic properties.[13][14] This method is a robust alternative when LC-MS/MS is unavailable.

Primary Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS approach combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, making it ideal for quantifying non-volatile, polar compounds like this compound.[11][12]

Rationale and Causality
  • Chromatography: Reversed-phase chromatography is selected to retain the polar analyte. A C18 column is a versatile starting point.[11] The use of a formic acid modifier in the mobile phase serves a dual purpose: it helps to protonate the tertiary amine of the piperidine ring, leading to better peak shape and retention, and it facilitates efficient ionization in the mass spectrometer source.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the piperidine nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. We monitor the transition from a specific precursor ion (the protonated molecule) to a characteristic product ion. This eliminates interference from matrix components that might have the same mass as the analyte but do not fragment in the same way.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s_prep Prepare Stock & Working Standards sample_prep Dilute Sample in Mobile Phase A lc_separation HPLC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection Eluent Transfer quant Quantification (Calibration Curve) ms_detection->quant Data Acquisition report Generate Report quant->report

Caption: LC-MS/MS workflow for quantification.

Detailed Protocol: LC-MS/MS

2.3.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)[15]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Modifier: Formic Acid (LC-MS grade)

  • Internal Standard (IS): (Optional but recommended for highest precision) e.g., a deuterated analog or a structurally similar compound like 1-(2-hydroxyethyl)piperidine.[16]

2.3.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution with Mobile Phase A (see below) to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the sample matrix with Mobile Phase A to a concentration expected to fall within the calibration range.

2.3.3. Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion [M+H]⁺: m/z 188.2 → Product Ion: m/z 128.1 (tentative, requires optimization)
Key MS Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 450 °C; Collision Gas: Argon

Note: The product ion (m/z 128.1) is a predicted fragment resulting from the loss of the hydroxypropyl side chain. This transition must be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable when LC-MS/MS is not available or for matrices where volatility is not a concern after derivatization. The key is to convert the polar hydroxyl groups into non-polar, thermally stable silyl ethers.

Rationale and Causality
  • Derivatization: The two hydroxyl groups on the analyte make it polar and non-volatile, leading to poor peak shape and thermal degradation in a hot GC inlet. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability.[13]

  • Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analyte based on its boiling point.

  • Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and retention time. Quantification can be performed using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s_prep Prepare Stock & Working Standards sample_prep Evaporate Solvent from Sample deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min sample_prep->deriv gc_separation GC Separation (DB-5ms Column, Temp Program) deriv->gc_separation Inject ms_detection MS Detection (EI, SIM/Scan Mode) gc_separation->ms_detection Transfer quant Quantification (Calibration Curve) ms_detection->quant Data Acquisition report Generate Report quant->report

Caption: GC-MS with derivatization workflow.

Detailed Protocol: GC-MS

3.3.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Pyridine, Hexane, Ethyl Acetate (all anhydrous grade)

3.3.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of anhydrous pyridine.

  • Calibration Standards: Prepare standards by diluting the stock solution in pyridine. Pipette 100 µL of each standard into separate autosampler vials.

  • Sample Preparation: Prepare the sample in a compatible solvent. Transfer an aliquot containing the analyte to an autosampler vial and evaporate the solvent to dryness under a gentle stream of nitrogen. Add 100 µL of pyridine to reconstitute.

  • Derivatization Step (for all standards and samples): a. To each vial, add 100 µL of BSTFA + 1% TMCS. b. Cap the vials tightly and heat in an oven or heating block at 70 °C for 30 minutes. c. Cool to room temperature before placing in the GC autosampler.

3.3.3. Instrumentation and Conditions

Parameter Condition
GC System Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS System Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (m/z 40-500) for identification; SIM for quantification (ions to be determined from standard)

Note: The di-TMS derivative will have a molecular weight of 331.6 g/mol . Characteristic ions would need to be identified from the mass spectrum of a derivatized standard.

Method Validation and Data Presentation

Both proposed methods must be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[6][8] The validation should assess specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][5]

Validation Parameters
Parameter LC-MS/MS GC-MS Acceptance Criteria
Linearity (r²) >0.995>0.995Coefficient of determination should be close to 1.
Range 1 - 1000 ng/mL10 - 2000 ng/mLAs established by linearity and accuracy.[5]
Accuracy (% Recovery) 90 - 110%85 - 115%Recovery of spiked samples at three concentration levels.[6]
Precision (%RSD) < 10%< 15%Repeatability (intra-day) and intermediate precision (inter-day).
LOD S/N ≥ 3S/N ≥ 3Determined by signal-to-noise ratio.
LOQ S/N ≥ 10S/N ≥ 10The lowest concentration quantifiable with acceptable accuracy and precision.[5]
Specificity Confirmed by unique MRM transition and retention time.[6]Confirmed by unique mass spectrum and retention time.No interference from blank matrix at the analyte's retention time.

Conclusion

This document provides two comprehensive and robust methods for the quantification of this compound. The primary LC-MS/MS method offers superior sensitivity and specificity without the need for derivatization, making it the recommended approach for most applications. The alternative GC-MS method, which includes a validated silylation protocol, serves as a reliable and effective alternative. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. Both protocols are designed to be validated according to international standards, ensuring data integrity and reliability for research, development, and quality control purposes.

References

  • Pharmaguideline Forum. (2022).
  • Slideshare. (n.d.).
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2023).
  • Pharmaffiliates. (n.d.). This compound.
  • International Journal of Molecular Sciences. (2023).
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
  • PubMed. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection.
  • PubMed. (2004).
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.
  • FDER. (n.d.). This compound.

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Application Notes and Protocols: Evaluating 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an exceptionally versatile scaffold for the design of novel therapeutics.[2][3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, neuroprotective, and enzyme inhibitory effects.[4][5][6]

This document introduces 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine , a novel, uncharacterized molecule with the potential to serve as a chemical probe. A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific protein target, thereby enabling the interrogation of that target's role in complex biological systems. Given the rich pharmacology of the piperidine scaffold, we hypothesize that this compound may interact with key biological targets, potentially within the central nervous system or in pathways regulated by enzymes susceptible to inhibition by piperidine-containing molecules, such as cholinesterases or monoamine oxidases.[7][8][9]

This application note provides a comprehensive, step-by-step framework for the systematic evaluation of this compound as a chemical probe. The protocols outlined herein are designed to guide researchers through a logical, self-validating workflow, from initial computational target prediction to rigorous in-cell validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential chemical probe is fundamental to experimental design and data interpretation.

PropertyValueSource
CAS Number 19780-85-9[Vendor Information]
Molecular Formula C₁₀H₂₁NO₂[Vendor Information]
Molecular Weight 187.28 g/mol [Vendor Information]
Predicted LogP -0.5 to 0.5(Calculated)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Predicted Solubility High in aqueous buffers(Inferred)

The presence of two hydroxyl groups suggests good aqueous solubility, which is advantageous for cell-based assays. The molecule's relatively small size and polar nature may influence its cell permeability, a critical parameter to assess experimentally.

A Phased Approach to Chemical Probe Validation

The journey from a novel compound to a validated chemical probe is a multi-stage process. We advocate for a systematic approach that begins with broad, exploratory studies and progressively narrows the focus to specific target engagement and functional validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Probe Characterization In Silico Target Prediction In Silico Target Prediction Physicochemical Characterization Physicochemical Characterization In Silico Target Prediction->Physicochemical Characterization Cell Viability Assays Cell Viability Assays Physicochemical Characterization->Cell Viability Assays Phenotypic Screening Phenotypic Screening Cell Viability Assays->Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics Phenotypic Screening->Affinity-Based Proteomics Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity-Based Proteomics->Cellular Thermal Shift Assay (CETSA) Selectivity Profiling Selectivity Profiling Cellular Thermal Shift Assay (CETSA)->Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR)

Figure 1. A phased workflow for the evaluation of a novel chemical probe.

Phase 1: Hypothesis Generation

Protocol 1: In Silico Target Prediction

Rationale: Before embarking on extensive wet-lab experiments, computational methods can provide valuable, testable hypotheses about the potential biological targets of a novel compound.[10][11] These approaches leverage vast databases of known ligand-target interactions to predict the most likely protein partners for a new molecule based on structural and chemical similarity.[12][13]

Methodology:

  • Compound Representation: Obtain the 2D structure (SMILES string) of this compound.

  • Database Selection: Utilize a variety of publicly available and commercial target prediction platforms (e.g., SwissTargetPrediction, PharmMapper, SuperPred).

  • Prediction Algorithms: Employ both ligand-based (2D/3D similarity) and structure-based (reverse docking) methods to generate a comprehensive list of potential targets.

  • Data Analysis:

    • Compile a list of predicted targets, noting the prediction scores and confidence levels for each.

    • Prioritize targets that are functionally related or belong to the same protein family.

    • Cross-reference predicted targets with the known pharmacology of piperidine derivatives to identify the most plausible hypotheses.[4][7]

Expected Outcome: A ranked list of potential protein targets, providing a rational basis for designing subsequent cell-based assays. For this compound, we might hypothesize interactions with G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism.

Phase 2: In Vitro Screening

Protocol 2: Cell Viability and Cytotoxicity Assays

Rationale: It is crucial to determine the concentration range at which the compound of interest does not exert confounding cytotoxic effects. This ensures that any observed phenotype in subsequent assays is a result of specific target modulation rather than general cellular toxicity.

Methodology:

  • Cell Line Selection: Choose a panel of relevant human cell lines. For our hypothesized CNS activity, this could include neuronal cell lines (e.g., SH-SY5Y, PC-12) and a non-neuronal control line (e.g., HEK293).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).

  • Assay Procedure (MTT or equivalent):

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 24-72 hours.

    • Perform a standard MTT, MTS, or resazurin-based assay to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the CC50 (50% cytotoxic concentration).

Trustworthiness Check: A compound with a CC50 significantly higher (ideally >30-fold) than its effective concentration in a functional assay is a more reliable chemical probe.[14]

Protocol 3: Phenotypic Screening

Rationale: Phenotypic screening is a powerful, unbiased approach to drug discovery that identifies compounds based on their ability to induce a desired change in a cell or organism's phenotype.[15][16] This method is particularly valuable when the molecular targets are unknown.[17]

Methodology:

  • Assay Development: Design a phenotypic assay relevant to the hypothesized target class. For example, to probe for neuroprotective effects, one could use a cell-based model of oxidative stress or excitotoxicity.

  • High-Content Imaging:

    • Treat cells with the compound at non-toxic concentrations.

    • Induce the desired phenotype (e.g., with a neurotoxin).

    • Stain cells with fluorescent markers for relevant cellular features (e.g., nuclear morphology, mitochondrial membrane potential, neurite outgrowth).

    • Acquire and analyze images using a high-content imaging system.

  • Data Analysis: Quantify changes in the selected phenotypic parameters in response to compound treatment. Identify "hit" compounds that reverse or prevent the disease-relevant phenotype.

Expert Insight: The inclusion of positive and negative controls is paramount. For a neuroprotection assay, a known neuroprotective agent would serve as a positive control, while an inactive structural analog of the test compound, if available, would be an ideal negative control.

Phase 3: Target Identification and Validation

Once a reproducible and interesting phenotype has been observed, the next critical step is to identify the specific protein target(s) responsible for this effect.

G Phenotypic Hit Phenotypic Hit Probe Synthesis Probe Synthesis Phenotypic Hit->Probe Synthesis Affinity Chromatography Affinity Chromatography Probe Synthesis->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Candidate Proteins Candidate Proteins Mass Spectrometry->Candidate Proteins Target Validation (CETSA) Target Validation (CETSA) Candidate Proteins->Target Validation (CETSA) Validated Target Validated Target Target Validation (CETSA)->Validated Target

Figure 2. Workflow for affinity-based target identification.

Protocol 4: Affinity-Based Proteomics

Rationale: This technique, also known as "chemical proteomics," uses a modified version of the bioactive small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[18][19][20]

Methodology:

  • Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves attaching a linker and a reactive group (e.g., biotin, alkyne) at a position that does not disrupt its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).

  • Protein Binding:

    • Prepare a cell lysate from the cell line used in the phenotypic screen.

    • Incubate the lysate with the immobilized probe to allow for target binding.

    • Include a competition control where the lysate is pre-incubated with an excess of the untagged, "free" compound.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

Data Interpretation: Candidate target proteins are those that are specifically and competitively pulled down by the affinity probe.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method for confirming direct target engagement in a cellular environment.[21][22] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[23][24]

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the compound of interest or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated samples and heat them to a range of temperatures (e.g., 40°C to 70°C).

    • Cool the samples and lyse the cells (if not already lysed).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble, non-denatured protein.

    • Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates direct binding and stabilization of the target protein.

Isothermal Dose-Response CETSA: To determine the potency of target engagement in cells, perform the assay at a single, fixed temperature (chosen from the melting curve) with varying concentrations of the compound. This will yield a dose-response curve from which an EC50 for target engagement can be calculated.

Phase 4: Probe Characterization

A validated hit and target are not yet a chemical probe. The final phase involves rigorous characterization of potency, selectivity, and the relationship between structure and activity.

Selectivity Profiling
  • In Vitro Profiling: Screen the compound against a panel of related proteins (e.g., other GPCRs or enzymes) to assess its selectivity. A selectivity of at least 30-fold over closely related family members is a common benchmark.[14]

  • Proteome-wide CETSA: For an unbiased view of selectivity, CETSA can be coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.

Structure-Activity Relationship (SAR)

To build confidence that the observed phenotype is due to on-target activity, it is essential to develop a structure-activity relationship.

  • Analog Synthesis: Synthesize a small number of close structural analogs of this compound.

  • Negative Control: Crucially, synthesize an inactive analog that is structurally very similar but lacks the biological activity. This is a critical tool for distinguishing on-target from off-target effects.

  • Correlation Analysis: There should be a strong correlation between the potency of the analogs in modulating the target (e.g., in a biochemical assay or CETSA) and their potency in the phenotypic assay.

Conclusion

This compound represents an intriguing starting point for the development of a novel chemical probe. Its piperidine core is a well-established pharmacophore, and its functional groups offer opportunities for specific interactions with biological targets.[3][4] By following the systematic, multi-phased approach outlined in these application notes, researchers can rigorously evaluate its potential, identify its molecular target(s), and validate its utility as a tool to explore complex biological processes. This structured methodology, grounded in the principles of chemical biology and drug discovery, provides a robust pathway for transforming a novel molecule into a high-quality, reliable chemical probe.

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  • Validating Small Molecule Chemical Probes for Biological Discovery.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.
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Experimental Design for In Vivo Studies with 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for designing and executing foundational in vivo studies for the novel chemical entity 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS 19780-85-9). Given the limited publicly available data on its biological activity, this guide presents a systematic, hypothesis-generating approach. The protocols detailed herein are designed to first establish a safety and tolerability profile, followed by pharmacokinetic characterization and broad phenotypic screening to uncover potential therapeutic applications. This framework emphasizes scientific rigor, ethical considerations, and adherence to international regulatory standards to ensure the generation of reliable and translatable preclinical data.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a piperidine derivative, a heterocyclic scaffold known to be a key component in a wide array of pharmacologically active compounds.[1][2] Derivatives of piperidine have shown diverse activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] However, without specific prior data, the in vivo evaluation of this particular compound must begin not with confirmatory efficacy studies, but with a rigorous, exploratory process.

The primary objectives of the initial in vivo program for a novel compound are to:

  • Define its safety profile and determine a tolerated dose range.

  • Understand its pharmacokinetic (PK) behavior to establish a rational dosing regimen.[6]

  • Screen for broad, observable pharmacodynamic (PD) effects to guide future, more specific efficacy studies.

This guide is structured to walk researchers through this logical progression, ensuring that each step is built upon a solid foundation of data from the previous one. All protocols are designed in accordance with Good Laboratory Practice (GLP) principles and international guidelines to maximize data integrity and regulatory acceptance.[7][8]

Section 1: Foundational Work - Formulation and Vehicle Selection

Before any in vivo experiment, a stable, safe, and appropriate vehicle for administering the test compound must be developed. This is a critical step, as a poor formulation can lead to variable drug exposure, local irritation, or adverse events unrelated to the compound's pharmacology.

Protocol 1: Vehicle Screening and Formulation Development

Objective: To identify a suitable vehicle that solubilizes this compound to the required concentration, is well-tolerated via the intended route of administration, and ensures compound stability.

Methodology:

  • Purity Confirmation: Verify the purity of the compound batch (ideally >98%) using appropriate analytical methods (e.g., LC-MS, NMR).

  • Solubility Assessment:

    • Screen for solubility in a panel of common, generally recognized as safe (GRAS) vehicles.

    • Start with simple aqueous vehicles (e.g., Water for Injection, 0.9% Saline, Phosphate-Buffered Saline).

    • If solubility is low, proceed to common co-solvent systems.

  • pH and Stability: Once a lead vehicle is identified, prepare the highest concentration needed for dosing. Measure the pH and assess the compound's stability in the formulation over a relevant period (e.g., 4-24 hours) at room temperature and refrigerated conditions.

  • Final Selection: Choose the simplest vehicle system that achieves the desired concentration and stability.

Data Presentation: Vehicle Screening Results

Vehicle System Solubility at 25°C (mg/mL) Observations pH
0.9% Saline Researcher to fill e.g., Clear solution, precipitate Fill
5% Dextrose in Water (D5W) Researcher to fill e.g., Clear solution Fill
10% Tween® 80 in Saline Researcher to fill e.g., Forms micelles Fill

| 5% DMSO / 40% PEG 400 / 55% Saline | Researcher to fill | e.g., Soluble but viscous | Fill |

Causality Behind Experimental Choice: A systematic vehicle screen prevents failed studies due to poor drug delivery. Starting with the simplest aqueous vehicles minimizes the risk of the vehicle itself having biological effects, which could confound the interpretation of the compound's activity.

Section 2: The First In Vivo Step - Safety and Tolerability

The initial in vivo study for any new compound should focus on safety. An acute toxicity study is essential to identify the Maximum Tolerated Dose (MTD) and observe any potential target organs for toxicity.[6] This is guided by internationally accepted protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[9][10][11]

Protocol 2: Acute Oral Toxicity Assessment (Adapted from OECD TG 425) [12]

Objective: To determine the acute toxicity of the compound after a single oral dose and to establish a dose range for subsequent studies.

Methodology:

  • Animal Model: Use a single rodent species, typically female rats (e.g., Sprague-Dawley or Wistar), as they are often slightly more sensitive.[13]

  • Housing: House animals individually in standard conditions with ad libitum access to food and water. Allow a 7-day acclimatization period.

  • Dosing Procedure (Up-and-Down Method):

    • Select a starting dose, typically based on any available in vitro cytotoxicity data or by using a default value (e.g., 175 mg/kg).[12]

    • Dose a single animal by oral gavage.

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal shows severe toxicity or dies, the next animal is dosed at a lower level.

    • This sequential process continues until the stopping criteria are met (e.g., four animals have been tested after the first dose reversal).

  • Clinical Observations:

    • Observe animals frequently on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours post-dose) and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, changes in gait).

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

Data Presentation: Acute Toxicity Observation Summary

Animal ID Dose (mg/kg) Outcome (48h) Clinical Signs Observed (Time) Body Weight Change (Day 7) Gross Necropsy Findings
F-01 175 Survived e.g., None e.g., +5% e.g., No abnormalities
F-02 550 Survived e.g., Piloerection (1h) e.g., +2% e.g., No abnormalities
F-03 2000 Moribund (6h) e.g., Lethargy (2h), tremors (4h) N/A e.g., Gastric irritation

| F-04 | 550 | Survived | e.g., Piloerection (1h) | e.g., +3% | e.g., No abnormalities |

Trustworthiness: Following a standardized OECD guideline ensures the study is robust, reproducible, and uses a minimal number of animals to achieve a statistically relevant outcome.[12] The 14-day observation period is crucial for identifying any delayed toxicity.

Section 3: Understanding Exposure - Pharmacokinetic Profiling

Once a safe dose range is established, the next logical step is to understand the compound's pharmacokinetic (PK) profile. A PK study reveals how the body absorbs, distributes, metabolizes, and excretes the compound, which is essential for designing effective dosing schedules in future efficacy studies.[6][14]

Visual Workflow: Preclinical Investigation Pathway

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Hypothesis Testing Formulation Compound Formulation (Protocol 1) Toxicity Acute Toxicity (MTD) (Protocol 2) Formulation->Toxicity  Select Vehicle PK Pharmacokinetics (PK) (Protocol 3) Toxicity->PK  Select Safe Doses (< MTD) PD_Screen Phenotypic Screening (Protocol 4) PK->PD_Screen  Inform Dose & Schedule Efficacy Targeted Efficacy Models PD_Screen->Efficacy  Generate Hypothesis

Caption: Logical progression of in vivo studies for a novel compound.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use male rats (e.g., Sprague-Dawley, ~250-300g) with surgically implanted jugular vein catheters for stress-free blood sampling.

  • Study Groups (n=3-4 per group):

    • Group 1 (IV): Administer a low, soluble dose (e.g., 1-2 mg/kg) as a bolus via the tail vein.

    • Group 2 (PO): Administer a higher, non-toxic dose (e.g., 10-20 mg/kg, selected from Protocol 2) by oral gavage.

  • Blood Sampling:

    • Collect sparse samples from each animal according to the schedule below. Use K2EDTA as the anticoagulant.

    • IV Group Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Group Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.

  • Sample Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) From analysis From analysis
Tmax (h) N/A From analysis
AUC (0-inf) (ng*h/mL) From analysis From analysis
t1/2 (h) From analysis From analysis
Clearance (CL) (mL/h/kg) From analysis N/A
Volume of Distribution (Vd) (L/kg) From analysis N/A

| Bioavailability (F%) | N/A | Calculated: (AUC_PO/Dose_PO) / (AUC_IV/Dose_IV) |

Expertise & Experience: Including both IV and PO arms is crucial. The IV data provides absolute clearance and volume of distribution, while comparing the PO to the IV data allows for the calculation of oral bioavailability (F%), a critical parameter for determining if a compound is suitable for oral drug development.

Section 4: Uncovering Function - Exploratory Efficacy Screening

With safety and exposure data in hand, the program can move to exploratory, hypothesis-generating studies. The goal is not to prove efficacy for a specific disease, but to screen for any biological signal that can guide future research. Given the diversity of known piperidine-containing drugs, a broad, multi-system assessment is the most efficient approach.

Protocol 4: General Neurobehavioral Screen (Irwin Test)

Objective: To perform a semi-quantitative assessment of the compound's effects on behavior, autonomic function, and sensorimotor reflexes to identify potential CNS activity.

Methodology:

  • Animal Model: Use mice (e.g., C57BL/6 or CD-1), as they are well-characterized for behavioral studies.

  • Study Groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg, PO)

    • Group 3: Mid Dose (e.g., 30 mg/kg, PO)

    • Group 4: High Dose (e.g., 100 mg/kg, PO, must be ≤ MTD)

  • Procedure:

    • Dose animals and return them to their home cage.

    • At the predicted Tmax (from Protocol 3) or a standard time point (e.g., 60 minutes), transfer the animal to an observation arena.

    • A trained observer, blinded to the treatment groups, scores the animal on a checklist of ~30-50 parameters.

  • Observation Categories:

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Autonomic: Piloerection, salivation, pupil size, body temperature.

    • Neurological/Motor: Gait, tremor, convulsions, righting reflex, grip strength.

  • Data Analysis: Analyze scores for dose-dependent changes compared to the vehicle control group.

Visual Workflow: Robust Efficacy Study Design

G cluster_0 Animal Cohort cluster_1 Treatment Groups (Blinded) Animals Test Subjects (e.g., 40 Mice) Randomize Randomization Animals->Randomize G1 Group 1 Vehicle Randomize->G1 G2 Group 2 Compound (Low Dose) Randomize->G2 G3 Group 3 Compound (High Dose) Randomize->G3 G4 Group 4 Positive Control Randomize->G4 Endpoint Endpoint Measurement (e.g., Behavioral Score, Tumor Volume) G1->Endpoint G2->Endpoint G3->Endpoint G4->Endpoint Analysis Statistical Analysis (Unblinded) Endpoint->Analysis

Caption: Principles of a randomized, blinded, and controlled study design.

Authoritative Grounding: A broad behavioral screen is a powerful, unbiased tool. If, for example, the compound shows dose-dependent sedative effects, future studies could focus on hypnotic or anxiolytic models. If it shows analgesic properties (e.g., reduced response to a tail pinch), pain models would be prioritized. This approach maximizes the discovery potential of a novel compound.[15][16]

Section 5: Ensuring Rigor and Ethical Conduct

The value of any in vivo data is directly proportional to the quality of the experimental design and conduct.[15]

  • Ethical Considerations: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is mandatory.[17][18]

  • Randomization and Blinding: To mitigate unconscious bias, animals must be randomly allocated to treatment groups, and whenever possible, researchers involved in dosing, data collection, and analysis should be blinded to the group assignments.[16][19]

  • Statistical Power: Sample size for each group should be determined by a power analysis before the study begins, ensuring that the experiment has a high probability of detecting a true effect if one exists.[16]

  • Controls: Every efficacy study must include a vehicle control group (to measure the baseline response) and, ideally, a positive control group (a known active drug) to validate that the experimental model is working as expected.[20]

Conclusion

The in vivo investigation of this compound, a compound with an unknown biological profile, demands a methodical and rigorous approach. By progressing from formulation development to acute safety assessment, pharmacokinetic profiling, and broad functional screening, researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions, generating robust hypotheses about the compound's therapeutic potential, and designing pivotal efficacy studies with a high probability of success.

References

  • Title: Oecd guidelines for toxicology studies Source: Slideshare URL
  • Title: OECD GUIDELINES.
  • Title: FDA Requirements for Preclinical Studies Source: Google Search URL
  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL
  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL
  • Title: Step 2: Preclinical Research Source: FDA URL
  • Title: Identifying and validating novel targets with in vivo disease models: guidelines for study design Source: PubMed URL
  • Title: General Principles of Preclinical Study Design Source: PMC - NIH URL
  • Title: Optimizing Experimental Design in In Vivo Research: A Comprehensive Review Source: ichorbio URL
  • Source: National Toxicology Program (NTP)
  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL
  • Title: Toxicity Studies and OECD Guidelines Source: YouTube URL
  • Title: In Vivo Assay Guidelines Source: Assay Guidance Manual - NCBI Bookshelf URL
  • Title: 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges Source: ModernVivo URL
  • Title: Best Practices For Preclinical Animal Testing Source: BioBoston Consulting URL
  • Title: In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model Source: PubMed URL
  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL
  • Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.
  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: Google Search URL
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Google Search URL
  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega Source: ACS Publications URL
  • Title: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)
  • Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)
  • Title: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)
  • Title: 19780-85-9| Chemical Name : 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)
  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL
  • Title: (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)
  • Title: In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)
  • Title: Pharmacokinetics and distribution of 2‐hydroxypropyl‐β‐cyclodextrin following a single intrathecal dose to cats Source: PMC - PubMed Central URL

Sources

Application Notes & Protocols: Strategic Modification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a central piperidine ring, a tertiary amine, and two primary alcohol functionalities at different positions, offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs, highlighting its importance as a privileged scaffold in pharmaceutical design.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on techniques for the targeted modification of this compound. We will delve into the strategic considerations behind various synthetic transformations, offering detailed, field-proven protocols to empower your research and development endeavors.

Strategic Considerations for Modification

The presence of three distinct functional groups—two primary alcohols and a tertiary amine—necessitates a strategic approach to achieve selective modification. The choice of reaction conditions and reagents will determine the outcome of the synthesis, allowing for the tailored derivatization of this scaffold.

Key modification sites include:

  • The Hydroxyl Groups: These can be targeted for esterification, etherification, oxidation, or selective protection to enable further transformations.

  • The Tertiary Amine: This can be alkylated to form quaternary ammonium salts or potentially N-dealkylated for the introduction of alternative substituents.

  • The Piperidine Ring: While modification of the saturated ring is more challenging, advanced techniques can be employed to introduce further diversity.

Modification of the Hydroxyl Groups

The two primary hydroxyl groups are prime targets for introducing a wide range of functional groups to modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Esterification of the Hydroxyl Groups

Esterification is a fundamental transformation that can be readily achieved by reacting the hydroxyl groups with acyl chlorides or carboxylic acid anhydrides. This reaction is typically rapid and high-yielding.[6][7][8][9]

Protocol 1: Di-esterification with an Acyl Chloride

This protocol describes the non-selective esterification of both hydroxyl groups.

Workflow for Di-esterification

A This compound + 2.2 eq. Acyl Chloride B Add Pyridine or Triethylamine in Anhydrous DCM A->B Dissolve C Stir at 0°C to RT B->C React D Aqueous Workup C->D Quench E Purification (Column Chromatography) D->E Isolate F Di-ester Product E->F Yield

Caption: Workflow for di-esterification of the target molecule.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Acyl Chloride (e.g., Acetyl Chloride)2.2Acylating agent
Pyridine or Triethylamine2.5Base to neutralize HCl byproduct
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (2.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (2.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the di-ester.

Selective Mono-protection and Derivatization

To selectively modify one of the hydroxyl groups, a protection-deprotection strategy is often necessary. The choice of protecting group is critical and should be based on its stability to the planned reaction conditions and the ease of its subsequent removal.[10][11][12][13]

Protocol 2: Mono-silylation and Subsequent Esterification

This protocol outlines the selective protection of one hydroxyl group with a bulky silyl ether, followed by esterification of the remaining hydroxyl group.

Workflow for Selective Mono-esterification

A Starting Diol B Add 1.1 eq. TBDMSCl + Imidazole in DMF A->B Protect C Mono-silylated Intermediate B->C Isolate D Esterification (Protocol 1) C->D React E Silyl-protected Ester D->E Isolate F Deprotection (TBAF in THF) E->F Cleave G Mono-ester Product F->G Purify

Caption: Workflow for selective mono-esterification via silyl protection.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
tert-Butyldimethylsilyl chloride (TBDMSCl)1.1Protecting group
Imidazole1.2Catalyst and HCl scavenger
Anhydrous Dimethylformamide (DMF)-Solvent
Tetrabutylammonium fluoride (TBAF)1.1Deprotecting agent
Tetrahydrofuran (THF)-Solvent

Step-by-Step Protocol:

  • Protection: Dissolve the diol (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DMF. Add TBDMSCl (1.1 eq.) portion-wise at 0°C. Allow the reaction to stir at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate the mono-silylated intermediate.

  • Esterification: Subject the mono-silylated intermediate to the esterification conditions described in Protocol 1 , using 1.1 equivalents of the acyl chloride.

  • Deprotection: Dissolve the purified silyl-protected ester in THF and add a 1M solution of TBAF in THF (1.1 eq.). Stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Workup and Purification: Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the desired mono-ester.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with an alkyl halide.[14][15][16][17][18] This allows for the introduction of a wide variety of alkyl or aryl groups at the hydroxyl positions.

Protocol 3: Di-etherification

This protocol describes the non-selective etherification of both hydroxyl groups.

Workflow for Di-etherification

A Starting Diol B Add 2.2 eq. NaH in Anhydrous THF A->B Deprotonate C Formation of Di-alkoxide B->C D Add 2.2 eq. Alkyl Halide C->D Alkylate E Reaction at RT to Reflux D->E React F Aqueous Workup and Purification E->F Isolate G Di-ether Product F->G Yield

Caption: Workflow for di-etherification of the target molecule.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Sodium Hydride (NaH, 60% dispersion in oil)2.2Strong base for deprotonation
Alkyl Halide (e.g., Benzyl Bromide)2.2Alkylating agent
Anhydrous Tetrahydrofuran (THF)-Solvent

Step-by-Step Protocol:

  • Suspend NaH (2.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0°C and add a solution of the diol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add the alkyl halide (2.2 eq.) dropwise and stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Oxidation of the Hydroxyl Groups

The primary alcohol functionalities can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.[19][20][21][22][23]

Protocol 4: Oxidation to Di-carboxylic Acid

This protocol describes the complete oxidation of both primary alcohols to carboxylic acids using a strong oxidizing agent like potassium permanganate.

Workflow for Oxidation to Di-carboxylic Acid

A Starting Diol B Aqueous solution of KMnO4 and NaOH A->B Oxidize C Heat to Reflux B->C React D Acidification with HCl C->D Protonate E Extraction and Purification D->E Isolate F Di-carboxylic Acid Product E->F Yield

Caption: Workflow for oxidation to the di-carboxylic acid.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Potassium Permanganate (KMnO₄)4.0Oxidizing agent
Sodium Hydroxide (NaOH)-To create basic conditions
Hydrochloric Acid (HCl)-For acidification

Step-by-Step Protocol:

  • Dissolve the diol (1.0 eq.) in an aqueous solution of NaOH.

  • Heat the solution to reflux and add a solution of KMnO₄ (4.0 eq.) in water portion-wise. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the di-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry. Alternatively, extract the acidified solution with an appropriate organic solvent.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry at a chiral center.[24][25][26][27][28] While the primary alcohols in our substrate are achiral, this reaction offers a mild alternative to other methods.

Protocol 5: Esterification via Mitsunobu Reaction

Workflow for Mitsunobu Esterification

A Starting Diol + Carboxylic Acid (2.2 eq.) + PPh3 (2.2 eq.) B Dissolve in Anhydrous THF Cool to 0°C A->B Prepare C Add DEAD or DIAD (2.2 eq.) dropwise B->C Activate D Stir at RT C->D React E Workup and Purification D->E Isolate F Di-ester Product E->F Yield A Starting Material B Add excess Alkyl Halide (e.g., CH3I) in a polar solvent (e.g., Acetonitrile) A->B React C Stir at RT or with gentle heating B->C Incubate D Precipitation or concentration C->D Isolate E Isolation of Quaternary Salt D->E Purify

Sources

Application Notes and Protocols for 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility with a Trifunctional Piperidine Scaffold

1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a versatile trifunctional building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This specific derivative, featuring a primary and a secondary alcohol, alongside a tertiary amine, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The strategic manipulation of these functional groups allows for the synthesis of diverse libraries of compounds for screening and the development of novel therapeutic agents.

The presence of two distinct hydroxyl groups—a 1,2-diol on the N-ethyl substituent and a 1,3-diol on the C-4-propyl substituent—presents opportunities for regioselective reactions. Furthermore, the tertiary amine of the piperidine ring can be quaternized or otherwise functionalized to modulate the physicochemical properties of the resulting molecules, such as solubility and basicity. These attributes make this compound a valuable starting material for the synthesis of novel compounds targeting a range of biological targets.

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 19780-85-9[4][5]
Molecular Formula C₁₀H₂₁NO₂[4]
Molecular Weight 187.28 g/mol [4]
Appearance White to light yellow crystalline powder
Melting Point 46.0 to 51.0 °C

Strategic Functionalization: Pathways to Novel Derivatives

The synthetic utility of this compound lies in the selective functionalization of its three reactive sites. The following sections outline key synthetic strategies and detailed protocols for the targeted modification of this building block.

Diagram: Synthetic Pathways from this compound

G A This compound B Selective Protection of Primary Hydroxyl A->B e.g., TBDMSCl, Imidazole C Selective Protection of Secondary Hydroxyl A->C Bulky Protecting Group D N-Alkylation/ Quaternization A->D e.g., CH3I E Monofunctionalized Intermediate 1 B->E F Monofunctionalized Intermediate 2 C->F G Piperidinium Salt Derivative D->G H Further Functionalization (e.g., Esterification, Etherification) E->H F->H I Diverse Library of Novel Compounds G->I H->I

Caption: Synthetic strategies for this compound.

Application Protocol 1: Selective Protection of the Primary Hydroxyl Group

Objective: To selectively protect the less sterically hindered primary hydroxyl group, enabling subsequent functionalization of the secondary hydroxyl group and/or the tertiary amine. This is a common strategy in the synthesis of complex molecules where staged introduction of functional groups is required.[6][7]

Reaction Scheme:

This compound + TBDMSCl --(Imidazole, DMF)--> 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(3-hydroxypropyl)piperidine

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole (1.5 eq) to the solution and stir until fully dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Silylation Reaction:

    • To the cooled solution, add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DMF dropwise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v).

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford the desired mono-protected product.

Expected Outcome: The primary alcohol is selectively protected as its TBDMS ether, leaving the secondary alcohol and the tertiary amine available for further synthetic transformations.

Application Protocol 2: Esterification of the Hydroxyl Groups

Objective: To convert one or both hydroxyl groups into esters, a common functional group in many pharmaceutical agents. The choice of acylating agent and reaction conditions can influence the selectivity of the esterification.

Reaction Scheme (Di-esterification):

This compound + 2.2 eq. Acetyl Chloride --(Triethylamine, DCM)--> Di-acetylated Product

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere.

    • Add triethylamine (2.5 eq) to the solution and cool to 0 °C.

  • Acylation Reaction:

    • Add acetyl chloride (2.2 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography on silica gel to yield the di-acetylated piperidine derivative.

Application Protocol 3: N-Alkylation of the Piperidine Nitrogen

Objective: To introduce an alkyl group onto the piperidine nitrogen, a strategy often employed to modulate the pharmacological properties of piperidine-containing compounds.[8]

Reaction Scheme:

This compound + Methyl Iodide --(K₂CO₃, Acetonitrile)--> 1-(2-hydroxyethyl)-1-methyl-4-(3-hydroxypropyl)piperidin-1-ium iodide

Detailed Experimental Protocol:
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature.

  • N-Alkylation:

    • Add methyl iodide (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours. The formation of a precipitate (the quaternized ammonium salt) may be observed.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product, the piperidinium iodide salt, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Summary Table

ProtocolStarting MaterialKey ReagentsProductExpected Yield
1 This compoundTBDMSCl, Imidazole1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(3-hydroxypropyl)piperidine80-90%
2 This compoundAcetyl Chloride, Triethylamine2-(4-(3-acetoxypropyl)piperidin-1-yl)ethyl acetate>90%
3 This compoundMethyl Iodide, K₂CO₃1-(2-hydroxyethyl)-1-methyl-4-(3-hydroxypropyl)piperidin-1-ium iodide85-95%

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in synthetic organic chemistry. The protocols outlined in these application notes provide a foundation for the selective functionalization of this trifunctional scaffold. The ability to independently modify the two hydroxyl groups and the tertiary amine opens up a vast chemical space for the generation of novel piperidine derivatives. Further exploration into enantioselective syntheses and the application of this building block in the synthesis of complex natural products and novel pharmaceutical agents represents a promising avenue for future research. The continued development of new synthetic methodologies will undoubtedly further enhance the utility of this and similar multifunctional building blocks in the advancement of chemical and pharmaceutical sciences.[9]

References

  • Mukhopadhyay, S., et al. (n.d.). Lead drugs and bioactive molecules with piperidine core. ResearchGate. Available at: [Link]

  • (n.d.). Several examples of bioactive molecules containing piperidine. ResearchGate. Available at: [Link]

  • Lelyukh, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Available at: [Link]

  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]

  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Available at: [Link]

  • Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(22), 4354-4358. Available at: [Link]

  • D. Z. Mijin, et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Greim, H. (2020). N-(2-Hydroxyethyl)piperidine. The MAK-Collection for Occupational Health and Safety. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • National Center for Biotechnology Information. (2006). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

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Standard Operating Procedure for the Handling and Application of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, characterization, and synthetic application of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS RN: 19780-85-9). This difunctional piperidine derivative is a valuable building block in medicinal chemistry and fragment-based drug discovery, offering multiple points for molecular elaboration. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. This guide details the compound's physicochemical properties, provides rigorous safety and handling procedures, and outlines protocols for its characterization and use as a synthetic intermediate.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a central piperidine core, a common scaffold in numerous pharmaceuticals.[1] The presence of two primary alcohol functionalities at different positions on the substituted piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules.[2][3] Its structure allows for the exploration of chemical space in three dimensions, a desirable characteristic in modern drug design to enhance target specificity and improve pharmacokinetic profiles.[4] This guide provides the foundational knowledge and practical steps necessary to effectively and safely utilize this compound in a research and development setting.

Physicochemical Properties and Material Specifications

This compound is typically supplied as a white to light yellow crystalline powder.[5] It is important to note that the compound is hygroscopic and should be handled accordingly to prevent degradation and ensure the reproducibility of experimental results.[6]

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₂[7]
Molecular Weight 187.28 g/mol [7]
CAS Number 19780-85-9[7]
Appearance White to light yellow crystalline powder[5]
Melting Point 46.0 to 51.0 °C[6]
Purity (by GC) ≥98.0%[5]
Hygroscopicity Hygroscopic[6]

Solubility Profile (Estimated) : Based on the solubility of the related compound 1-(2-hydroxyethyl)piperidine, the following is an estimated solubility profile.[8] Experimental verification is recommended.

  • Water: Soluble

  • Methanol: Soluble

  • Chloroform: Slightly soluble

  • Dichloromethane: Slightly soluble

  • DMSO: Soluble

Safety and Handling

3.1. Hazard Identification

Based on GHS classifications from multiple suppliers, this compound is known to cause skin and eye irritation.[6][7] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related compound 1-(2-hydroxyethyl)piperidine indicates that it is harmful if swallowed and may cause respiratory irritation.[9] It is prudent to handle this compound with the assumption of similar hazards.

Hazard Statements:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

3.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: Not typically required when handled in a well-ventilated area or a fume hood. If aerosols may be generated, a respirator with an appropriate cartridge should be used.

3.3. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6] Recommended storage temperature is between 2-8°C.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

4.1. Protocol 1: General Procedure for Handling and Weighing

Causality: Due to the hygroscopic nature of the compound, exposure to atmospheric moisture must be minimized to ensure accurate weighing and prevent potential degradation.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Perform all weighing and handling operations in a fume hood.

  • If available, conduct manipulations in a glove box under an inert atmosphere.

  • Quickly weigh the desired amount of the compound into a pre-dried vial.

  • Immediately and tightly seal the stock container, purging with an inert gas if possible.

  • Promptly dissolve the weighed compound in the appropriate solvent for your experiment.

4.2. Protocol 2: Proposed Synthesis via Catalytic Hydrogenation

Causality: This protocol is a generalized procedure based on established methods for the synthesis of substituted piperidines from their corresponding pyridine precursors.[10] Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitrogen heterocycles.

G Pyridine Pyridine Precursor Piperidine This compound Pyridine->Piperidine Catalytic Hydrogenation H2 H₂, Catalyst (e.g., PtO₂) H2->Piperidine Solvent Solvent (e.g., Acetic Acid) Solvent->Piperidine

Caption: Proposed synthetic route to this compound.

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve the appropriate pyridine precursor (e.g., 3-[1-(2-hydroxyethyl)pyridin-4-yl]propan-1-ol) in a suitable solvent such as acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to yield the desired product.

4.3. Protocol 3: Application as a Synthetic Intermediate - Monobenzoylation

Causality: This protocol demonstrates the utility of this compound as a building block by selectively protecting one of the hydroxyl groups, a common step in multi-step organic synthesis. The use of a stoichiometric amount of the protecting group and controlled temperature can favor monoprotection.

G Start This compound Product Monobenzoylated Product Start->Product Selective Protection Reagents Benzoyl Chloride (1 eq.), Pyridine, DCM, 0°C to RT Reagents->Product

Caption: Workflow for the monobenzoylation of this compound.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Add pyridine (1.2 eq) as a base.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the monobenzoylated product(s).

4.4. Protocol 4: Analytical Characterization

Causality: Proper characterization is essential to confirm the identity and purity of the compound before its use in further applications.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation (Expected ¹H NMR signals):

    • Signals corresponding to the protons of the two hydroxyl groups (may be broad and their chemical shift will be concentration and solvent dependent).

    • Multiplets for the -CH₂-O- protons of the hydroxyethyl and hydroxypropyl chains.

    • Multiplets for the protons on the piperidine ring.

    • Multiplets for the methylene groups of the side chains.

  • Data Interpretation (Expected ¹³C NMR signals):

    • Signals for the carbons bearing the hydroxyl groups.

    • Multiple signals in the aliphatic region corresponding to the carbons of the piperidine ring and the side chains.

4.4.2. Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., DCM or ethyl acetate).

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID).

  • Method: Develop a temperature gradient method that allows for the separation of the compound from any impurities.

  • Analysis: The retention time of the major peak will be characteristic of the compound. The area of this peak relative to the total area of all peaks will give an estimation of the purity.

References

  • Mallak Specialties Pvt Ltd. (2018). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. Retrieved from [Link]

  • Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(17), 7484–7500. [Link]

  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1620. [Link]

  • Firth, J. D., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

  • Marslin, G., et al. (2017). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Pharmaceutical Development and Technology, 22(6), 807-817. [Link]

  • York Research Database. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(5), 586-597. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88244, 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved January 21, 2026 from [Link].

  • PubMed. (n.d.). 3-Cyclo-propyl-1-(4-methyl-phenyl-sulfon-yl)piperidine-3,5-diol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS 19780-85-9).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals who are working with piperidine scaffolds, a class of compounds prevalent in a vast number of pharmaceuticals.[4][5][6] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered challenges to help improve the yield, purity, and scalability of your synthesis.

Synthetic Strategy Overview

The synthesis of this compound typically starts from the commercially available precursor, 4-(3-hydroxypropyl)piperidine. The primary transformation is the N-alkylation of the piperidine's secondary amine. Two robust and widely adopted strategies for this transformation are Direct N-Alkylation and Reductive Amination.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Final Product Start 4-(3-hydroxypropyl)piperidine Alkylation Direct N-Alkylation Start->Alkylation  + 2-Haloethanol  + Base ReductiveAmination Reductive Amination Start->ReductiveAmination  + Glycolaldehyde  + Reducing Agent Product This compound Alkylation->Product ReductiveAmination->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Q1: My direct N-alkylation reaction is sluggish or shows low conversion. What are the likely causes and how can I fix it?

Answer: Slow or incomplete N-alkylation is a common issue that can often be traced back to several key factors in the reaction setup.

  • Insufficient Basicity: The alkylation reaction generates an acid byproduct (e.g., HBr from 2-bromoethanol). This acid protonates the nucleophilic nitrogen of the starting piperidine, rendering it inactive and stalling the reaction.[7]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Standard choices include inorganic bases like potassium carbonate (K₂CO₃) or milder options like sodium bicarbonate (NaHCO₃). Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also highly effective.[7][8][9]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[8]

    • Solution: If you are using 2-chloroethanol with minimal success, switching to the more reactive 2-bromoethanol or 2-iodoethanol will significantly accelerate the reaction. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction with an alkyl chloride or bromide in situ.[8]

  • Inappropriate Solvent: The choice of solvent has a profound impact on reaction kinetics.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are generally the best choice for N-alkylation reactions as they effectively solvate the reactants without interfering with the nucleophilic attack.[7][9] Ensure your base is at least partially soluble in the chosen solvent.[8]

Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct. How can I prevent this suspected over-alkylation?

Answer: The byproduct you are observing is almost certainly the quaternary ammonium salt, formed when the desired tertiary amine product reacts with a second molecule of the alkylating agent.[10] This side reaction is common because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[10] Several strategies can minimize this outcome.

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. A common and effective strategy is to use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[7][9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains its concentration at a low level, which kinetically favors the desired mono-alkylation over the competing di-alkylation.[10] The use of a syringe pump for this addition is highly recommended for precise control.[9]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) can help control the reaction rate and reduce the propensity for the second alkylation event.[7]

Q3: What is the most effective method for purifying the final product, this compound?

Answer: The target molecule contains two hydroxyl groups and a basic nitrogen, making it quite polar and water-soluble. This profile, along with the potential for polar byproducts like the quaternary salt, requires a well-planned purification strategy.

  • Acid-Base Extraction: This should be your first step for crude purification.[11] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic piperidine nitrogen, pulling your product and any unreacted starting amine into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 10 and extract your product back into an organic solvent.[9] This technique is excellent for removing non-basic impurities.

  • Silica Gel Chromatography: For high purity, column chromatography is often necessary. Due to the product's polarity, a polar mobile phase will be required. A common system is dichloromethane/methanol, often with a small amount of ammonium hydroxide (e.g., 1-2%) added to the solvent mixture to prevent the basic amine from streaking on the acidic silica gel.

  • Ion-Exchange Chromatography: For particularly challenging separations, such as removing the last traces of quaternary ammonium salt, ion-exchange chromatography can be very effective. A cation exchange resin (e.g., Dowex 50W series) can be used to bind the protonated piperidine product, which is then eluted with a dilute ammonia solution.[12]

Q4: Which synthetic route—direct alkylation or reductive amination—is better for my application?

Answer: The choice depends on factors like available starting materials, desired scale, and sensitivity of the substrate to reaction conditions.

  • Direct N-Alkylation is often simpler and uses readily available reagents like 2-bromoethanol. It is a robust and well-understood reaction. However, it carries the risk of over-alkylation, which requires careful control of reaction conditions.[10]

  • Reductive Amination is an excellent alternative that completely avoids the problem of over-alkylation.[10] The reaction involves forming an iminium ion between the piperidine and an aldehyde (in this case, glycolaldehyde or a protected equivalent), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is often very clean and high-yielding, though it may require an additional step if a protected aldehyde is used.

Optimized Experimental Protocols

Protocol 1: Direct N-Alkylation with 2-Bromoethanol

This protocol describes the synthesis of the target compound via direct alkylation, with conditions optimized to minimize the formation of the quaternary ammonium salt byproduct.

Materials:

  • 4-(3-hydroxypropyl)piperidine (1.1 eq.)

  • 2-Bromoethanol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(3-hydroxypropyl)piperidine (1.1 eq.) and anhydrous DMF.

  • Add powdered anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

  • Prepare a solution of 2-bromoethanol (1.0 eq.) in a small amount of anhydrous DMF.

  • Add the 2-bromoethanol solution dropwise to the stirred piperidine suspension over 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours. If the reaction is slow, the temperature can be gently increased to 40-50 °C.[7]

  • Upon completion, cool the reaction to room temperature and filter the mixture to remove the insoluble potassium carbonate. Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude residue using the acid-base extraction and/or chromatography methods described in FAQ Q3.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a high-yield, selective alternative that avoids over-alkylation.

Materials:

  • 4-(3-hydroxypropyl)piperidine (1.0 eq.)

  • Glycolaldehyde dimer (0.6 eq., as it provides 1.2 eq. of the monomer)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(3-hydroxypropyl)piperidine (1.0 eq.), glycolaldehyde dimer (0.6 eq.), and anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction is typically exothermic and may bubble slightly.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1 to 4 hours.[10]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Summary & Troubleshooting Workflow

Table 1: Comparison of Parameters for Direct N-Alkylation
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Base None or weak base (e.g., NaHCO₃)K₂CO₃, DIPEAA stronger, non-nucleophilic base is needed to effectively neutralize the acid byproduct and prevent reaction stalling.[7][8]
Solvent Protic (e.g., Ethanol)Aprotic Polar (e.g., DMF, MeCN)Aprotic polar solvents accelerate Sₙ2 reactions and prevent solvent competition with the nucleophile.[7]
Temperature High (e.g., >80 °C)Room Temp to 50 °CLower temperatures reduce the rate of the competing over-alkylation reaction, improving selectivity for the desired product.[7]
Stoichiometry Excess Alkyl HalideSlight Excess Piperidine (1.1 eq)Using excess piperidine ensures the alkylating agent is consumed before it can react with the product, minimizing quaternary salt formation.[9][10]
Addition Rate All at onceSlow, dropwise additionMaintains a low concentration of the electrophile, favoring mono-alkylation.[9][10]
Troubleshooting Decision Workflow

If your synthesis is not performing as expected, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Is an adequate base present? (e.g., K₂CO₃, DIPEA) start->check_base check_reagents Are reagents pure & anhydrous? (Piperidine, Solvent, Halide) start->check_reagents check_side_products Is a major side product observed? (Check TLC/LC-MS) start->check_side_products solution_base Add 2.0 eq. of a non-nucleophilic base. check_base->solution_base No solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No side_product_quat Is it the quaternary salt? (Highly polar, water-soluble) check_side_products->side_product_quat Yes side_product_other Other decomposition? check_side_products->side_product_other Yes solution_quat Reduce Temp. Add alkyl halide slowly. Use slight excess of piperidine. side_product_quat->solution_quat Yes solution_other Consider reductive amination route. Check substrate stability. side_product_other->solution_other Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
  • BenchChem Technical Support. (2025). common challenges in working with piperidine-based compounds.
  • BenchChem Technical Support. (2025). Preventing Over-Alkylation of Piperidine Derivatives.
  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Piperidines.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Google Patents.CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Boyd, M. J. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • Kushnir, S. et al. (Year not specified). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Krasucka-Kobiałka, P. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • BenchChem Application Notes. (2025). Purification Techniques for Piperidine Derivatives.
  • Pharmaffiliates. this compound. Available at: [Link]

  • Hudlicky, T. et al. (Year not specified). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Sci-Hub. Available at: [Link]

Sources

Technical Support Center: Stabilizing 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design. The piperidine scaffold is known for its relative stability in many pharmaceutical compounds, but specific functional groups and experimental conditions can introduce vulnerabilities.[1] This guide provides a series of troubleshooting questions and detailed protocols to help you diagnose and overcome these stability issues.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing inconsistent analytical results with my this compound solution. What are the likely degradation pathways?

A1: If you are seeing a decrease in the parent compound's peak area in your chromatography, the appearance of new, unidentified peaks, or a visible change in your solution (e.g., color development), it is highly probable that your compound is degrading. The structure of this compound possesses two key areas of vulnerability: the tertiary amine within the piperidine ring and the two primary alcohol groups.

The most common degradation pathways for a molecule with this structure are:

  • Oxidation: The tertiary amine is highly susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or catalyzed by trace metal ions. Oxidation can lead to the formation of an N-oxide, which may be further susceptible to degradation, or more severe ring-opening products.[2]

  • pH-Dependent Hydrolysis/Degradation: The stability of piperidine derivatives can be significantly influenced by the pH of the solution.[3][4] While protonation in an acidic medium can sometimes stabilize the amine,[5] extremes of pH (both highly acidic and highly alkaline) can catalyze degradative reactions.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition.[2] For complex heterocyclic amines, this often proceeds through radical mechanisms, leading to the cleavage of C-N and C-C bonds.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can trigger radical-mediated degradation pathways.[2]

To definitively identify the cause, a systematic forced degradation study is the most robust approach.[7] This involves intentionally exposing the compound to various stress conditions to understand its liabilities.

cluster_0 Primary Degradation Stressors cluster_1 Potential Degradation Products Compound 1-(2-hydroxyethyl)-4- (3-hydroxypropyl)piperidine Oxidation Oxidation (O₂, Metal Ions) Compound->Oxidation Susceptible Tertiary Amine pH pH Extremes (H⁺ / OH⁻) Compound->pH Heat Thermal Stress (Δ) Compound->Heat Light Photodegradation (hν) Compound->Light N_Oxide N-Oxide Formation Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Other Other Degradants pH->Other Heat->Other Light->Other

Caption: Potential degradation pathways for this compound.

Q2: My primary concern is oxidation. How can I effectively prevent it?

A2: Preventing oxidation requires a multi-pronged approach that limits exposure to oxygen and inhibits oxidative chemical reactions.

Causality: Oxidative degradation is often a free-radical chain reaction. Tertiary amines can donate an electron, forming a radical cation that is susceptible to further reaction. Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts for the formation of reactive oxygen species from dissolved oxygen, dramatically accelerating this process.[8][9]

Recommended Mitigation Strategies:

  • Inert Atmosphere: The simplest and most effective first step is to remove atmospheric oxygen.

    • Action: Before preparing your solution, purge your solvent with an inert gas (e.g., high-purity argon or nitrogen) for 15-30 minutes.

    • Action: Prepare your solution under a gentle stream of the inert gas. Store vials with a blanket of inert gas in the headspace.

  • Use of Antioxidants: If working in an oxygen-free environment is not feasible, the addition of an antioxidant can scavenge free radicals as they form.

    • Mechanism: Antioxidants are compounds that can readily donate an electron to quench a free radical, but form a very stable, non-reactive radical themselves, thus terminating the chain reaction.[10]

    • Action: Consider adding a small amount of an appropriate antioxidant. The choice depends on your solvent system and downstream application.

  • Use of Chelating Agents: To counteract the catalytic effect of trace metal ions, a chelating agent can be used.

    • Mechanism: Chelating agents are molecules that bind tightly to metal ions, sequestering them and preventing them from participating in catalytic cycles.[11][12]

    • Action: Add a low concentration of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your solution.[8]

Table 1: Recommended Stabilizers for Preventing Oxidation

Stabilizer ClassExampleTypical ConcentrationMechanism of Action
Antioxidant Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavenger, particularly effective in organic solvents.[13]
4,4'-Bis(α,α-dimethylbenzyl)diphenylamine0.1 - 0.5% (w/v)Aromatic amine antioxidant with excellent high-temperature stability.[14][15]
Chelating Agent EDTA (disodium salt)100 µM - 1 mMSequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) to prevent catalysis.[8][9]
DTPA100 µM - 1 mMHigh-affinity chelating agent for a broad range of metal ions.[8]

Note: Always perform a small-scale compatibility test to ensure the chosen stabilizer does not interfere with your specific assay or experiment.

Q3: What is the optimal pH for my solution, and how do I maintain it?

A3: The optimal pH is the range where the compound exhibits maximum stability. For piperidine derivatives, this is often in a mildly acidic to neutral range, but it must be determined empirically.

Causality: At low pH, the tertiary amine nitrogen is protonated to form a piperidinium salt. This positive charge can protect the nitrogen from oxidation.[5] However, very low pH or high pH can introduce other issues, such as acid- or base-catalyzed hydrolysis or degradation of the hydroxypropyl or hydroxyethyl side chains. A study on a different piperidine derivative found maximal stability around pH 3.5, with rapid degradation in the 4-6 pH range and beyond.[3] This highlights the necessity of experimental validation for your specific molecule.

Recommended Approach: pH Screening

The most reliable method is to conduct a simple pH stability screen.

  • Prepare a series of buffers: Use buffers with overlapping ranges to cover a wide spectrum (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Incubate: Prepare solutions of your compound in each buffer and at a control pH (e.g., in unbuffered water). Incubate these solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Analyze: At set time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a stability-indicating method like HPLC.

  • Determine Optimum: The optimal pH is the one that shows the slowest rate of degradation of the parent compound.

Once the optimal pH is identified, always use a suitable buffer at a sufficient concentration (typically 20-50 mM) to maintain that pH throughout your experiment.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Solution

This protocol incorporates best practices to minimize degradation from multiple sources.

  • Solvent Preparation: Select a high-purity (e.g., HPLC-grade) solvent. Purge the solvent with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Additive Incorporation: If using a stabilizer, add it to the solvent first. For example, if using EDTA, prepare a concentrated stock solution, and add the appropriate volume to the purged solvent to achieve the final desired concentration (e.g., 100 µM).

  • pH Adjustment (for aqueous solutions): If a specific pH is required, use a prepared, purged buffer system as your solvent.

  • Compound Dissolution: Weigh the this compound solid and dissolve it in the prepared solvent under a blanket of inert gas.

  • Storage: Store the solution in an amber glass vial to protect it from light.[2] Fill the headspace of the vial with inert gas before sealing. Store at a reduced temperature (e.g., 2-8°C or -20°C for long-term storage).

cluster_workflow Workflow for Stable Solution Preparation A 1. Select High-Purity Solvent B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Stabilizers (Optional) (e.g., EDTA, Antioxidant) B->C E 5. Dissolve Compound Under Inert Atmosphere C->E D 4. Weigh Compound D->E F 6. Transfer to Amber Vial E->F G 7. Blanket with Inert Gas & Seal F->G H 8. Store at Low Temp (e.g., 2-8°C) G->H

Caption: Recommended workflow for preparing stabilized solutions.

Protocol 2: Forced Degradation Study

This study will help you identify which conditions are most detrimental to your compound's stability.[7][16]

  • Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Set up the following reactions in separate vials:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).

    • Control: Keep a vial of the stock solution protected from light at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). Note: For acid/base hydrolysis, you may need to neutralize the sample with an equivalent amount of base/acid before analysis.

  • Analysis: Analyze all samples and the control using a stability-indicating HPLC method.

  • Interpretation: Compare the chromatograms. The conditions that show the greatest loss of the parent peak and the formation of new peaks are the primary degradation pathways to target for mitigation.

References

  • PubChem. Piperidine. National Institutes of Health. [Link]

  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Pacholczyk, B., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Jorda, K. F., & Shust, N. W. (1973). U.S. Patent No. 3,759,926. Washington, DC: U.S.
  • Delamine. Chelating agents. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • Skog, K., et al. (1998). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. Food and Chemical Toxicology. [Link]

  • Fulk, W., et al. (2012). U.S.
  • Szafraniec-Gorol, G., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). [Link]

  • Pacholczyk, B., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]

  • Freeman, E., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. [Link]

  • Fairweather-Tait, S. J., et al. (2019). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Voice, A. K., et al. (2013). Oxidation Inhibitors for Copper and Iron Catalyzed Degradation of Monoethanolamine in CO2 Capture Processes. Industrial & Engineering Chemistry Research. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Singh, R. P., et al. (2017). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Wendel, J. A. (2012). U.S.
  • Djoko, K. Y., et al. (2021). Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. mBio. [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). LinkedIn. [Link]

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Technical Support Center: Purification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this highly polar diol. Drawing upon established chromatographic principles and practical laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

Introduction to the Challenges

This compound is a unique molecule characterized by its piperidine core and two terminal hydroxyl groups. This structure imparts high polarity and water solubility, which are often the primary hurdles in its purification. Traditional purification methods may prove inefficient, leading to poor recovery, inadequate purity, and consumption of large volumes of solvent. This guide will explore these challenges and provide robust solutions.

The key physicochemical properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC₁₀H₂₁NO₂[1]
Molecular Weight187.28 g/mol [1][2]
Physical FormCrystalline Powder[1]
Melting Point49°C[1]
Purity (Typical)≥98.0% (GC)[1]
Water SolubilitySoluble[3]

Troubleshooting Guide: Purification Workflows

The purification strategy for this compound will largely depend on the scale of your synthesis and the nature of the impurities. The two primary recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) and Crystallization.

Workflow 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar solvent, like water.[4][6]

Q1: My compound elutes in the void volume during reversed-phase (C18) chromatography. What should I do?

A1: This is a common issue for highly polar compounds like this compound.[4][5] The nonpolar C18 stationary phase has minimal interaction with your polar analyte, leading to no retention. The recommended solution is to switch to a HILIC method.

HILIC Troubleshooting Flowchart

HILIC_Troubleshooting start Poor retention on C18 switch_to_hilic Switch to HILIC start->switch_to_hilic column_selection Select HILIC Column (e.g., bare silica, diol, amine) switch_to_hilic->column_selection mobile_phase Develop Mobile Phase (High Acetonitrile, Low Water/Buffer) column_selection->mobile_phase gradient_optimization Optimize Gradient mobile_phase->gradient_optimization good_separation Good Separation Achieved gradient_optimization->good_separation poor_separation Poor Separation gradient_optimization->poor_separation troubleshoot Troubleshoot: - Adjust mobile phase modifier - Change stationary phase - Check for secondary interactions poor_separation->troubleshoot troubleshoot->column_selection Iterate

Caption: A flowchart for troubleshooting poor retention in reversed-phase chromatography by switching to HILIC.

Step-by-Step HILIC Protocol:

  • Column Selection:

    • Start with a bare silica column as it is a versatile and common HILIC stationary phase.

    • Other options include diol or aminopropyl-bonded silica columns, which can offer different selectivity.[6][7][8] The amine functionality in aminopropyl columns can be particularly useful for purifying organic amines by minimizing interactions with silica.[6]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate). The modifier helps to improve peak shape and reproducibility.

    • Begin with a high percentage of Solvent A (e.g., 95%) to ensure retention of your polar compound.

  • Gradient Elution:

    • Start with an isocratic hold at high organic concentration (e.g., 95% ACN) for 2-3 column volumes to allow for binding.

    • Run a linear gradient from 95% ACN to 50-60% ACN over 10-20 column volumes.

    • Hold at the final gradient composition for 2-3 column volumes to elute all components.

    • Re-equilibrate the column at the starting conditions for at least 5 column volumes before the next injection.

  • Detection:

    • Due to the lack of a strong chromophore in this compound, UV detection will be challenging.

    • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.

    • Mass Spectrometry (MS) is also an excellent detection method that provides mass confirmation of the collected fractions. HILIC mobile phases are generally MS-friendly.[4]

Q2: I am observing peak tailing or broad peaks in my HILIC separation. What could be the cause?

A2: Peak tailing in HILIC can be due to several factors:

  • Secondary Interactions: The tertiary amine in your piperidine ring can interact with acidic silanols on the silica surface, leading to tailing. Adding a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can mitigate this.[9]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger (more polar) than the initial mobile phase can cause peak fronting or splitting. Ideally, dissolve your sample in the initial mobile phase or a slightly weaker solvent.

Workflow 2: Purification by Crystallization

Crystallization is a cost-effective and scalable purification method for crystalline solids like this compound. The main challenge is identifying a suitable solvent or solvent system.

Crystallization Troubleshooting Logic

Crystallization_Troubleshooting start Crude Product solvent_screen Solvent Screening (Single & Mixed Systems) start->solvent_screen no_crystals No Crystals Form - Supersaturated solution - Impurities inhibiting nucleation solvent_screen->no_crystals oiling_out Product Oils Out - Solvent polarity mismatch - Cooling too rapidly solvent_screen->oiling_out crystals_form Crystals Form - Good solubility at high temp - Poor solubility at low temp solvent_screen->crystals_form troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Cool slowly no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Use a more polar co-solvent - Slower cooling - Agitation oiling_out->troubleshoot_oiling filtration Filtration & Washing crystals_form->filtration troubleshoot_no_crystals->solvent_screen Re-attempt troubleshoot_oiling->solvent_screen Re-attempt drying Drying filtration->drying pure_product Pure Product drying->pure_product

Caption: A decision tree for troubleshooting common issues during the crystallization of this compound.

Q3: How do I select an appropriate solvent for the crystallization of this highly polar compound?

A3: The ideal crystallization solvent should dissolve your compound at elevated temperatures but not at room temperature or below. Given the high polarity of your compound, consider the following:

  • Single Solvents:

    • Good Candidates: Isopropanol, ethanol, methanol. These polar protic solvents should provide good solubility at reflux.

    • Poor Solvents (for anti-solvent addition): Diethyl ether, hexane, ethyl acetate. Your compound will likely have very low solubility in these nonpolar solvents.

  • Mixed Solvent Systems: A mixed solvent system often provides the best results.

    • Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., isopropanol).

    • Slowly add a "poor" solvent (an anti-solvent like ethyl acetate or diethyl ether) until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent system.

  • Dissolution: Place the crude material in a flask and add a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

    • Anti-Solvent Addition: To the hot solution of your compound in a "good" solvent, slowly add a "poor" solvent until persistent cloudiness is observed.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q4: My purified piperidine derivative is a crystalline solid, but it sometimes turns into a sticky or oily substance upon storage. Why does this happen?

A4: This can be due to a few factors:

  • Hygroscopicity: The polar hydroxyl groups and the nitrogen atom can attract and absorb moisture from the atmosphere, causing the solid to deliquesce. Store the purified compound in a desiccator over a drying agent.

  • Salt Formation: Amines can react with acidic gases in the laboratory environment, such as carbon dioxide from the air or HCl from other reagents, to form salts.[10] These salts may have different physical properties, including lower melting points or a tendency to be oils.

  • Residual Solvent: Incomplete drying can leave residual solvent, which can lower the melting point and give an oily appearance.

Q5: What are the potential impurities I should look for from the synthesis of this compound?

A5: The impurities will depend on the synthetic route. Common syntheses involve the N-alkylation of a pre-formed piperidine ring. Potential impurities could include:

  • Unreacted starting materials (e.g., 4-(3-hydroxypropyl)piperidine).

  • Byproducts from the alkylating agent.

  • Over-alkylated products (quaternary ammonium salts).

  • Products of side reactions, which will be specific to the chosen reagents and conditions.

Q6: What analytical techniques are best for assessing the purity of my final product?

A6:

  • Gas Chromatography (GC): With a suitable column (e.g., a polar column), GC can be used to assess purity, especially for detecting volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): As discussed, HILIC with ELSD, CAD, or MS detection is the preferred method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for purity determination if an internal standard is used.

  • Elemental Analysis: Can provide confirmation of the elemental composition of the purified compound.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30).
  • ChemicalBook. (2025, September 18). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3.
  • Fisher Scientific. This compound 98.0+%, TCI America 25 g.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • PubMed Central. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one.
  • PubMed Central. (2022, February 10).
  • RSC Medicinal Chemistry. (2022).
  • Google Patents. (CN102432565A). Preparation method of 2-hydroxyethyl piperazine.
  • PubChem. 1-(2-Hydroxyethyl)-4-piperidinepropanol.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.

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refining analytical methods for detecting 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming the analytical challenges associated with 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a polar, difunctional piperidine derivative. This technical support center provides field-proven troubleshooting advice, detailed experimental protocols, and foundational scientific principles to empower researchers in developing robust and reliable analytical methods.

Introduction: Understanding the Analyte

This compound is a unique molecule characterized by its polar nature, stemming from two terminal hydroxyl groups, and its basicity, conferred by the tertiary amine within the piperidine ring. These features, while central to its function, present distinct challenges for analytical separation and detection. Common issues include poor retention in reversed-phase chromatography, peak tailing due to secondary ionic interactions, and the need for derivatization in gas chromatography.

This guide is structured to address these challenges head-on, providing a logical progression from sample handling to advanced troubleshooting for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common analytical platforms for this type of compound.

Section 1: General Analytical Strategy & Sample Preparation

The first step in any successful analysis is a robust sample preparation and a well-considered analytical strategy. The choice between LC-MS and GC-MS often depends on sample complexity, required sensitivity, and available instrumentation.

Workflow for Method Development

Caption: General workflow for analytical method development.

Q&A: Sample Preparation

Q1: My sample is in a complex matrix (e.g., reaction mixture, biological fluid). How should I prepare it for analysis?

A1: Direct dilution is often insufficient for complex matrices. The goal is to remove interferences that can cause ion suppression in MS or contaminate the analytical column.

  • For LC-MS: A simple Solid-Phase Extraction (SPE) is highly effective. Given the compound's basicity, a cation-exchange SPE cartridge is ideal. The analyte will be retained under neutral or slightly acidic conditions and can be eluted with a basic solvent (e.g., 5% ammonium hydroxide in methanol). This process effectively separates it from neutral and acidic impurities.

  • For both LC-MS and GC-MS: Liquid-Liquid Extraction (LLE) is a viable alternative. Because the analyte is a basic amine, you can perform an acid-base extraction[1]. Dissolve the sample in an organic solvent (like dichloromethane) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Then, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your compound will move into the aqueous layer as a protonated salt. Finally, neutralize the aqueous layer with a base and back-extract your neutral compound into an organic solvent[1].

Q2: What is the best solvent to dissolve my reference standard or sample?

A2: Due to the two hydroxyl groups, the compound is soluble in polar protic solvents. Methanol or water are excellent choices. For LC-MS analysis, it is best practice to dissolve the sample in the initial mobile phase to ensure good peak shape for early-eluting peaks[2].

Section 2: LC-MS Analysis - Troubleshooting Guide

LC-MS is generally the preferred method for this analyte as it does not require derivatization. Positive mode Electrospray Ionization (ESI+) is highly effective due to the basic piperidine nitrogen, which readily accepts a proton to form [M+H]⁺.

Q&A: LC-MS Troubleshooting

Q1: I am seeing significant peak tailing for my analyte on a standard C18 column. What is causing this and how can I fix it?

A1: This is a classic problem when analyzing basic compounds on silica-based columns.

  • Causality: Peak tailing is primarily caused by secondary ionic interactions between the positively charged (protonated) piperidine nitrogen and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the C18 stationary phase. This interaction provides a secondary, non-ideal retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Add an Acidic Modifier: The most common solution is to add a small amount of acid to the mobile phase, such as 0.1% formic acid or acetic acid[2]. This serves two purposes: it ensures the analyte is fully protonated, and more importantly, it protonates the silanol groups (Si-OH), effectively neutralizing their negative charge and eliminating the unwanted ionic interaction.

    • Use a High-Purity, End-Capped Column: Modern HPLC/UHPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible residual silanols. Using such a column will inherently reduce peak tailing for basic compounds.

    • Increase Mobile Phase Ionic Strength: Adding a non-volatile buffer like ammonium formate (e.g., 10-20 mM) can also help. The buffer ions compete with the analyte for interaction with the active sites, masking the effect. Note: Ensure any buffer used is compatible with your mass spectrometer.

Troubleshooting Flowchart: LC-MS Peak Tailing

G Start Peak Tailing Observed? CheckModifier Is 0.1% Formic Acid in Mobile Phase? Start->CheckModifier AddModifier Add 0.1% Formic Acid to Aqueous & Organic Phases CheckModifier->AddModifier No CheckColumn Is Column a High-Purity, End-Capped Type? CheckModifier->CheckColumn Yes ProblemSolved Problem Resolved AddModifier->ProblemSolved SwitchColumn Switch to a Modern, End-Capped C18 Column CheckColumn->SwitchColumn No ConsiderBuffer Consider Adding 10mM Ammonium Formate CheckColumn->ConsiderBuffer Yes SwitchColumn->ProblemSolved ConsiderBuffer->ProblemSolved

Caption: Troubleshooting logic for LC-MS peak tailing.

Q2: My compound shows very little or no retention on a C18 column, eluting at or near the void volume. How can I increase retention?

A2: This is expected for a small, polar molecule.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. With two hydroxyl groups and only a small carbon skeleton, your analyte is highly polar and has minimal hydrophobic interaction with the C18 stationary phase.

  • Solutions:

    • Highly Aqueous Mobile Phase: Start your gradient with a very low percentage of organic solvent (e.g., 1-5% acetonitrile or methanol). Ensure your C18 column is "aqueous stable" (e.g., with a polar-embedded or polar-endcapped phase) to prevent phase collapse under these conditions.

    • Use a Polar-Retentive Column: If retention is still poor, switch to a stationary phase designed for polar analytes. Options include:

      • Polar-Embedded Phases (e.g., amide, carbamate): These offer alternative interactions (hydrogen bonding) to enhance polar compound retention.

      • Hydrophilic Interaction Chromatography (HILIC): This technique uses a high organic mobile phase with a small amount of water and a polar stationary phase (e.g., bare silica, diol, or zwitterionic). In HILIC, your polar analyte will be well-retained.

Q3: I am not getting good sensitivity in the mass spectrometer. What can I do?

A3: Low sensitivity can stem from poor ionization or matrix effects.

  • Causality: Efficient ESI requires the analyte to be in an ionized state in solution before desolvation. Matrix components can co-elute and compete with the analyte for ionization, a phenomenon known as ion suppression.

  • Solutions:

    • Optimize MS Source Parameters: Ensure the ionization voltage, gas flows (nebulizer, auxiliary), and temperatures are optimized for your compound[3]. This is a crucial first step.

    • Confirm Mobile Phase pH: For ESI+, a low pH (using formic acid) is beneficial as it ensures the piperidine nitrogen is protonated in solution, leading to efficient ionization.

    • Improve Sample Cleanup: As discussed in Section 1, if you are analyzing a complex sample, implement an SPE or LLE cleanup step to remove matrix components that cause ion suppression.

    • Use Tandem MS (MS/MS): For quantification, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. By selecting a specific precursor ion ([M+H]⁺) and a characteristic fragment ion, you can dramatically increase signal-to-noise and reduce interferences, boosting effective sensitivity[2][4].

Protocol 1: General Purpose LC-MS/MS Method
ParameterRecommended ConditionRationale
LC System UHPLC or HPLCProvides necessary separation efficiency.
Column High-Purity, End-Capped C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good starting point for reversed-phase. End-capping minimizes tailing[4].
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape and ionization efficiency[2].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shapes than methanol.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient. Adjust based on retention time.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 1-5 µLKeep low to prevent peak distortion.
MS System Tandem Quadrupole (or Q-TOF)Required for selective and sensitive MRM analysis.
Ionization Mode ESI PositiveThe basic nitrogen is readily protonated[2].
Precursor Ion m/z 188.16 ([M+H]⁺)Calculated for C₁₀H₂₁NO₂.
MRM Transitions To be determined empiricallyOptimize collision energy to find 2-3 stable, intense fragment ions.

Section 3: GC-MS Analysis - Troubleshooting Guide

While less direct than LC-MS, GC-MS can be a powerful tool, especially for impurity profiling where high chromatographic resolution is needed. The primary hurdle is the analyte's low volatility and high polarity, which necessitates derivatization.

Q&A: GC-MS Troubleshooting

Q1: Why can't I inject my compound directly onto the GC-MS? What will happen if I do?

A1:

  • Causality: The two hydroxyl groups make the molecule highly polar and prone to hydrogen bonding. This results in a very low vapor pressure (high boiling point). If injected directly, several problems will occur:

    • Poor Volatilization: The compound will not vaporize efficiently in the hot injector, leading to very broad or non-existent peaks[5].

    • Peak Tailing: The polar -OH groups will interact strongly with any active sites (e.g., silanols) in the injector liner or on the column, causing severe peak tailing.

    • Thermal Degradation: At the high temperatures required to even attempt volatilization, the molecule may decompose.

  • Solution: Derivatization is mandatory. The goal is to replace the active hydrogens on the hydroxyl groups with non-polar, bulky groups. Silylation is the most common and effective method. Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst will convert both -OH groups to -O-Si(CH₃)₃ groups. This di-silylated derivative is much more volatile and less polar, making it ideal for GC analysis.

Q2: My derivatization reaction seems incomplete. How can I ensure a complete reaction?

A2:

  • Causality: Incomplete derivatization can be caused by the presence of water, incorrect reagent ratios, or insufficient reaction time/temperature. Water will readily consume the silylating reagent.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry your sample completely before adding the derivatization reagent. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen and ensure the vial is free of moisture.

    • Use a Catalyst and Excess Reagent: Use a powerful silylating agent like BSTFA with 1% TMCS. Use a significant excess of the reagent and an appropriate solvent (e.g., pyridine, acetonitrile).

    • Optimize Reaction Conditions: Gently heat the reaction mixture (e.g., 60-70 °C for 30-60 minutes) to drive the reaction to completion.

Protocol 2: GC-MS Method with Silylation
  • Sample Preparation: Aliquot a known amount of sample (or dried extract) into a 2 mL GC vial. If in solution, evaporate the solvent to complete dryness under nitrogen.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
GC System Standard GC with MS detectorWidely available instrumentation.
Injector Split/Splitless, 250 °CStandard injector; temperature ensures volatilization of the derivative.
Liner Deactivated, Splitless LinerA deactivated liner is critical to prevent analyte adsorption[5].
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, ZB-5ms)A standard, low-polarity column is ideal for the non-polar derivative.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good efficiency.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)A starting point; optimize based on retention time and resolution.
MS System Single Quadrupole or Ion TrapSufficient for identification and quantification.
Ionization Mode Electron Ionization (EI), 70 eVStandard for GC-MS, produces reproducible fragmentation patterns[6].
Scan Range m/z 50-500Should cover the molecular ion and key fragments of the di-silylated derivative (MW = 331.6 g/mol ).

Section 4: Frequently Asked Questions (FAQs)

Q1: Which method is better for my application, LC-MS or GC-MS? A1: For routine quantification, especially in complex matrices like biological fluids, LC-MS/MS is superior . It requires less sample preparation (no derivatization), is less prone to thermal degradation issues, and the selectivity of MS/MS provides excellent sensitivity. GC-MS is better suited for applications requiring very high chromatographic resolution , such as separating structurally similar impurities or isomers, provided those impurities are also amenable to derivatization.

Q2: How can I confirm the identity of the peak I am seeing? A2: A definitive identification requires multiple points of evidence.

  • Retention Time Matching: The peak's retention time should match that of a certified reference standard analyzed under the exact same conditions.

  • Mass Spectral Matching:

    • For LC-MS, the precursor ion mass ([M+H]⁺ at m/z 188.16) should be accurate. High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition. The MS/MS fragmentation pattern should also match the standard.

    • For GC-MS, the EI fragmentation pattern is highly reproducible and can be compared to the standard or a library spectrum. Key fragments for the di-silylated derivative would need to be identified.

Q3: My analyte is a potential impurity in a drug substance. Are there regulatory considerations? A3: Yes. If this compound is an impurity, especially a genotoxic or potentially reactive one, regulatory bodies like the FDA and EMA have strict limits on acceptable levels. The analytical method used to quantify it must be fully validated according to ICH guidelines (International Council for Harmonisation). This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ)[3][7]. The method's sensitivity must be sufficient to measure the impurity at or below its permitted threshold[7].

References

  • BenchChem. (2025).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

  • BenchChem. (2025).
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • BenchChem. (2025).
  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • PubMed. (2007). Analysis of heterocyclic aromatic amines. [Link]

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Technical Support Center: Minimizing Side Reactions in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis and effectively troubleshoot common side reactions. As a prevalent scaffold in pharmaceuticals, mastering the synthesis of piperidines is crucial for advancing medicinal chemistry. This resource provides in-depth, field-proven insights and actionable protocols to optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

The synthesis of substituted piperidines, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly lower yields, complicate purification, and compromise stereochemical integrity. The nucleophilic and basic nature of the piperidine nitrogen, coupled with the reactivity of various intermediates, creates a landscape ripe for undesired chemical transformations. This guide dissects the most common synthetic routes and provides targeted strategies to mitigate these challenges.

Section 1: Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a fundamental route to piperidines. However, the aromatic stability of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present significant hurdles.

Troubleshooting Guide: Catalytic Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities (e.g., sulfur compounds) in the starting material can deactivate the catalyst.[1][2] 2. Product Inhibition: The basic piperidine product can coordinate to the catalyst, inhibiting its activity.[2] 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.[1]1. Purify Pyridine Precursor: Ensure the starting material is of high purity. Recrystallization or chromatography may be necessary. 2. Use Acidic Additives: Additives like HCl or acetic acid protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[1][3] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium (Pd/C).[1][4] Increase hydrogen pressure and/or temperature as needed.
Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading.[4] 2. Catalyst Deactivation: The catalyst may lose activity before the reaction reaches completion.[4]1. Increase Reaction Time/Catalyst Loading: Monitor the reaction by GC-MS or TLC and extend the reaction time or increase the amount of catalyst if necessary.[4] 2. Use a More Robust Catalyst: Consider a different catalyst that is less prone to deactivation under the reaction conditions.[4]
Low Diastereoselectivity (for chiral pyridines) 1. Suboptimal Catalyst Choice: The catalyst surface can influence the stereochemical outcome. 2. Harsh Reaction Conditions: High temperatures can lead to epimerization.1. Screen Catalysts: Different catalysts can offer varying levels of stereocontrol. 2. Optimize Conditions: Lowering the reaction temperature may favor the formation of the desired diastereomer.[1]
Dehalogenation of Halogenated Pyridines 1. Catalyst-Promoted Hydrodehalogenation: Palladium catalysts are particularly known for promoting this side reaction.1. Select an Appropriate Catalyst: Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[4] The choice of solvent can also influence this side reaction.
Experimental Protocol: Hydrogenation of a Substituted Pyridine using Adams' Catalyst (PtO₂)
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified by standard methods.

Visualization: Troubleshooting Pyridine Hydrogenation

cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts cluster_selectivity Troubleshooting Selectivity start Pyridine Hydrogenation Issue incomplete Incomplete Reaction start->incomplete Stalled? byproducts Byproducts Observed start->byproducts Impure? low_selectivity Low Diastereoselectivity start->low_selectivity Wrong Isomer? catalyst_poisoning Catalyst Poisoning? incomplete->catalyst_poisoning product_inhibition Product Inhibition? incomplete->product_inhibition conditions Harsh Enough? incomplete->conditions partial_reduction Partial Reduction? byproducts->partial_reduction dehalogenation Dehalogenation? byproducts->dehalogenation epimerization Epimerization? low_selectivity->epimerization purify_sm Purify Starting Material catalyst_poisoning->purify_sm Solution add_acid Add Acidic Additive (e.g., AcOH) product_inhibition->add_acid Solution optimize_cond Increase H2 Pressure/Temp Change Catalyst (PtO2/Rh) conditions->optimize_cond Solution increase_time Increase Reaction Time/ Catalyst Loading partial_reduction->increase_time Solution change_catalyst Switch to PtO2 dehalogenation->change_catalyst Solution lower_temp Lower Reaction Temperature epimerization->lower_temp Solution

Caption: Troubleshooting Decision Tree for Pyridine Reduction.

Section 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing N-substituted piperidines, often avoiding the over-alkylation issues seen with direct alkylation.[5][6] The reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.[7][8]

FAQs: Reductive Amination

Q1: My reductive amination is sluggish or stalls. What could be the issue?

A1: Several factors can contribute to a slow reaction. The formation of the iminium ion is often the rate-limiting step and is pH-dependent. Ensure your reaction medium is slightly acidic (pH 4-6) to facilitate both imine formation and the stability of the reducing agent. Also, verify the quality of your reducing agent, as reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade upon improper storage.

Q2: I am observing the formation of a di-alkylated product. How can I prevent this?

A2: While less common than with direct alkylation, over-alkylation can occur if the newly formed secondary amine reacts with another equivalent of the carbonyl compound. This can be minimized by using a slight excess of the amine starting material or by adding the carbonyl compound slowly to the reaction mixture. Reductive amination is generally an excellent method to avoid the formation of quaternary ammonium salts.[5]

Q3: Can I use any reducing agent for this reaction?

A3: Not all reducing agents are suitable. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness and selectivity.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the starting carbonyl compound.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 3: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which can be considered substituted piperidines fused to an aromatic ring.[9] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[10]

Troubleshooting Guide: Pictet-Spengler Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently Activated Aromatic Ring: The electron density of the aromatic ring may be too low for electrophilic attack. 2. Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time too short. 3. Inappropriate Catalyst: The acid catalyst may be too weak to promote the reaction effectively.1. Use a More Electron-Rich Substrate: If possible, modify the aromatic substrate with electron-donating groups. 2. Optimize Conditions: Screen different solvents and reaction temperatures. 3. Screen Catalysts: Try a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), BF₃·OEt₂).[11][12]
Formation of Isomeric Byproducts (Diastereomers or Regioisomers) 1. Epimerization: A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired diastereomer.[11] 2. Lack of Stereocontrol: The cyclization may not be inherently stereoselective under the chosen conditions. 3. Alternative Cyclization Pathways: The iminium ion may react at a different position on the aromatic ring, leading to regioisomers.1. Employ a Chiral Catalyst or Auxiliary: Induce stereoselectivity through the use of chiral additives.[12] 2. Lower Reaction Temperature: Favor the thermodynamically more stable product and reduce the rate of the retro-Pictet-Spengler reaction.[11] 3. Use a Bulky Protecting Group: Sterically hinder the formation of one isomer by using a bulky protecting group on the nitrogen.[11]
Observation of Oxidized Byproducts 1. Presence of Atmospheric Oxygen: The amine starting material or the piperidine product can be susceptible to air oxidation, especially at elevated temperatures.[11]1. Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[11] 2. Use Purified Reagents: Use freshly distilled solvents and purified reagents to minimize exposure to oxygen.[11]
Visualization: Pictet-Spengler Reaction Mechanism

cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization & Deprotonation reactants β-Arylethylamine + Aldehyde/Ketone imine Imine Intermediate reactants->imine Condensation (-H2O) iminium Iminium Ion (Electrophile) imine->iminium Protonation (H+) cyclization Intramolecular Cyclization iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro Attack by Aromatic Ring rearrangement Rearomatization spiro->rearrangement [1,2]-Shift product Final Piperidine Product rearrangement->product Deprotonation (-H+)

Caption: Mechanism of the Pictet-Spengler Reaction.

Section 4: N-Alkylation of Piperidines

Direct N-alkylation is a common method for introducing substituents onto the piperidine nitrogen. However, this reaction is notoriously prone to over-alkylation, leading to the formation of undesired quaternary ammonium salts.

FAQs: N-Alkylation

Q1: What is over-alkylation and why is it a problem?

A1: Over-alkylation occurs when the desired N-alkylated tertiary amine product undergoes a second alkylation to form a quaternary ammonium salt.[5] This is problematic because the quaternary salt is often a highly water-soluble byproduct, which can complicate purification and significantly lower the yield of the desired mono-alkylated product.[5]

Q2: What are the key factors that lead to over-alkylation?

A2: Several factors contribute to this side reaction:

  • Stoichiometry: Using an excess of the alkylating agent is a primary cause.[5]

  • Reactivity of Alkylating Agent: Highly reactive agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.[5]

  • Nucleophilicity of the Tertiary Amine: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[5]

  • Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of mono- and di-alkylation.[5]

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[5] This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.

  • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Experimental Protocol: Mono-N-Alkylation of a Piperidine Derivative
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.1 equivalents) and a base (e.g., K₂CO₃, 1.5-2.0 equivalents) in an anhydrous solvent like acetonitrile.

  • Slow Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the insoluble base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Section 5: Controlling Stereochemistry and Epimerization

For chiral piperidines, controlling diastereoselectivity and preventing epimerization (the inversion of a stereocenter) are critical. Epimerization can occur under various conditions, often leading to a thermodynamic mixture of diastereomers and eroding the stereochemical purity of the desired product.

FAQs: Epimerization

Q1: Under what conditions is epimerization a concern?

A1: Epimerization can be promoted by both acidic and basic conditions, as well as elevated temperatures. In some cases, it can even be mediated by photoredox catalysis, where a reversible process can lead to the thermodynamically more stable diastereomer.[13][14]

Q2: I am observing a mixture of diastereomers. How can I determine if it's due to a non-selective reaction or in-situ epimerization?

A2: To investigate this, you can take a sample of the purified, single diastereomer (if obtainable) and re-subject it to the reaction conditions. If you observe the formation of the other diastereomer, this indicates that epimerization is occurring.

Q3: What are the best strategies to prevent unwanted epimerization?

A3:

  • Mild Reaction Conditions: Use the mildest possible conditions (temperature, pH) to achieve the desired transformation.

  • Protecting Groups: Strategic use of N-protecting groups can alter the conformation of the piperidine ring and disfavor epimerization at adjacent centers.

  • Kinetic Control: Running reactions at low temperatures often favors the kinetically formed product and can prevent equilibration to the thermodynamic mixture.[12]

  • Catalyst/Reagent Choice: The choice of catalyst or reagents can significantly influence the stereochemical outcome. For instance, in photoredox-catalyzed reactions, the choice of photocatalyst can impact the potential for epimerization.[13]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem.
  • BenchChem. (2025).
  • Shen, Z., et al. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
  • Zaragoza, F. (2024).
  • BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem.
  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?. Biosynce Blog.
  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia.
  • Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. European Journal of Organic Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025).

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Technical Support Center: Enhancing the Biological Activity of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges and systematically enhance the biological activity of this specific piperidine derivative.

Compound Overview and Initial Considerations

This compound is a disubstituted piperidine featuring two primary hydroxyl groups and a tertiary amine. These functional groups are critical determinants of its physicochemical properties and offer multiple handles for chemical modification.

  • Tertiary Amine (Piperidine Nitrogen): This group is basic and will be protonated at physiological pH. It serves as a key point for N-alkylation or N-acylation to modulate basicity, lipophilicity, and steric bulk.[4]

  • Hydroxyethyl and Hydroxypropyl Chains: The two hydroxyl groups increase the compound's polarity and potential for hydrogen bonding. They are ideal sites for esterification, etherification, or replacement to fine-tune activity and pharmacokinetic properties.

The piperidine ring is a common structural motif in pharmaceuticals targeting a wide range of conditions, including cancer, viral infections, and neurological disorders.[5][6][7] Therefore, this compound represents a promising starting point for a drug discovery program.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the biological activity of this compound?

There are three main pillars for enhancing biological activity:

  • Structural Modification (Lead Optimization): Systematically altering the molecule's structure to improve its interaction with a biological target. This can involve modifying the existing hydroxyl groups or the piperidine nitrogen to optimize binding affinity and selectivity.

  • Formulation and Delivery: Improving the compound's solubility, stability, and bioavailability to ensure it reaches the target site in sufficient concentration.[8][9] This is crucial for compounds with poor aqueous solubility.

  • Combination Therapy: Using the compound in conjunction with other agents to achieve synergistic effects. This is a common strategy in areas like oncology.

Q2: My initial screening shows weak or no activity. What are the most common reasons for this?

Weak initial activity can stem from several factors beyond poor target affinity:

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to a much lower effective concentration than intended.

  • Low Cell Permeability: The compound's polarity, due to the two hydroxyl groups, might prevent it from crossing the cell membrane to reach an intracellular target.

  • Compound Degradation: The compound may be unstable under the experimental conditions (e.g., in media at 37°C over 72 hours).

  • Inappropriate Assay Choice: The selected assay may not be suitable for the compound's mechanism of action. For instance, a proliferation assay might miss an effect on cell migration.

Q3: What are the likely biological targets for a compound with this structure?

Given the prevalence of the piperidine scaffold in medicine, potential targets are diverse.[10][11] Many piperidine-containing drugs interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system (CNS).[12][13][14] Derivatives have shown anticancer, antiviral, anti-inflammatory, and analgesic properties.[5][7][15] Initial screening should therefore be broad, covering targets such as kinases, proteases, and various CNS receptors.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments in a question-and-answer format.

Section 3.1: In Vitro Assay Performance

Q: My IC50 value is inconsistent across experiments. What should I check?

A: Inconsistent IC50 values are a common issue in cell-based assays.[16] A systematic check is required:

  • Vehicle Control Consistency: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells, including controls. High DMSO concentrations can be toxic to some cell lines.

  • Cell Seeding Density and Health: Variations in cell number or passage number can dramatically alter results.[16] Always use cells within a consistent passage range and ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Solubility: Visually inspect the wells under a microscope after adding the compound. Look for signs of precipitation. If observed, you must address solubility before trusting the data (see Section 3.2).

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells for measurements or ensure proper humidification during incubation.[17]

Below is a decision tree to guide your troubleshooting process for low potency.

G start Low Potency or Inconsistent IC50 Observed solubility Is the compound fully soluble in assay media at the highest concentration? start->solubility visual Visually inspect for precipitate. Perform kinetic solubility assay. solubility->visual Check cell_health Are cell health and density consistent? solubility->cell_health Yes formulate Address Solubility: - Lower max concentration - Use co-solvents - Reformulate (see Sec 3.2) visual->formulate No check_cells Verify cell passage number. Check for mycoplasma. Ensure log-phase growth. cell_health->check_cells Check compound_stability Is the compound stable under assay conditions? cell_health->compound_stability Yes optimize_cells Standardize cell handling protocol. check_cells->optimize_cells No check_stability Incubate compound in media. Analyze via LC-MS over time. compound_stability->check_stability Check permeability Is the target intracellular? compound_stability->permeability Yes modify_protocol Modify protocol: - Reduce incubation time - Consider structural modification check_stability->modify_protocol No check_permeability Perform PAMPA or Caco-2 assay. Compare activity in whole vs. lysed cells. permeability->check_permeability Check modify_structure Modify structure to increase lipophilicity. check_permeability->modify_structure No

Caption: Troubleshooting workflow for low in vitro potency.
Section 3.2: Solubility and Formulation

Q: My compound is poorly soluble in aqueous buffers. How can I improve this for biological assays?

A: Poor solubility is a major hurdle that must be overcome for accurate biological data.[8]

  • Initial Steps:

    • Co-solvents: While DMSO is common, you can explore others like ethanol or PEG-400. However, always run a vehicle control to ensure the solvent itself isn't causing an effect.

    • pH Adjustment: Since the piperidine nitrogen is basic, the compound's solubility is likely pH-dependent. Adjusting the pH of your buffer may improve solubility. Forming a salt (e.g., with HCl or tartaric acid) is a standard pharmaceutical practice.

  • Advanced Formulation Strategies:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[18] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of your molecule and increasing aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[18]

    • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or liposomes can be used to improve oral bioavailability.[19][20]

G compound This compound (Poorly Soluble Guest Molecule) cyclodextrin HP-β-Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior compound:f0->cyclodextrin:cavity Encapsulation complex Soluble Inclusion Complex cyclodextrin:ext->complex:f0 Results in

Caption: Cyclodextrin inclusion complex formation.
Section 3.3: Chemical Modification

Q: I want to increase the lipophilicity of my compound to improve cell permeability. What modifications should I prioritize?

A: Increasing lipophilicity (logP) can enhance membrane permeability, but it's a balancing act, as it can also decrease aqueous solubility.

  • Esterification of Hydroxyl Groups: Converting one or both of the primary -OH groups to esters (e.g., acetate, benzoate) is a straightforward way to mask the polar hydroxyl group. This is often done using an acid chloride or anhydride with a base like triethylamine.[4] This modification is potentially reversible in vivo, as esterases can cleave the ester to release the parent compound, making it a prodrug strategy.

  • Etherification of Hydroxyl Groups: Forming an ether (e.g., methyl ether, benzyl ether) provides a more stable modification than an ester. This typically requires stronger conditions, such as using sodium hydride to deprotonate the alcohol followed by an alkyl halide (Williamson ether synthesis).

  • Modification of the Piperidine Nitrogen: While N-alkylation can be done, it may significantly alter the compound's interaction with its target. A more subtle approach could be N-acylation to form an amide, which removes the basicity of the nitrogen.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

Compound IDModificationPredicted LogPIC50 (µM) vs. MCF-7 CellsAqueous Solubility (µg/mL)
Parent None1.2> 100500
MOD-01 Mono-acetate (on propyl chain)1.845.2150
MOD-02 Di-acetate2.415.825
MOD-03 Mono-benzyl ether (on ethyl chain)3.18.3< 10

This data is illustrative and serves as an example of how to track SAR.

Experimental Protocols

Protocol 1: General Workflow for Evaluating Piperidine Derivatives

This workflow provides a systematic approach from initial compound handling to biological evaluation.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization a Compound Synthesis & Purification b Purity & Identity Check (NMR, LC-MS) a->b c Aqueous Solubility Assay b->c d Develop Formulation (e.g., 10 mM DMSO stock) c->d e Primary Assay (e.g., MTT Cell Viability) d->e Test Compound f Dose-Response & IC50 Determination e->f g Secondary / Mechanistic Assays (e.g., Kinase Panel, Receptor Binding) f->g h Analyze SAR Data g->h Identify Hits i Synthesize Analogs h->i j Iterative Re-testing i->j j->h Refine SAR

Caption: General workflow for the evaluation of piperidine derivatives.[3]
Protocol 2: MTT Cell Viability and Cytotoxicity Assay

This is a fundamental colorimetric assay to assess the cytotoxic potential of a compound against cancer cell lines.[21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "cells + medium only" (negative control) and "cells + vehicle" (vehicle control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.[21]

Protocol 3: N-Alkylation of the Piperidine Nitrogen

This protocol describes a general method for modifying the tertiary amine, a common step in creating derivatives of piperidine compounds.[4]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Add Base: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). This is to neutralize the acid generated during the reaction.[4]

  • Add Alkylating Agent: Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide, ethyl iodide) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure N-alkylated derivative.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 49. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Khamitova, A. A., & Berillo, D. D. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • National Center for Biotechnology Information. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 11(10), e0163353. [Link]

  • National Center for Biotechnology Information. (2017). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1047-1058. [Link]

  • National Center for Biotechnology Information. (2000). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 8(9), 2187-2197. [Link]

  • National Center for Biotechnology Information. (2021). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. Polymers, 13(24), 4381. [Link]

  • ResearchGate. (2022). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

  • National Center for Biotechnology Information. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • National Center for Biotechnology Information. (1996). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 39(2), 465-477. [Link]

  • National Center for Biotechnology Information. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(19), 3634-3644. [Link]

  • National Center for Biotechnology Information. (1992). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. The Journal of Pharmacology and Experimental Therapeutics, 260(2), 700-708. [Link]

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Technical Support Center: Strategies for Scaling Up Production of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS 19780-85-9). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this process from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, field-tested insights to anticipate and overcome common challenges.

The synthesis of this molecule, a disubstituted piperidine diol, appears straightforward on paper but presents unique challenges in practice, particularly concerning reaction control, side-product formation, and purification. This document provides a robust framework for troubleshooting and process optimization.

Section 1: Recommended Synthesis Strategy and Baseline Protocol

The most reliable and scalable approach for synthesizing this compound involves the N-alkylation of 4-(3-hydroxypropyl)piperidine. This method offers high convergence and utilizes readily available starting materials.

1.1 The Core Reaction: N-Alkylation

The reaction involves the nucleophilic attack of the secondary amine of 4-(3-hydroxypropyl)piperidine on an appropriate two-carbon electrophile, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.

G cluster_inputs Inputs SM 4-(3-hydroxypropyl)piperidine Reaction N-Alkylation Reaction SM->Reaction RA 2-Bromoethanol (Alkylating Agent) RA->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target molecule.

1.2 Baseline Laboratory Protocol (50 g Scale)

This protocol is designed to be self-validating, with clear checkpoints to ensure success before proceeding.

Materials:

  • 4-(3-hydroxypropyl)piperidine (1.0 eq)

  • 2-Bromoethanol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), granular (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride Solution (Brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and condenser, charge 4-(3-hydroxypropyl)piperidine and the solvent. Begin agitation.

  • Base Addition: Add the granular potassium carbonate. Stir the resulting slurry for 15-20 minutes.

  • Reagent Addition: Slowly add 2-bromoethanol dropwise via an addition funnel over 1-2 hours. Causality: Slow addition is critical to control the reaction exotherm and minimize the formation of quaternary ammonium salt byproducts.[1]

  • Reaction: Heat the mixture to 60-70 °C. Monitor the reaction progress by TLC (DCM:MeOH:NH₄OH 89:10:1) or GC-MS. The reaction is typically complete in 8-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the crude oil in DCM and water.

    • Separate the layers. Extract the aqueous layer 2-3 times with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by high-vacuum distillation to obtain the final product as a viscous oil or low-melting-point solid.[2]

ParameterRecommendationRationale
Starting Material 4-(3-hydroxypropyl)piperidineDirect and convergent route.
Alkylating Agent 2-Bromoethanol or 2-ChloroethanolEffective electrophiles. Bromo- derivative is more reactive.
Base K₂CO₃, Na₂CO₃Inexpensive, non-hygroscopic inorganic bases. Sufficiently strong to scavenge HBr without causing side reactions.
Solvent Acetonitrile, DMF, Isopropyl Acetate (IPAc)Polar aprotic solvents facilitate Sₙ2 reactions. IPAc is a greener solvent option for scale-up.
Temperature 60 - 80 °CProvides a reasonable reaction rate without significant byproduct formation.
Stoichiometry 1.05 eq. of Alkylating AgentA slight excess drives the reaction to completion while minimizing the risk of di-alkylation (quaternization).
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up.

Q1: My reaction has stalled and won't go to completion. What's wrong?

Symptoms: TLC or GC analysis shows a significant amount of 4-(3-hydroxypropyl)piperidine remaining even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Base: The reaction generates one equivalent of HBr, which protonates the starting amine, rendering it non-nucleophilic. An insufficient amount of base will halt the reaction.

    • Solution: Ensure at least 2 equivalents of a base like K₂CO₃ are used. The second equivalent helps drive the equilibrium.

  • Inactive Base: Potassium carbonate can absorb moisture. If it's not finely powdered or has been improperly stored, its surface area and activity may be reduced.

    • Solution: Use freshly opened or properly stored, dry, powdered K₂CO₃.

  • Low Temperature: The reaction may have a higher activation energy than anticipated, especially if using the less reactive 2-chloroethanol.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any changes in the impurity profile.

  • Poor Mixing: In a thick slurry, poor agitation can lead to localized reagent concentrations and prevent the reactants from interacting effectively.

    • Solution: Ensure the overhead stirrer is creating a good vortex and that the solids are well-suspended.

Q2: I'm seeing a significant amount of an insoluble white precipitate and my yield is low. What is this byproduct?

Symptoms: A sticky white solid that is sparingly soluble in the reaction solvent forms. The final isolated yield is low, and the ¹H NMR of the crude product may show complex, broad peaks.

Potential Cause & Solution:

This is a classic sign of quaternization . The desired tertiary amine product is itself a nucleophile and can react with a second molecule of 2-bromoethanol to form a quaternary ammonium salt.

G Product Desired Product (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Insoluble Byproduct) Product->QuatSalt Reacts with (Excess) AlkylatingAgent 2-Bromoethanol AlkylatingAgent->QuatSalt

Caption: Formation of the quaternary salt byproduct.

  • Solution 1: Control Stoichiometry: Do not use a large excess of the alkylating agent. A slight excess (1.05 eq) is sufficient.

  • Solution 2: Slow Addition: As stated in the protocol, add the alkylating agent slowly. This maintains a low instantaneous concentration, favoring the reaction with the more nucleophilic secondary amine starting material over the bulkier tertiary amine product.[1]

  • Solution 3: Monitor Temperature: "Hot spots" from a poorly controlled exotherm can accelerate this side reaction. Ensure uniform heating and efficient stirring.

Q3: My product is difficult to purify by column chromatography. The peaks are tailing badly.

Symptoms: On a silica gel column, the product streaks and elutes over a large number of fractions, resulting in poor separation and low recovery.

Potential Cause & Solutions:

This is a common issue when purifying basic compounds like piperidines on standard, slightly acidic silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and sometimes irreversible adsorption.

  • Solution 1 (Recommended): Avoid Silica Gel. For multi-gram scales and beyond, vacuum distillation is the superior purification method for this compound, provided it is thermally stable. It is faster, cheaper, and avoids solvent waste.

  • Solution 2: Modify the Mobile Phase: If chromatography is necessary, add a basic modifier to the eluent to compete with your product for binding to the silica.

    • Method: Use a solvent system like Dichloromethane/Methanol with 0.5-1% Ammonium Hydroxide (e.g., 94.5:5:0.5 DCM:MeOH:NH₄OH). Triethylamine (0.5-1%) can also be used.[3]

  • Solution 3: Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

    • Deactivated Silica: Use commercially available amine-deactivated or end-capped silica gel.

Q4: My recovery after the aqueous work-up is very low.

Symptoms: The mass of the crude oil obtained after extraction and solvent evaporation is significantly lower than theoretically expected.

Potential Cause & Solutions:

The target molecule has two hydroxyl groups and a tertiary amine, making it highly polar and possessing significant water solubility. Standard extractions with solvents like ethyl acetate or DCM can be inefficient.

  • Solution 1: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

  • Solution 2: Use a More Polar Extraction Solvent: While DCM is often effective, a more polar solvent like n-butanol can sometimes be used to recover highly polar compounds from an aqueous phase. However, removing n-butanol requires higher vacuum and temperature.

  • Solution 3 (For Large Scale): Continuous Liquid-Liquid Extraction: For pilot-scale operations where large volumes make multiple batch extractions impractical, a continuous liquid-liquid extraction setup can be highly effective for efficiently extracting water-soluble products.

Section 3: References
  • CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.

  • US2868793A - Purification of piperidines. Google Patents.

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. PrepChem.com. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

Sources

Validation & Comparative

A Strategic Guide to Efficacy Evaluation: Profiling 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Piperidine Derivative

To our fellow researchers, scientists, and drug development professionals, this guide addresses the compound 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS RN: 19780-85-9). A critical review of the current scientific literature and patent landscape reveals a significant information gap: there is no publicly available data detailing the biological activity or therapeutic efficacy of this specific molecule.[1][2][3] While it is commercially available for research purposes, its pharmacological profile remains uncharacterized.

The piperidine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including analgesic, antipsychotic, and neuroprotective effects.[4] The structural features of this compound, specifically the presence of hydroxyl and N-hydroxyethyl groups, suggest potential interactions with targets in the central nervous system (CNS).

Therefore, this guide pivots from a direct comparison to a more foundational and arguably more critical task: proposing a strategic, multi-stage research plan to elucidate the efficacy of this compound. We will outline a hypothetical, yet robust, experimental roadmap, complete with detailed protocols and comparative frameworks. This document will serve as a blueprint for any research team seeking to characterize this, or any other novel compound with a similar profile.

For the purpose of this strategic guide, we will hypothesize a potential role for our target compound in neuropharmacology, specifically as a modulator of G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-based therapeutics. We will select well-characterized compounds such as Risperidone (an atypical antipsychotic) and Donepezil (an acetylcholinesterase inhibitor) as comparators to provide context for our hypothetical findings.

Phase 1: Foundational In Vitro Profiling

The initial phase is designed to cast a wide net, identifying potential biological targets and assessing baseline cytotoxicity. This phase is critical for establishing the scientific groundwork for more complex, resource-intensive studies.

Broad Target Screening via Radioligand Binding Assays

The first step is to understand the compound's potential interactions across a range of common CNS targets. A broad panel of radioligand binding assays provides a cost-effective and high-throughput method for initial target identification.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to achieve a range of concentrations for testing (e.g., 10 µM to 1 nM).

  • Assay Execution: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound against a panel of at least 40 common CNS targets, including dopamine, serotonin, adrenergic, muscarinic, and opioid receptors, as well as key ion channels and transporters.

  • Data Analysis: The primary endpoint is the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM). Any target showing >50% inhibition should be flagged for further investigation.

Cytotoxicity Assessment

Before proceeding to cell-based functional assays, it is imperative to determine the concentration range at which the compound is not toxic to cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a relevant neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Readout: Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

Hypothetical Data Summary: Phase 1

CompoundPrimary Target(s) Identified (>50% Inhibition at 10µM)SH-SY5Y CC50 (µM)
This compoundDopamine D2 Receptor, Sigma-1 Receptor>100
Risperidone (Comparator)Dopamine D2, Serotonin 5-HT2A Receptors45
Donepezil (Comparator)Acetylcholinesterase80

Phase 2: Functional Characterization and Mechanistic Elucidation

Based on our hypothetical finding that the compound interacts with the Dopamine D2 receptor, this phase will focus on confirming this interaction and determining the functional consequence.

In Vitro Functional Assays

We will employ cell-based assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the D2 receptor.

Experimental Protocol: cAMP Assay for D2 Receptor Antagonism

  • Cell Culture: Use a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay Principle: The D2 receptor is a Gi-coupled GPCR. Its activation by an agonist (e.g., quinpirole) leads to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

  • Protocol:

    • Pre-treat cells with varying concentrations of this compound or Risperidone.

    • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Hypothetical Workflow for D2 Receptor Antagonism Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_measure Measurement & Analysis c1 Plate CHO-K1 cells expressing D2 receptor c2 Incubate overnight c1->c2 t1 Pre-treat with Test Compound or Risperidone c2->t1 t2 Add D2 Agonist (Quinpirole) + IBMX t1->t2 m1 Lyse cells t2->m1 m2 Measure intracellular cAMP (HTRF/ELISA) m1->m2 m3 Calculate IC50 m2->m3

Caption: Workflow for determining D2 receptor antagonism.

Hypothetical Data Summary: D2 Receptor Functional Activity

CompoundD2 Receptor cAMP Assay IC50 (nM)Functional Activity
This compound150Antagonist
Risperidone (Comparator)5Potent Antagonist

Phase 3: Preclinical Efficacy Modeling

With in vitro functional activity established, the next logical step is to assess the compound's efficacy in a relevant animal model. For a D2 antagonist, a model of antipsychotic activity is appropriate.

Animal Model: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity by promoting dopamine release, an effect that can be reversed by D2 receptor antagonists.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Animals: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the open-field testing arenas for 30 minutes.

  • Dosing: Administer this compound or Risperidone via intraperitoneal (IP) injection at various doses. A vehicle control group is also included.

  • Challenge: 30 minutes after compound administration, administer d-amphetamine (e.g., 2 mg/kg, IP).

  • Data Collection: Record the locomotor activity (e.g., distance traveled) for 60 minutes using an automated tracking system.

  • Data Analysis: Compare the total distance traveled between the different treatment groups. Calculate the dose at which the compound reduces the amphetamine-induced hyperlocomotion by 50% (ED50).

Logical Flow of In Vivo Efficacy Study

G A Acclimate Mice to Arena B Administer Test Compound / Vehicle (IP) A->B C Wait 30 minutes B->C D Administer d-Amphetamine (IP) C->D E Record Locomotor Activity for 60 min D->E F Analyze Data & Calculate ED50 E->F

Caption: Sequential steps in the animal efficacy model.

Hypothetical Data Summary: In Vivo Efficacy

CompoundAmphetamine-Induced Hyperlocomotion ED50 (mg/kg, IP)
This compound10
Risperidone (Comparator)0.1

Conclusion and Future Directions

This guide has presented a hypothetical but scientifically rigorous framework for evaluating the efficacy of a novel compound, this compound. By progressing from broad target screening to specific functional assays and finally to in vivo models, a research team can systematically build a comprehensive profile of a new chemical entity.

Our hypothetical results suggest that this compound may act as a Dopamine D2 receptor antagonist with modest in vivo efficacy. While less potent than the comparator, Risperidone, this could indicate a potential for a differentiated safety profile, which would warrant further investigation into off-target effects and a broader therapeutic window.

The path from an uncharacterized molecule to a potential therapeutic lead is long and requires a logical, evidence-based approach. This guide provides the foundational strategy for taking those critical first steps.

References

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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Navigating the Labyrinth: A Comparative Guide to the Biological Target Validation of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic agent is both complex and critical. The compound 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a piperidine derivative, presents a common challenge in drug discovery: a molecule with potential bioactivity but an unconfirmed biological target. This guide provides a comprehensive, in-depth comparison of modern experimental and computational strategies to first identify and then validate the molecular target of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.

Part 1: The "Target Deconvolution" Imperative: From Phenotype to Mechanism

The initial challenge with a compound like this compound is the absence of a known biological target. This situation is common in phenotypic drug discovery, where compounds are identified based on their effect on a cell or organism rather than their interaction with a specific molecule. Phenotypic screening offers the advantage of identifying first-in-class drugs with novel mechanisms of action, but it necessitates a subsequent "target deconvolution" or "target identification" phase. This is in contrast to target-based discovery, which starts with a known biological target.

Our primary objective, therefore, is not merely to validate a pre-existing hypothesis but to generate and rigorously test new ones. The overall strategy involves two main stages:

  • Target Identification: Employing unbiased methods to pull potential binding partners of our compound from the complex cellular proteome.

  • Target Validation: Using orthogonal approaches to confirm that the interaction between the compound and the identified target is responsible for the observed biological effect.

This guide will compare and contrast the premier techniques in each of these stages.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Phenotypic Hit This compound Experimental ID Experimental Approaches (Affinity Chromatography, CETSA) Phenotypic Hit->Experimental ID In Silico ID In Silico Approaches (Reverse Docking, Similarity Search) Phenotypic Hit->In Silico ID Putative Targets List of Putative Targets Experimental ID->Putative Targets In Silico ID->Putative Targets Molecular Validation Molecular Level (SPR, ITC) Putative Targets->Molecular Validation Cellular Validation Cellular Level (Knockdown/out, Overexpression) Molecular Validation->Cellular Validation In Vivo Validation In Vivo Models (Animal Models) Cellular Validation->In Vivo Validation Validated Target Validated Biological Target In Vivo Validation->Validated Target caption Overall workflow for target identification and validation.

Caption: Overall workflow for target identification and validation.

Part 2: Comparative Strategies for Target Identification

The first step is to generate a list of potential protein targets. We will compare two powerful and widely used experimental techniques with complementary in silico approaches.

Experimental Approaches: Fishing for Targets in the Native Environment

Experimental methods aim to physically isolate the target protein based on its interaction with the compound.

Method Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support to "bait" and capture its binding partners from a cell lysate. Captured proteins are then identified by mass spectrometry.Directly identifies binding partners; can capture both high and low-affinity interactors.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. Changes in protein solubility after heating are measured to identify target engagement.Measures target engagement in a physiological context (intact cells or tissues); no compound modification is needed.Indirect method; requires specific antibodies for each potential target in its traditional format, though mass spectrometry versions (MS-CETSA) offer an unbiased approach.

Expert Insight: For an initial unbiased screen for this compound, Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a robust starting point. It provides a direct physical link between the compound and its potential targets. However, it is crucial to run parallel experiments with a structurally similar but biologically inactive control compound to filter out non-specific binders. MS-CETSA is an excellent orthogonal approach to confirm hits from the primary screen within a more physiological cellular environment.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without disrupting its core structure.

  • Immobilization: Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a cell lysate from a cell line where the compound shows a phenotypic effect.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control incubation with beads coupled to a negative control molecule.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Compound 1. Synthesize & Immobilize Compound on Beads Lysate 2. Incubate with Cell Lysate Compound->Lysate Wash 3. Wash to Remove Non-specific Proteins Lysate->Wash Elute 4. Elute Bound Proteins Wash->Elute MS 5. Identify Proteins by Mass Spec Elute->MS caption Workflow for Affinity Chromatography-Mass Spectrometry.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

In Silico Approaches: Predicting Targets Computationally

Computational methods can rapidly screen vast databases of protein structures to predict potential targets, offering a cost-effective way to generate initial hypotheses.

Method Principle Advantages Disadvantages
Reverse Docking The 3D structure of the small molecule is docked against a library of known protein binding sites to predict potential binding partners based on scoring functions.Fast and cost-effective; can screen thousands of potential targets.High rate of false positives; relies on the availability of high-quality protein structures; scoring functions are approximations.
Ligand-Based Similarity Searches for known drugs or bioactive molecules that are structurally similar to the query compound. The assumption is that structurally similar molecules may share common targets.Does not require 3D protein structures; computationally very fast.Limited to finding targets of already known ligands; may not identify novel targets.

Expert Insight: In silico methods are best used as a complementary approach. For this compound, a reverse docking screen could generate a broad list of potential targets. This list can then be cross-referenced with the results from the AC-MS experiment. Targets that appear in both the experimental and computational screens should be prioritized for validation.

Part 3: A Multi-pronged Approach to Target Validation

Once a list of putative targets is generated, a rigorous validation process is essential to confirm their biological relevance. Validation should occur at multiple levels: molecular, cellular, and ultimately, in vivo.

Molecular-Level Validation: Confirming Direct Interaction

These methods verify a direct, physical interaction between the compound and the purified target protein.

Method Principle Key Output
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when the purified target protein, immobilized on the chip, binds to the compound flowed over the surface.Binding affinity (KD), association (ka) and dissociation (kd) rates.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the purified target protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Expert Insight: SPR and ITC are the gold standards for confirming direct binding. A positive result from both techniques, yielding a consistent binding affinity, provides very strong evidence of a direct molecular interaction.

Cellular-Level Validation: Linking Target to Phenotype

This stage aims to demonstrate that engaging the target within a cellular context recapitulates the compound's observed phenotypic effect.

Method Principle Advantages Disadvantages
Target Knockdown/Knockout Using techniques like RNAi or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the compound's effect is diminished or abolished, it supports the target's role.Provides strong genetic evidence for the target's involvement.Potential for off-target effects of the knockdown/knockout reagents; cellular compensation mechanisms can mask the effect.
CETSA (Targeted) After identifying a putative target, a targeted CETSA experiment can be performed. The compound should induce a thermal shift in the target protein in a dose-dependent manner.Confirms target engagement in intact cells without genetic manipulation.Does not directly prove that target engagement causes the downstream phenotype.

Expert Insight: A combination of these methods is most powerful. First, use targeted CETSA to confirm that this compound engages the putative target in cells. Then, perform a target knockdown experiment. If knocking down the target phenocopies or blocks the effect of the compound, you have established a strong causal link between the target and the compound's mechanism of action.

G cluster_0 Molecular Validation cluster_1 Cellular Validation Compound Compound SPR SPR / ITC Compound->SPR Target Purified Target Protein Target->SPR Binding Direct Binding Affinity (KD) SPR->Binding Cells Intact Cells Knockdown Target Knockdown (siRNA/CRISPR) Cells->Knockdown Phenotype Loss of Compound Phenotype? Knockdown->Phenotype caption Logic of molecular and cellular validation workflows.

Caption: Logic of molecular and cellular validation workflows.

Conclusion: Building a Self-Validating Case

References

  • In silico Methods for Identification of Potential Therapeutic Targets - PMC. PubMed Central. Available at: [Link].

  • Target Validation - Sygnature Discovery. Sygnature Discovery. Available at: [Link].

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. MDPI. Available at: [Link].

  • Target Identification and Validation (Small Molecules) - University College London. UCL. Available at: [Link].

  • In Silico Drug Target Identification | MtoZ Biolabs. MtoZ Biolabs. Available at: [Link].

  • Bridging the gap between target-based and phenotypic-based drug discovery. Taylor & Francis Online. Available at: [Link].

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Technology Networks. Available at: [Link].

  • Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Wiley Online Library. Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. Available at: [Link].

  • Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio. AntBio. Available at: [Link].

  • Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed. PubMed. Available at: [Link].

  • (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. Available at: [Link].

  • Better together? Phenotypic screening and target-based screening - The Blog - Tecan. Tecan. Available at: [Link].

  • In Silico Drug-Target Profiling - PubMed. PubMed. Available at: [Link].

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. PubMed. Available at: [Link].

  • Identification and validation of protein targets of bioactive small molecules - ResearchGate. ResearchGate. Available at: [Link].

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Royal Society of Chemistry. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. NCBI. Available at: [Link].

  • In vitro target validation process. In vitro target validation in cultured cells is used as a first approach to validate and screen several targets, aiming to triage targets with strong support for further target validation in advanced in vitro systems. Data from all systems feed into each other to select the most translatable model and define the correct stressor that regulates target and pathway.

A Comparative Guide to 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine and Other Piperidine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to engage in specific hydrogen bonding interactions, while providing a versatile three-dimensional scaffold for chemical elaboration.[2] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[1][2]

The Sigma-1 (σ1) Receptor: A High-Value Target for CNS Disorders

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] It is implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[4] Consequently, the σ1 receptor has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[3][5] The design of selective σ1 receptor ligands is an active area of research, with the piperidine scaffold being a central structural element in many potent modulators.[2][3]

1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Scaffold for Sigma-1 Receptor Ligand Design

While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, its structural features provide a basis for understanding its potential as a σ1 receptor ligand. The presence of hydroxyl groups on both the N-substituent and the 4-position substituent is of particular interest.

The N-substituent of piperidine-based ligands is known to play a crucial role in σ1 receptor affinity and selectivity. The 2-hydroxyethyl group in the title compound can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the receptor binding pocket. The length of the alkyl chain of the N-substituent is also a critical determinant of activity.

The 4-position of the piperidine ring is another key area for modification in the design of σ1 receptor ligands. The 3-hydroxypropyl substituent in the title compound introduces an additional site for hydrogen bonding and influences the overall lipophilicity and polarity of the molecule. The presence of two hydroxyl groups in this compound suggests a scaffold with increased polarity, which could impact its pharmacokinetic properties, such as blood-brain barrier permeability.

Comparative Analysis with Other Piperidine-Based Sigma-1 Receptor Ligands

To contextualize the potential of the this compound scaffold, it is instructive to compare it with other well-characterized piperidine analogs that have been evaluated for their σ1 receptor affinity. The following table summarizes the binding affinities (Ki) of a selection of piperidine derivatives, highlighting the influence of different substitution patterns.

Compound IDN-Substituent4-Position Substituentσ1 Ki (nM)Reference
Hypothetical -(CH₂)₂OH-(CH₂)₃OHNot Reported-
PRE-084 -CH₂CH₂-Ph-2.2[1]
Compound 1 -CH₂CH₂-O-Ph(p-Cl)-CH₃0.34[6]
Compound 2 -CH₂CH₂CH₂-O-Ph(p-Cl)-CH₃4.43[6]
Compound 3 -CH₂CH₂-O-Ph(p-OMe)-CH₃0.89[6]
Compound 4 H5-Indazole1.2[3]
Compound 5 Methyl5-Indazole1.8[3]

Table 1: Comparative σ1 Receptor Binding Affinities of Selected Piperidine Analogs. This table presents the binding affinities (Ki) of various piperidine derivatives for the σ1 receptor, providing a basis for understanding the structure-activity relationships of this class of compounds.

From the data presented, several key SAR insights can be drawn:

  • N-Substituent: The nature of the N-substituent is a major determinant of σ1 affinity. A phenethyl group (as in PRE-084) or a phenoxyethyl/propyl group (as in Compounds 1, 2, and 3) often leads to high affinity.[1][6] The presence of a hydrophobic aromatic ring at a suitable distance from the piperidine nitrogen appears to be a favorable feature.

  • 4-Position Substituent: Small alkyl groups, such as a methyl group (as in Compounds 1, 2, and 3), are well-tolerated at the 4-position.[6] More complex substituents, such as the indazole moiety in Compounds 4 and 5, can also result in potent σ1 ligands.[3]

  • Role of Hydroxyl Groups: While not explicitly shown in the table for direct comparison, the introduction of hydroxyl groups can influence binding affinity and selectivity. Hydroxyl groups can form hydrogen bonds with amino acid residues in the receptor binding site, potentially increasing affinity. However, they also increase polarity, which can affect cell permeability and other pharmacokinetic properties. The di-hydroxyalkyl nature of this compound suggests a scaffold that may have a different balance of binding affinity and pharmacokinetic properties compared to more lipophilic analogs.

Experimental Protocols

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro σ1 receptor binding assay is provided below. This protocol is a representative method for determining the binding affinity of unlabelled test compounds.

Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Guinea pig brain membrane homogenate (a rich source of σ1 receptors).

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (a high-affinity σ1 ligand).

  • Test Compounds: Solutions of this compound and other piperidine analogs at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brains in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration).

      • Increasing concentrations of the test compound or vehicle (for total binding) or a high concentration of haloperidol (for non-specific binding).

      • The membrane homogenate to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships and Workflows

Pharmacophore Model for Sigma-1 Receptor Ligands

A pharmacophore model illustrates the key chemical features required for a ligand to bind to a specific receptor. For the σ1 receptor, a common pharmacophore model includes a basic amine, a hydrophobic region, and an optional hydrogen bond donor/acceptor.

sigma1_pharmacophore cluster_ligand Piperidine-Based Ligand cluster_receptor Sigma-1 Receptor Binding Pocket Piperidine_N Basic Amine (N) Hydrophobic_1 Hydrophobic Group 1 Piperidine_N->Hydrophobic_1 Linker H_Bond H-Bond Donor/Acceptor Piperidine_N->H_Bond Receptor_Anionic Anionic Residue Piperidine_N->Receptor_Anionic Ionic Interaction Hydrophobic_2 Hydrophobic Group 2 Hydrophobic_1->Hydrophobic_2 Receptor_Hydrophobic_1 Hydrophobic Pocket 1 Hydrophobic_1->Receptor_Hydrophobic_1 Hydrophobic Interaction Receptor_H_Bond H-Bonding Residue H_Bond->Receptor_H_Bond H-Bond Receptor_Hydrophobic_2 Hydrophobic Pocket 2 Hydrophobic_2->Receptor_Hydrophobic_2 Hydrophobic Interaction

Caption: A generalized pharmacophore model for piperidine-based sigma-1 receptor ligands.

Experimental Workflow for Sigma-1 Receptor Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of a compound to the σ1 receptor.

binding_assay_workflow start Start prep Prepare Membrane Homogenate start->prep assay Set up 96-well Plate: Radioligand, Compound, Membranes prep->assay incubate Incubate at 37°C assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for the in vitro sigma-1 receptor radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, chemotype for the design of σ1 receptor ligands. The presence of dual hydroxyl groups offers potential for specific hydrogen bonding interactions within the receptor active site, while also presenting challenges related to blood-brain barrier penetration.

Comparative analysis with other piperidine-based σ1 ligands suggests that while the di-hydroxyalkyl scaffold may not possess the high lipophilicity often associated with potent σ1 binders, it could offer a unique profile with improved solubility and potentially different selectivity against other receptors.

Future research should focus on the synthesis and direct biological evaluation of this compound and its analogs to empirically determine their σ1 receptor affinity and functional activity. Such studies, guided by the SAR principles outlined in this guide, will be crucial in elucidating the full potential of this and related di-hydroxyalkyl piperidine scaffolds in the development of novel CNS therapeutics.

References

  • Wesołowska, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Nikolova, S., et al. (2022).
  • Chen, J., et al. (2020). A Comparative Analysis of N,N-Dimethyl- 3-(piperidin-3-yl)propanamide and Related Piperidine-Based Compounds as Sigma-1 Receptor Ligands. BenchChem.
  • Abadi, A. H., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry.
  • Abdel-Zaher, A. O., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal.
  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.

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A Senior Application Scientist's Guide to the Experimental Cross-Validation of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold and the Need for Rigorous Validation

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating specific, high-affinity interactions with biological targets, a feature often lacking in flat aromatic systems.[2] Piperidine derivatives have demonstrated a vast pharmacological spectrum, with applications as analgesics, antivirals, anti-cancer agents, and antipsychotics.[3]

This guide focuses on a specific, less-documented derivative: 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS No. 19780-85-9). While commercially available, a significant gap exists in the public domain regarding its detailed experimental characterization and biological potential. The objective of this document is not to review existing data, but rather to establish a comprehensive, field-proven framework for its cross-validation. As Senior Application Scientists, we understand that before any compound can be considered for advanced development, its fundamental physicochemical properties and biological activity must be rigorously and systematically validated.

This guide provides researchers, scientists, and drug development professionals with a logical, step-by-step pathway for the synthesis, purification, characterization, and preliminary biological screening of this promising molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

Part 1: Foundational Validation: Physicochemical and Structural Characterization

The journey of any novel compound begins with an unambiguous confirmation of its identity, purity, and structural integrity. Without this foundational data, any subsequent biological assays are rendered meaningless. The initial step is to synthesize or procure the material and then subject it to a battery of analytical techniques.

Proposed Synthetic Pathway

While several synthetic routes are conceivable, a logical and efficient approach involves the reductive amination of a suitable precursor followed by N-alkylation. This multi-step process, outlined below, offers robust control over the final structure.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification A 4-Pyridinepropanol B Hydrogenation (e.g., H2/Pd/C) A->B C 4-Piperidinepropanol B->C E Base (e.g., K2CO3), Solvent (e.g., ACN) C->E D 2-Bromoethanol D->E F This compound (Final Product) E->F G Crude Product F->G H Column Chromatography (Silica Gel) G->H I Pure Product (>98%) H->I

Caption: Proposed synthetic and purification workflow for the target compound.

Physicochemical Data Summary

All synthesized batches must be characterized to confirm they meet established specifications. The following table summarizes known and expected properties for the target compound.

PropertyValue / Expected ValueSource / Method
CAS Number 19780-85-9[4]
Molecular Formula C₁₀H₂₁NO₂[5]
Molecular Weight 187.28 g/mol [5]
Appearance White to Light Yellow Powder/Crystal[6]
Purity >98.0% (GC)[6]
Melting Point 46.0 - 51.0 °C[6]
¹H NMR Spectrum should confirm alkyl chain protons, piperidine ring protons, and hydroxyl protons.Spectroscopic Analysis
¹³C NMR Spectrum should show 10 distinct carbon signals corresponding to the structure.Spectroscopic Analysis
Mass Spec (ESI+) Expected [M+H]⁺ = 188.16Mass Spectrometry
Detailed Experimental Protocols for Characterization

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A gradient method is chosen to ensure the elution and separation of potential impurities with a wide range of polarities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Validation Check: The primary peak should have a purity of >98% by area normalization. The retention time should be consistent across multiple runs.

Part 2: Comparative Analysis with Structural Alternatives

To better understand the potential role of the different structural motifs within our target compound, it is instructive to compare it with simpler and more complex analogs. This comparative approach helps to form hypotheses about which parts of the molecule might be responsible for any observed biological activity.

CompoundStructureMolecular WeightKey Differentiator & Known Applications
Target Compound this compound187.28Contains both N-hydroxyethyl and C-hydroxypropyl substitutions. Biological activity is uncharacterized.
Alternative 1: 1-(2-Hydroxyethyl)piperidine 1-(2-Hydroxyethyl)piperidine129.20Lacks the C4-(3-hydroxypropyl) group. Used as a base quencher in photolithography and as a counter-ion in pharmaceutical formulations.[8]
Alternative 2: AZD5363 (Capivasertib) AZD5363499.01A complex piperidine derivative. A potent, orally bioavailable inhibitor of Akt kinases developed as an anti-cancer agent.[9]

This comparison highlights the versatility of the piperidine scaffold. Alternative 1 represents a simpler building block, while Alternative 2 demonstrates how the core can be elaborated into a highly potent and selective drug candidate. Our target compound sits in between, possessing functional groups that could enable hydrogen bonding and other key interactions with biological targets.

Part 3: A Framework for Biological Activity Screening

Given the broad spectrum of activities associated with piperidine derivatives, a systematic screening cascade is essential to efficiently probe the biological potential of this compound. The workflow below outlines a hypothesis-driven approach, starting with general toxicity and moving towards more specific, target-based assays.

Caption: A decision-tree workflow for the biological screening of the target compound.

Detailed Protocol for Primary Biological Screening

Protocol 2: DPPH Free Radical Scavenging Assay

  • Causality: Many piperidine compounds have shown antioxidant properties.[10][11] The DPPH assay is a rapid and reliable colorimetric method to assess a compound's ability to act as a free radical scavenger, providing a quantitative measure of its antioxidant potential.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change is proportional to the scavenging activity and can be measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Test Compound stock solution (10 mM in methanol).

    • Resveratrol or Ascorbic Acid as a positive control.[11]

    • Methanol as a blank.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., ranging from 1 µM to 1000 µM).

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Validation Check: The positive control (Resveratrol/Ascorbic Acid) should yield an IC₅₀ value consistent with literature reports. The methanol blank should show no significant change in absorbance.

Conclusion and Future Directions

The lack of published data for This compound represents not a roadblock, but an opportunity for novel discovery. This guide has provided a robust, multi-faceted framework for the comprehensive validation of this compound. By following a logical progression from synthesis and physicochemical characterization to a structured biological screening cascade, researchers can generate a high-quality, reliable data package.

The initial results from these foundational experiments will be critical. A confirmed structure and high purity build the trust necessary for further investment. Positive "hits" in the biological screens—be it anticancer, CNS-related, or antioxidant activity—will pave the way for more advanced studies, including mechanism of action deconvolution, in vivo efficacy models, and pharmacokinetic profiling. This systematic cross-validation is the indispensable first step in potentially transforming a simple catalog chemical into a valuable tool for research or a starting point for a new therapeutic agent.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. BenchChem. 12

  • Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

  • Ataman Kimya. PIPERIDINE. Ataman Kimya.

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.

  • BenchChem. (2025). Comparative Analysis of Analytical Methods for Piperidine-1-carbonyl azide and its Alternatives in Peptide Synthesis. BenchChem. 13

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  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 65(13), 9099-9114.

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

Sources

A Comparative Analysis of the Toxicological Profiles of Hydroxyalkyl Piperidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of pharmaceuticals and biologically active compounds.[1][2][3] Its six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to optimize pharmacological activity. Among its many derivatives, hydroxyalkyl piperidines represent a significant subclass, where the inclusion of a hydroxyl group can enhance aqueous solubility and introduce new hydrogen bonding capabilities, crucial for molecular recognition at biological targets.

However, as with any chemical modification, the introduction of substituents onto the piperidine ring can profoundly influence its toxicological profile.[2] Understanding these structure-toxicity relationships is paramount for the rational design of safer, more effective therapeutics. This guide offers a comprehensive comparative analysis of the toxicity profiles of substituted piperidines, with a focus on hydroxyalkyl variants, synthesizing data from in vitro and in vivo studies to provide researchers, scientists, and drug development professionals with a framework for assessing and mitigating potential toxicities.

Structure-Toxicity Relationships: Decoding the Molecular Blueprint of Toxicity

The toxicity of a piperidine derivative is not an intrinsic property of the ring itself but is dictated by the nature, position, and orientation of its substituents. Experimental data reveals several key trends that govern the structure-activity relationships (SAR) of piperidine toxicity.

  • Influence of Alkyl Substitution: Studies on various piperidine derivatives have shown that the size and position of alkyl groups are critical determinants of toxicity. For instance, in a comparative study against Aedes aegypti, 2-ethyl-piperidine was found to be the most toxic compound, with a lethal dose (LD50) as low as 0.8 µg per mosquito.[4] The toxicity generally followed the order of ethyl- > methyl- > benzyl-derivatives, indicating that larger, more lipophilic groups like benzyl can significantly decrease toxicity.[5][4]

  • Positional Isomerism: The location of the substituent on the piperidine ring also plays a crucial role. The same study demonstrated a clear toxicity order based on the carbon position to which a moiety was attached: second carbon > third carbon > fourth carbon.[5][4] This suggests that substitution closer to the nitrogen atom can have a more pronounced impact on the molecule's interaction with biological targets, thereby increasing its toxic potential.

  • The Role of the Hydroxyl Group: While specific comparative data on a homologous series of hydroxyalkyl piperidines is limited, the introduction of a hydroxyl group fundamentally alters the molecule's physicochemical properties. The increased hydrophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can either mitigate toxicity by facilitating rapid clearance or, conversely, exacerbate it by altering metabolic pathways to produce more reactive intermediates. For example, in the case of N-(2-hydroxyethyl)piperidine, its strong skin irritant properties are a key toxicological concern.[6]

Mechanisms of Piperidine-Induced Toxicity

The adverse effects of hydroxyalkyl piperidines can manifest through various mechanisms, targeting several key organ systems. Understanding these pathways is essential for predictive toxicology and the development of appropriate screening assays.

Hepatotoxicity

The liver, as the primary site of xenobiotic metabolism, is a frequent target of drug-induced toxicity. Certain piperazine derivatives, which share structural similarities with piperidines, have been shown to induce hepatotoxicity through mechanisms involving the generation of reactive oxygen species (ROS), depletion of intracellular ATP and glutathione (GSH), and disruption of the mitochondrial membrane potential, ultimately leading to caspase-3 activation and apoptosis.[7] Furthermore, some piperazine designer drugs up-regulate key enzymes involved in cholesterol biosynthesis, which may increase the risk of steatosis and phospholipidosis.[8] The antioxidant piperine, a natural piperidine alkaloid, has shown hepatoprotective properties at high doses against steroid-induced oxidative stress, highlighting the complex and often dose-dependent nature of these interactions.[9]

Cardiotoxicity

Cardiotoxicity is a significant concern for many classes of drugs, and piperidine derivatives are no exception.[10] High doses or long-term use of certain piperidine-containing medications can lead to adverse cardiac effects, including arrhythmias and conduction disturbances.[10] The mechanism often involves interference with cardiac ion channels. Encouragingly, research has shown that structural modification can mitigate these risks. For example, replacing the central piperidine ring of the local anesthetic bupivacaine with aza-spirocycles resulted in analogues with significantly lower cardiotoxicity, suggesting that the piperidine moiety itself is a key contributor to this adverse effect.[11]

Neurotoxicity

The piperidine ring is a core component of many neuroactive compounds, and its parent structure is a known neuromodulator in the brain.[12] However, this bioactivity can also lead to neurotoxicity. Piperidine alkaloids found in nature, such as those from poison hemlock (Conium maculatum), are potent neurotoxins that can cause symptoms ranging from trembling and incoordination to death by respiratory failure.[13] In vitro studies have also demonstrated that piperine can be cytotoxic to cultured neurons from the embryonic rat brain in a concentration-dependent manner.[14]

Genotoxicity

Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in safety pharmacology. Heterocyclic aromatic compounds, a broad class that includes piperidine derivatives, are often scrutinized for their genotoxic potential.[15] Damage can occur through various mechanisms, including DNA breaks, deletions, or rearrangements, leading to chromosomal abnormalities.[16] Standard assays, such as the micronucleus test, are employed to detect such damage by identifying chromosome fragments or whole chromosomes left behind during cell division.[16][17][18]

Quantitative Toxicological Data

A comparative assessment of toxicity relies on quantitative data from standardized assays. The following tables summarize key toxicity values for piperidine and several of its derivatives, providing a benchmark for comparison. It is important to note the variability based on the specific compound, animal model, and route of administration.

Table 1: Acute Toxicity (LD50) of Piperidine and Selected Derivatives

Compound Animal Model Route of Administration LD50 (mg/kg) Reference(s)
Piperidine Rat Oral 133 - 740 [2][19]
Piperidine Rat Dermal 275 [2]
Piperidine Mouse Oral 30 [2]
Piperine Mouse Intravenous (i.v.) 15.1 [2]
Piperine Mouse Intraperitoneal (i.p.) 43 [2]

| Piperine | Rat | Intraperitoneal (i.p.) | 33.5 |[2] |

Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Piperidine Derivatives

Compound Class/Name Cell Line Assay Type Value (µM) Reference(s)
Piperine HepG2 (Hepatocellular Carcinoma) IC50 (48h) 97 [20]
Piperine Hep3B (Hepatocellular Carcinoma) IC50 (48h) 58 [20]
Piperine AML12 (Normal Hepatocyte) IC50 (48h) 184 [20]
PD5 (Bromo-phenyl-hydroxy-piperidine derivative) Platelet Aggregation IC50 0.06 mM (60 µM) [21]

| PD3 (Bromo-phenyl-hydroxy-piperidine derivative) | Platelet Aggregation | IC50 | 80 mM (80,000 µM) |[21] |

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness and reproducibility of toxicity data, standardized, self-validating protocols are essential. Below are detailed methodologies for key assays used in the evaluation of hydroxyalkyl piperidines.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as an effective initial screen for cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Methodology: [1][22]

  • Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test hydroxyalkyl piperidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]

Protocol 2: Genotoxicity - In Vitro Micronucleus Assay

Causality: This assay is a robust method for assessing chromosomal damage.[23] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[16]

Methodology: [15][17][18]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2, CHO) and treat them with various concentrations of the test compound for a period equivalent to 1.5-2 normal cell cycles. Include a positive control (e.g., mitomycin C) and a negative (vehicle) control.

  • Cytochalasin B Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells where micronuclei are easily scored.

  • Cell Harvesting: Harvest the cells by trypsinization, followed by a mild hypotonic treatment to swell the cytoplasm.

  • Fixation and Staining: Fix the cells onto clean microscope slides and stain with a DNA-specific dye such as Giemsa or DAPI.

  • Microscopic Analysis: Score at least 1,000-2,000 binucleated cells per concentration under a microscope. Count the number of binucleated cells that contain one or more micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic result.

Visualizing Toxicity Pathways and Workflows

Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.

Toxicity_Pathway Compound Hydroxyalkyl Piperidine Exposure ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress (Loss of Δψm) Compound->Mito Directly or via ROS ROS->Mito GSH GSH Depletion ROS->GSH Causes DNA DNA Damage ROS->DNA Causes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Genotoxicity Genotoxicity DNA->Genotoxicity

Caption: Generalized signaling pathway for piperidine-induced cytotoxicity.

Experimental_Workflow Start Test Compound: Hydroxyalkyl Piperidine Screening Tier 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Genotox Tier 2: Genotoxicity Assessment (e.g., Micronucleus Assay) Screening->Genotox If cytotoxic MechTox Tier 3: Mechanism-Specific Toxicity Assays Screening->MechTox If cytotoxic InVivo Tier 4: In Vivo Toxicology (Rodent Models) Genotox->InVivo Hepato Hepatotoxicity (Primary Hepatocytes) MechTox->Hepato Cardio Cardiotoxicity (Cardiomyocytes) MechTox->Cardio Neuro Neurotoxicity (Neuronal Cultures) MechTox->Neuro Hepato->InVivo Cardio->InVivo Neuro->InVivo End Safety Profile Established InVivo->End

Sources

Confirming the Mechanism of Action of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse mechanisms of action.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The compound 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine presents a novel substitution pattern with two hydrophilic hydroxyalkyl chains at the 1 and 4 positions. While the specific biological activity of this molecule is yet to be fully characterized, its structural features suggest the potential for interaction with targets that accommodate polar functionalities, such as G-protein coupled receptors (GPCRs).

This guide puts forth a hypothesized mechanism of action for this compound as a µ-opioid receptor (MOR) agonist. The MOR is a well-established GPCR and a primary target for potent analgesics.[4] This hypothesis is based on the prevalence of the piperidine core in numerous MOR agonists.[1][3] To rigorously test this hypothesis, we will outline a series of experiments to not only determine if the compound binds to the MOR but also to characterize the functional consequences of that binding.

We will compare the experimental profile of this compound with two well-characterized compounds:

  • Fentanyl: A potent and selective µ-opioid receptor agonist with a piperidine core. It is a powerful analgesic and serves as a positive control for MOR agonism.[4][5][6][7][8]

  • Naloxone: A competitive µ-opioid receptor antagonist. It is used to reverse opioid overdose and will serve as a negative control for agonist activity, helping to confirm the specificity of any observed effects.[9][10][11][12][13]

Through a systematic and comparative approach, this guide will provide researchers with the necessary framework and detailed protocols to elucidate the mechanism of action of this novel piperidine derivative.

Hypothesized Signaling Pathway: µ-Opioid Receptor Activation

Upon agonist binding, the µ-opioid receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to analgesia. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, which is also implicated in some of the adverse effects of opioids.[14][15]

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound, Fentanyl) Agonist->MOR Binds Gi->AC Inhibits ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Hypothesized G-protein signaling pathway upon agonist binding to the µ-opioid receptor.

Comparative Experimental Workflow

To confirm the hypothesized mechanism of action, a three-tiered experimental approach is proposed. This workflow will first establish binding to the target, then determine the functional nature of that binding, and finally, explore downstream signaling pathways.

experimental_workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Downstream Signaling & Specificity BindingAssay Radioligand Binding Assay cAMP_Assay cAMP Inhibition Assay BindingAssay->cAMP_Assay If binding is confirmed ArrestinAssay β-Arrestin Recruitment Assay cAMP_Assay->ArrestinAssay To assess biased agonism AntagonistAssay Naloxone Challenge Assay cAMP_Assay->AntagonistAssay To confirm MOR specificity

Caption: A tiered experimental workflow to elucidate the mechanism of action.

Data Presentation: A Comparative Analysis

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: µ-Opioid Receptor Binding Affinity

CompoundKi (nM)
This compoundTo be determined
FentanylExpected: Low nM
NaloxoneExpected: Low nM

Ki (Inhibition constant) will be determined from competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency and Efficacy

CompoundcAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)
This compoundTo be determinedTo be determined
FentanylExpected: Low nMExpected: Low nM
NaloxoneNo effect (Antagonist)No effect (Antagonist)

EC50 (Half-maximal effective concentration) represents the concentration of a compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity of the test compounds to the µ-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[14]

  • Test Compounds: this compound, Fentanyl, Naloxone.

  • Non-specific binding control: High concentration of unlabeled Naloxone (e.g., 10 µM).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 50 µL of cell membranes (5-10 µg protein).

    • 50 µL of [³H]-DAMGO (at a concentration near its Kd, typically ~1-2 nM).

    • 50 µL of test compound dilution, buffer (for total binding), or 10 µM Naloxone (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate the Gi/o-coupled µ-opioid receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[16][17]

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test Compounds: this compound, Fentanyl, Naloxone.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in 96-well or 384-well plates and grow to confluence.

  • Pre-treat the cells with the test compounds at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. The test compounds will be co-incubated with forskolin.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

  • Normalize the data to the forskolin-only control (100% cAMP production) and a basal control (0% cAMP production).

  • Plot the percentage of cAMP inhibition against the log concentration of the test compound.

  • Determine the EC50 value from the resulting dose-response curve.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines whether agonist binding to the µ-opioid receptor leads to the recruitment of β-arrestin, a key event in receptor desensitization and an indicator of a distinct signaling pathway.[18][19][20][21][22]

Materials:

  • A cell line engineered for β-arrestin recruitment assays, co-expressing the µ-opioid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter or Tango assay systems).

  • Test Compounds: this compound, Fentanyl, Naloxone.

  • Substrate for the reconstituted enzyme.

  • Cell culture medium and plates.

Procedure:

  • Seed the engineered cells in 96-well or 384-well plates.

  • Add the test compounds at various concentrations to the cells.

  • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents, including the enzyme substrate, according to the assay kit manufacturer's protocol.

  • Incubate to allow for signal development (typically chemiluminescence or fluorescence).

  • Measure the signal using a plate reader.

Data Analysis:

  • Plot the signal intensity against the log concentration of the test compound.

  • Determine the EC50 value from the resulting dose-response curve. By comparing the potency for G-protein activation (cAMP assay) and β-arrestin recruitment, one can assess if a compound is a "biased agonist."

Conclusion: Towards a Mechanistic Understanding

The experimental framework outlined in this guide provides a robust and systematic approach to confirming the hypothesized mechanism of action of this compound as a µ-opioid receptor agonist. By comparing its binding and functional profile to that of the potent agonist Fentanyl and the competitive antagonist Naloxone, researchers can gain clear and definitive insights. The data generated from these assays will not only validate the primary mechanism but also provide crucial information on the compound's potency, efficacy, and potential for biased agonism. This comprehensive characterization is an essential step in the early-stage drug discovery process, paving the way for further preclinical development.

References

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The Pivotal Role of Hydroxyalkyl Chains in Piperidine Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine derivatives. While direct and extensive SAR studies on this specific scaffold are limited, this document synthesizes findings from structurally analogous piperidine series to elucidate the critical roles of the N-hydroxyethyl and 4-hydroxypropyl substituents in modulating pharmacological activity. By examining the impact of these and related structural modifications, we offer a predictive framework to guide the design of novel and more efficacious therapeutic agents.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal platform for interacting with a multitude of biological targets. The compound at the heart of this guide, this compound, features two key hydroxyalkyl chains that are poised for modification to fine-tune its pharmacological profile. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Deciphering the Influence of the N-Substituent: The N-(2-Hydroxyethyl) Moiety

The substituent at the nitrogen atom of the piperidine ring plays a crucial role in determining the molecule's interaction with its biological target. The N-(2-hydroxyethyl) group in the parent scaffold introduces a hydroxyl group capable of forming hydrogen bonds, a feature that can significantly impact binding affinity and selectivity.

Studies on various classes of N-substituted piperidines have consistently demonstrated that the nature and size of the N-substituent are critical for activity. For instance, in the context of opioid receptor ligands, the N-substituent is a key determinant of whether a compound acts as an agonist or an antagonist. While simple N-alkyl groups like methyl are common, the introduction of a hydroxyethyl group can alter the polarity and conformational preferences of the molecule.

Unraveling the Significance of the 4-Position: The 4-(3-Hydroxypropyl) Group

The 4-position of the piperidine ring provides a vector for introducing a wide variety of substituents to probe the binding pocket of a target receptor. The 4-(3-hydroxypropyl) group of our lead compound is particularly interesting as it combines a flexible alkyl chain with a terminal hydroxyl group, offering opportunities for both hydrophobic and hydrogen-bonding interactions.

Extensive SAR studies on 4-substituted piperidines have revealed the profound impact of this position on pharmacological activity. For example, in the case of 4-aryl-4-hydroxypiperidines, modifications to the aryl group and the stereochemistry at the C4 position drastically alter the opioid receptor binding profile. The nature of the 4-substituent can also influence the conformational equilibrium of the piperidine ring (axial vs. equatorial), which in turn dictates the orientation of the N-substituent and its interaction with the receptor.

The length of the alkyl chain at the 4-position is also a key determinant of activity. Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that increasing the bulk of the 4-alkyl substituent from methyl to n-propyl to t-butyl significantly modulates mu-opioid receptor affinity and efficacy.[4] This highlights the sensitivity of the binding pocket to the size and shape of the 4-substituent. Therefore, modifying the 4-(3-hydroxypropyl) chain to a shorter 4-(2-hydroxyethyl) or a longer 4-(4-hydroxybutyl) chain would be expected to have a significant impact on biological activity by altering the reach and interaction of the terminal hydroxyl group within the target's binding site.

A Comparative Analysis: Predicting the SAR of this compound Derivatives

Based on the available evidence from related piperidine series, we can construct a predictive SAR framework for this compound derivatives. The following table summarizes the anticipated effects of key structural modifications.

ModificationPredicted Effect on ActivityRationale
N-Substituent
Chain Length Variation (e.g., N-(3-hydroxypropyl))Altered potency and/or selectivityChanges the spatial location of the hydroxyl group and the overall conformation of the N-substituent, impacting receptor fit.[3]
Removal of Hydroxyl Group (e.g., N-ethyl)Likely decrease in affinity for targets where hydrogen bonding is crucialEliminates a key hydrogen bond donor.
Esterification/Etherification of Hydroxyl GroupAltered polarity, solubility, and metabolic stabilityCan be used to modulate pharmacokinetic properties and potentially introduce new interactions.
4-Substituent
Chain Length Variation (e.g., 4-(2-hydroxyethyl) or 4-(4-hydroxybutyl))Significant impact on potency and efficacyModifies the reach and interaction of the terminal hydroxyl group within the binding pocket.[4]
Isomeric Variation (e.g., 4-(2-hydroxypropyl))Potential for altered stereospecific interactionsIntroduction of a chiral center can lead to enantiomers with different biological activities.
Removal of Hydroxyl Group (e.g., 4-propyl)Reduced affinity for targets requiring a hydrogen bond at this positionEliminates a key interaction point.
Replacement of Hydroxyl with other functional groups (e.g., amine, amide)Drastic change in pharmacological profileIntroduces new electronic and steric properties, potentially leading to interaction with different targets or altered binding modes.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of this compound derivatives and a common biological assay for their evaluation.

General Synthetic Scheme for this compound Derivatives

G cluster_0 Synthesis of 4-Substituted Piperidine Core cluster_1 N-Alkylation Start 4-Piperidone Step1 Wittig Reaction (e.g., with (3-hydroxypropyl)triphenylphosphonium bromide) Start->Step1 Intermediate1 4-(3-hydroxypropylidene)piperidine Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 4-(3-hydroxypropyl)piperidine Step2->Intermediate2 Step3 N-Alkylation (e.g., with 2-bromoethanol) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of the 4-substituted piperidine core.

  • To a solution of the appropriate phosphonium salt (e.g., (3-hydroxypropyl)triphenylphosphonium bromide) in a suitable solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (e.g., -78 °C) to generate the ylide.

  • Add a solution of a protected 4-piperidone derivative (e.g., N-Boc-4-piperidone) to the ylide solution and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkene intermediate by column chromatography.

  • Reduce the double bond, for example, by catalytic hydrogenation (H2, Pd/C) to obtain the 4-substituted piperidine.

  • Deprotect the piperidine nitrogen if necessary (e.g., using TFA for a Boc-protected intermediate).

Step 2: N-alkylation.

  • To a solution of the 4-substituted piperidine in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or Et3N).

  • Add the appropriate alkylating agent (e.g., 2-bromoethanol for the N-hydroxyethyl group).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.

  • After completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product by column chromatography or crystallization.

Radioligand Binding Assay Protocol

G Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand (e.g., by rapid filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine Ki values Quantify->Analyze

Caption: Workflow for a typical radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-naloxone for opioid receptors) and a range of concentrations of the test compound.

  • Separation: After incubation to equilibrium, rapidly separate the bound radioligand from the free radioligand by filtration through a glass fiber filter mat.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is scarce, a wealth of information from related piperidine series provides a solid foundation for rational drug design. The key takeaways from this comparative guide are:

  • The N-(2-hydroxyethyl) group: Its hydroxyl functionality and chain length are critical for receptor interaction. Modifications to this group, such as altering the chain length or masking the hydroxyl group, are likely to have a profound impact on biological activity.

  • The 4-(3-hydroxypropyl) group: The length of this alkyl chain and the presence of the terminal hydroxyl group are key determinants of potency and efficacy. Systematic variation of this substituent is a crucial strategy for optimizing the pharmacological profile.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve varying the lengths of both hydroxyalkyl chains and exploring the effects of stereochemistry at the 4-position. Such studies will provide direct and quantitative SAR data, enabling the development of more potent and selective compounds for a range of therapeutic targets.

References

  • Loew, G. H., Lawson, J. A., Uyeno, E. T., Toll, L., Frenking, G., Polgar, W., ... & Camerman, A. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363-376.
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & medicinal chemistry letters, 17(11), 3023-3027.
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028-3033.
  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., ... & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Cunico, W., Gomes, C. R. B., Moreth, M., Manhanini, D. P., Figueiredo, I. H., Penido, C., ... & Krettli, A. U. (2009). Synthesis and Antimalarial Activity of Hydroxyethylpiperazine Derivatives. European Journal of Medicinal Chemistry, 44(3), 1363-1368.
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  • Li, G. X., Wang, Y., Liu, Y., Li, S., Zhang, L., Wang, Q., ... & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7734-7744.
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  • Huffman, J. W., Lu, J., Dai, D., Kitay, A., Smith, F. L., & Wiley, J. L. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB (1) and CB (2) receptor binding. Drug and alcohol dependence, 60(2), 133-140.
  • Glennon, R. A., Lee, M., Rangisetty, J. B., Dukat, M., Roth, B. L., Savage, J. E., ... & Norrholm, S. (2001). Influence of chain length and N-alkylation on the selective serotonin receptor ligand 9-(aminomethyl)-9, 10-dihydroanthracene. Bioorganic & medicinal chemistry letters, 11(5), 655-658.
  • Ospanova, A. K., Fazylov, S. D., & Nurkenov, O. A. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1056.
  • Kachaeva, M. V., Kulyk, M. O., & Hodyna, D. M. (2023).
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  • Zholamanova, Z., Fazylov, S., & Nurkenov, O. (2022). Piperazine-1, 4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry, 46(39), 18915-18923.
  • Taylor, D. A., & Fleming, W. W. (1988). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl) piperidine ((+)-3PPP) in blood vessels. The Journal of pharmacology and experimental therapeutics, 245(2), 527-532.
  • Mondal, S., Yaddanapudi, K., & Deschamps, J. R. (2014). Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy) ethyl]-4-(3-phenylpropyl) piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of medicinal chemistry, 57(21), 9049-9060.
  • Satała, G., Kurczab, R., Lenda, T., Hogendorf, A. S., Latacz, G., Bugno, R., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.

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A Comparative Guide to the Synthesis and Independent Verification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and independent verification of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative of interest in pharmaceutical development and chemical research.[1][2][3][4] Recognizing the critical need for reproducible and reliable synthetic protocols, this document presents a comparative analysis of potential synthetic strategies and outlines a rigorous, self-validating system for the verification of the final compound. The methodologies described herein are grounded in established chemical principles and supported by data from analogous systems, ensuring a high degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[5] The specific substitution pattern of this compound, featuring both N-alkylation and C-4 functionalization with hydroxyl groups, presents a unique synthetic challenge and necessitates robust analytical confirmation. This guide will explore a plausible and efficient synthetic pathway, compare it with a viable alternative, and provide a detailed protocol for independent verification to ensure the identity, purity, and quality of the synthesized compound.

Comparative Synthesis Strategies

The synthesis of this compound can be approached through a modular strategy, involving the sequential or convergent functionalization of a piperidine scaffold. Below, we compare two logical and experimentally sound approaches:

Method 1: Sequential N-Alkylation and Grignard Reaction with a Protected Piperidone

This strategy involves the initial protection of the piperidine nitrogen, followed by the introduction of the 3-hydroxypropyl group at the 4-position, and finally, N-alkylation with a protected hydroxyethyl group.

Method 2: Reductive Amination of a 4-Substituted Piperidine

This alternative approach begins with a piperidine already bearing the 3-hydroxypropyl side chain, followed by the introduction of the 2-hydroxyethyl group via reductive amination.

ParameterMethod 1: Sequential N-Alkylation & GrignardMethod 2: Reductive Amination
Starting Material 4-Piperidone4-(3-Hydroxypropyl)piperidine
Key Reactions N-protection, Grignard reaction, N-alkylationReductive amination
Reagents Boc-anhydride, 3-bromopropanol Grignard reagent, 2-bromoethanol (protected), LiAlH42-Hydroxyacetaldehyde, Sodium triacetoxyborohydride
Potential Advantages Well-controlled, stepwise introduction of functional groups.Fewer steps, potentially higher overall yield.
Potential Challenges Multiple protection/deprotection steps, Grignard reaction can be sensitive.Availability of starting material, potential for over-alkylation.

Detailed Experimental Protocol: Method 1 (Proposed Primary Synthesis)

This section details a robust, multi-step synthesis of this compound, designed for high purity and verifiable outcomes. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Synthesis Method 1

A 1. N-Boc Protection of 4-Piperidone B 2. Grignard Reaction with 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide A->B Di-tert-butyl dicarbonate C 3. Deprotection of Hydroxyl Group B->C Acidic workup (e.g., aq. HCl) D 4. Reduction of Piperidone to Piperidine C->D LiAlH4 or NaBH4 E 5. N-Alkylation with 2-(benzyloxy)ethyl bromide D->E K2CO3, Acetonitrile F 6. Final Deprotection (Hydrogenolysis) E->F H2, Pd/C G Purified this compound F->G Purification

Caption: Synthetic workflow for this compound via Method 1.

Step-by-Step Methodology

Step 1: N-Boc Protection of 4-Piperidone

  • Rationale: Protection of the piperidine nitrogen is crucial to prevent its reaction in the subsequent Grignard step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

  • Protocol: To a solution of 4-piperidone (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Grignard Reaction

  • Rationale: A Grignard reaction is a reliable method for forming carbon-carbon bonds. Here, it is used to introduce the 3-hydroxypropyl side chain. The hydroxyl group of the Grignard reagent must be protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent it from quenching the Grignard reagent.

  • Protocol: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from 3-(tetrahydro-2H-pyran-2-yloxy)propyl bromide and magnesium turnings in anhydrous THF. Cool the solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0°C and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection of the Hydroxyl Group and Piperidone Reduction

  • Rationale: The THP protecting group is readily removed under mild acidic conditions. Subsequent reduction of the ketone to a hydroxyl group is necessary.

  • Protocol: After the Grignard reaction, perform an acidic workup with dilute HCl to remove the THP protecting group. Extract the product with an organic solvent. The resulting N-Boc-4-(3-hydroxypropyl)-4-hydroxypiperidine can then be reduced. For the reduction of the piperidone to the piperidine, a strong reducing agent like lithium aluminum hydride (LiAlH4) is required.[6] Add the protected piperidone to a suspension of LiAlH4 in anhydrous THF at 0°C and then reflux for 6 hours.

Step 4: N-Alkylation

  • Rationale: With the 4-position functionalized, the final step is the introduction of the 2-hydroxyethyl group on the piperidine nitrogen. A direct alkylation with 2-bromoethanol can be challenging. Therefore, using a protected form like 2-(benzyloxy)ethyl bromide is advisable, followed by a final deprotection step.

  • Protocol: Dissolve the 4-(3-hydroxypropyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (K₂CO₃), followed by the alkylating agent, 2-(benzyloxy)ethyl bromide (1.1 eq).[7] Heat the reaction mixture and monitor its progress by LC-MS.[8]

Step 5: Final Deprotection

  • Rationale: The benzyl protecting group can be cleanly removed by catalytic hydrogenolysis.

  • Protocol: Dissolve the product from the previous step in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

Independent Verification Protocol

The successful synthesis of 4-substituted piperidines necessitates robust analytical methods for validation. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[9]

Workflow for Verification

cluster_structural_confirmation Structural Confirmation A Crude Product B Purification (Flash Chromatography) A->B C Purity Assessment (HPLC-UV/ELSD) B->C D Structural Confirmation E Final Verified Compound C->E Purity ≥ 95% F 1H NMR & 13C NMR D->F G High-Resolution Mass Spectrometry (HRMS) D->G

Caption: Workflow for the independent verification of this compound.

Step-by-Step Verification Methodology

1. Purification

  • Rationale: The crude product will likely contain unreacted starting materials, reagents, and byproducts. Flash column chromatography is an effective technique for purifying piperidine derivatives.[10]

  • Protocol:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the compound using a gradient of a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine to prevent the basic amine from tailing on the acidic silica gel.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a quantitative method to determine the purity of the synthesized compound.

  • Protocol:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

    • Detection: UV detection (if the molecule has a chromophore, though unlikely for the target compound) or an Evaporative Light Scattering Detector (ELSD).

    • Expected Outcome: A single major peak with an area percentage greater than 95%.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR spectroscopy are essential for unambiguously determining the chemical structure of the synthesized molecule.[11][12]

  • ¹H NMR Spectroscopy:

    • Expected Signals: Resonances corresponding to the protons of the piperidine ring, the ethyl group, and the propyl group. The integration of these signals should be consistent with the number of protons in each environment. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: The number of signals should correspond to the number of unique carbon atoms in the molecule (C10H21NO2).[1] The chemical shifts will indicate the types of carbon atoms (aliphatic, attached to nitrogen or oxygen).

4. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition.[13]

  • Protocol:

    • Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

    • Expected m/z: The measured mass of the protonated molecule [M+H]⁺ should be within a few parts per million (ppm) of the calculated exact mass for C10H22NO2⁺ (188.1645).

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be reliably achieved through established synthetic organic chemistry methodologies. The proposed sequential N-alkylation and Grignard reaction pathway, though multi-step, offers a high degree of control. Independent verification is paramount, and the outlined protocol of purification followed by a suite of analytical techniques including HPLC, NMR, and HRMS provides a robust framework for ensuring the production of a high-purity, structurally confirmed compound. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize and validate this and other similarly complex substituted piperidine derivatives.

References

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Evaluating the Therapeutic Potential of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel piperidine derivative, 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, against established standards in the context of neurodegenerative diseases. While direct biological activity data for this specific molecule is not yet publicly available, its structural features, rooted in the pharmacologically privileged piperidine scaffold, present a compelling case for its investigation. This document outlines a logical, multi-tiered research plan, from initial in-vitro screening to in-vivo efficacy studies, designed to rigorously assess its promise as a therapeutic agent.

Introduction: The Rationale for Investigating this compound

The piperidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids with a wide spectrum of biological activities.[1][2][3] Derivatives of piperidine have demonstrated significant therapeutic applications, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6] Notably, the neuroprotective properties of piperidine-containing compounds have garnered substantial interest for their potential in treating complex central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease.[7]

This compound, a readily available chemical building block[8][9][10], possesses key structural motifs—the piperidine nucleus and hydroxyl groups—that suggest a potential for biological activity. The hydroxyl groups can participate in hydrogen bonding, a crucial interaction for binding to biological targets, and may enhance solubility. Given the established neuroprotective and anti-inflammatory properties of many piperidine derivatives[7][11], a primary focus of this guide will be the evaluation of this compound in the context of neurodegeneration, a field with a critical unmet medical need.[12]

Proposed Therapeutic Areas and Selection of Known Standards

Based on the broad pharmacological profile of piperidine derivatives, the primary therapeutic areas for investigation are proposed as:

  • Neuroprotection: With a focus on Alzheimer's and Parkinson's disease.

  • Anti-inflammatory Activity: As neuroinflammation is a key component of neurodegeneration.

  • Analgesic Effects: A common secondary screening for novel CNS-active compounds.

For a robust comparative analysis, the following established drugs will be utilized as standards:

Therapeutic AreaStandard Drug(s)Rationale for Selection
Neuroprotection (Alzheimer's Disease) DonepezilA widely prescribed acetylcholinesterase inhibitor for symptomatic treatment of Alzheimer's.[3]
Neuroprotection (Parkinson's Disease) Levodopa (L-DOPA)The gold-standard treatment for motor symptoms in Parkinson's disease.[13]
Anti-inflammatory Activity Ibuprofen / DexamethasoneWell-characterized non-steroidal anti-inflammatory drug (NSAID) and corticosteroid, respectively.
Analgesic Activity MorphineA potent opioid analgesic, providing a benchmark for centrally-acting pain relief.[6]

A Multi-Tiered Experimental Approach for Therapeutic Evaluation

The following experimental workflow is proposed to systematically evaluate the therapeutic potential of this compound.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Studies cluster_2 Tier 3: In Vivo Proof-of-Concept T1_A Cytotoxicity Assays (e.g., MTT on SH-SY5Y, BV2 cells) T1_B Neuroprotection Assays (e.g., H2O2 or glutamate-induced toxicity) T1_C Anti-inflammatory Assays (e.g., LPS-induced nitric oxide production in BV2 microglia) T1_D Antioxidant Capacity Assays (e.g., DPPH, ABTS) T2_A Target Identification (e.g., Receptor binding assays, enzyme inhibition) T1_D->T2_A Promising results T2_B Signaling Pathway Analysis (e.g., Western blot for p-Akt, p-ERK, NF-κB) T2_C Blood-Brain Barrier Permeability (e.g., PAMPA, Caco-2 models) T3_A Pharmacokinetic & Toxicity Studies (e.g., MTD, acute toxicity in mice) T2_C->T3_A Favorable profile T3_B Neuroprotection Models (e.g., MPTP model of Parkinson's, scopolamine-induced amnesia) T3_C Behavioral Assessments (e.g., Morris water maze, rotarod test) G Compound 1-(2-hydroxyethyl)-4- (3-hydroxypropyl)piperidine Target Putative Target (e.g., GPCR, Kinase) Compound->Target NFkB NF-κB Pathway Compound->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway Target->PI3K_Akt MAPK MAPK/ERK Pathway Target->MAPK Survival Cell Survival & Neuroprotection PI3K_Akt->Survival MAPK->Survival Inflammation Reduced Inflammation NFkB->Inflammation

Sources

Benchmarking the Performance of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold represents a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics.[1][2] Its conformational flexibility and ability to engage with a wide array of biological targets have rendered it a privileged structure. The subject of this guide, 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, is a novel, yet uncharacterized, derivative. This document provides a comprehensive framework for its initial functional characterization, benchmarking its performance against established pharmacological agents across a panel of high-value biological targets commonly associated with the piperidine chemotype.

Our approach is rooted in a hypothesis-driven exploration of potential mechanisms of action. Given the structural alerts within the molecule—a substituted piperidine core—we will investigate its potential activity at G-protein coupled receptors (GPCRs) and ion channels, two major classes of drug targets. Specifically, we will profile the compound for activity at the µ-opioid receptor (a well-known target for piperidine-based analgesics) and the sigma-1 receptor, an enigmatic protein involved in cellular stress responses where many piperidine derivatives have shown high affinity.[3][4][5]

Section 1: Profiling at the µ-Opioid Receptor (MOR)

The piperidine moiety is a key pharmacophore in numerous opioid analgesics.[5] Therefore, an initial screen for activity at the µ-opioid receptor (MOR) is a logical starting point. We will employ a suite of assays to determine not only binding affinity but also functional efficacy (agonism vs. antagonism).

Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.

  • Membrane Preparation: Human µ-opioid receptor-expressing HEK293 cell membranes are prepared via dounce homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Radioligand: [³H]-DAMGO (a potent and selective MOR agonist).

  • Procedure:

    • A constant concentration of [³H]-DAMGO (typically at its Kd value) is incubated with receptor-containing membranes.

    • Increasing concentrations of this compound, the reference agonist DAMGO, or the reference antagonist Naloxone are added.

    • Incubation is carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.

    • Filter-bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

CompoundIC50 (nM)Ki (nM)
This compound 125 78
DAMGO (Reference Agonist)2.51.6
Naloxone (Reference Antagonist)159.4
cAMP Accumulation Assay

This functional assay will determine whether this compound acts as an agonist or antagonist at the MOR, which is a Gi-coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

  • Cell Line: CHO cells stably expressing the human µ-opioid receptor.

  • Procedure:

    • Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • For agonist mode, increasing concentrations of this compound or DAMGO are added.

    • For antagonist mode, cells are pre-incubated with increasing concentrations of the test compound or Naloxone, followed by the addition of a fixed concentration of DAMGO (at its EC80).

    • Following incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from the concentration-response curves.

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
This compound >10,000 250
DAMGO (Reference Agonist)5.8-
Naloxone (Reference Antagonist)-22

This hypothetical data suggests that this compound may be a moderate antagonist at the µ-opioid receptor.

MOR_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity b_start HEK293-MOR Membranes b_incubate Incubate & Filter b_start->b_incubate b_radioligand [³H]-DAMGO b_radioligand->b_incubate b_competitor Test Compound / Controls b_competitor->b_incubate b_readout Scintillation Counting b_incubate->b_readout b_analysis Calculate Ki b_readout->b_analysis f_start CHO-MOR Cells f_forskolin Forskolin Stimulation f_start->f_forskolin f_compound Add Test Compound f_forskolin->f_compound f_agonist Agonist Mode f_compound->f_agonist f_antagonist Antagonist Mode + DAMGO f_compound->f_antagonist f_readout cAMP Measurement (HTRF) f_agonist->f_readout f_antagonist->f_readout f_analysis Calculate EC50 / IC50 f_readout->f_analysis S1R_Pathway S1R_Agonist S1R Agonist (e.g., PRE-084, Test Compound) S1R Sigma-1 Receptor (S1R) (on ER membrane) S1R_Agonist->S1R binds IP3R IP3 Receptor (IP3R) S1R->IP3R potentiates Ca_release Ca²⁺ Release IP3R->Ca_release gates ER Endoplasmic Reticulum (ER) Ca²⁺ Store Cytosol_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosol_Ca Cell_Response Cellular Response Cytosol_Ca->Cell_Response

Caption: S1R agonist potentiation of calcium release.

Conclusion

This guide outlines a foundational strategy for the functional characterization of this compound. The proposed assays provide a robust framework for determining its affinity and functional activity at two high-value, piperidine-relevant targets. The hypothetical data presented herein suggests a profile of a moderate sigma-1 receptor agonist with weak antagonistic activity at the µ-opioid receptor. Such a profile could be of interest in the context of neurodegenerative diseases or certain pain states. The experimental protocols and comparative data serve as a blueprint for researchers and drug development professionals to undertake a systematic and efficient initial pharmacological evaluation of this and other novel chemical entities.

References

  • S. M. Al-Mousawi, M. A. El-Apasery, M. H. El-Nagdi, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2022. [Link]

  • M. Kaushik, et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," International Journal of Molecular Sciences, 2021. [Link]

  • L. De Luca, et al., "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity," RSC Medicinal Chemistry, 2023. [Link]

  • M. Mokhtary, K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, 2024. [Link]

  • H. Naseem, et al., "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series," Letters in Drug Design & Discovery, 2022. [Link]

  • S. Vitale, et al., "Representative 2‐substituted piperidine‐containing pharmaceuticals," Asian Journal of Organic Chemistry, 2020. [Link]

  • A. V. Gerasimov, et al., "Pharmacological Applications of Piperidine Derivatives," Encyclopedia, 2023. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS No. 19780-85-9), a compound whose handling requires a thorough understanding of its chemical properties and associated hazards.

The procedural integrity of chemical disposal is not merely about following rules; it is a self-validating system that ensures the safety of personnel, protects the environment, and maintains the operational integrity of the research facility. This document is structured to provide not just a set of instructions, but a logical narrative that explains the causality behind each recommended step, grounded in authoritative regulatory and safety data.

Hazard Profile and Chemical Characteristics

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. While a comprehensive Safety Data Sheet (SDS) is the primary source of this information, the following table summarizes the key characteristics based on available data for the compound and structurally related piperidine derivatives.

PropertyValue/ClassificationSource
CAS Number 19780-85-9TCI Chemicals[1]
Molecular Formula C10H21NO2Pharmaffiliates[2]
Appearance Data not available (likely a liquid or low-melting solid)N/A
Acute Toxicity Data not specified for this exact compound. Related compounds like 1-(2-Hydroxyethyl)piperidine are harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4]Loba Chemie[3], Thermo Fisher Scientific[4]
Environmental Hazards Prevent product from entering drains.[5]TCI Chemicals[5]
Storage Store in a cool, shaded, and dry area under an inert gas. Keep container tightly closed and protect from moisture.[5]TCI Chemicals[5]

The primary hazards associated with piperidine-based compounds often include skin and eye irritation, and potential respiratory effects.[3] Therefore, the disposal process must be designed to mitigate these risks at every stage.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its final removal by a licensed disposal company. The following workflow is designed to ensure compliance with general principles of laboratory chemical waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[6][7]

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify the waste. Any unused this compound, contaminated materials (e.g., pipette tips, gloves, absorbent pads), or reaction byproducts containing the compound must be treated as chemical waste. Based on the hazard profile of similar compounds, this waste should be managed as hazardous waste.[8]

Step 2: Segregation of Waste

Proper segregation is fundamental to safe and efficient waste disposal.[6] this compound waste should be collected in a dedicated, properly labeled waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or toxic fumes.[9]

  • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

Step 3: Selection of an Appropriate Waste Container

The choice of waste container is critical to prevent leaks and spills.

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.

  • The container must be in good condition, free from cracks or other damage.

  • Ensure the container is compatible with this compound.

Step 4: Proper Labeling of the Waste Container

Accurate and clear labeling is a regulatory requirement and a key safety feature.[8] The label on the waste container must include:

  • The words "Hazardous Waste"[8]

  • The full chemical name: "this compound"

  • The CAS number: "19780-85-9"

  • An indication of the hazards (e.g., "Irritant," "Harmful")

  • The accumulation start date (the date the first drop of waste is added to the container)

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][10]

  • The SAA must be under the control of the operator of the process generating the waste.[7]

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a secondary containment bin to catch any potential leaks.

  • The volume of hazardous waste in an SAA is limited, typically to 55 gallons.[7]

The following diagram illustrates the decision-making process for handling this chemical waste within the laboratory.

G A Chemical is deemed waste B Is it pure compound or a mixture? A->B C Is it solid or liquid? B->C D Select appropriate, clean, and compatible waste container C->D E Label container with: 'Hazardous Waste' Full Chemical Name CAS Number Hazard Information Accumulation Start Date D->E F Place in designated Satellite Accumulation Area (SAA) E->F G Keep container closed in secondary containment F->G H Arrange for pickup by licensed waste disposal vendor G->H

Caption: In-lab waste management workflow.

Final Disposal: The Role of Licensed Professionals

The ultimate disposal of this compound must be conducted by a licensed and reputable chemical waste disposal company.[5] These companies have the expertise and facilities to handle, transport, and dispose of hazardous chemicals in accordance with all local, state, and national regulations.

  • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[5] This can lead to environmental contamination and potential harm to public health.

  • Maintain a manifest or record of all hazardous waste generated and disposed of. This documentation is often required for regulatory compliance.

The overall disposal pathway, from generation to final treatment, is depicted in the following diagram.

G cluster_lab Laboratory cluster_facility Facility Level cluster_vendor Licensed Disposal Vendor A Waste Generation B Segregation & Containerization A->B C Labeling B->C D Storage in SAA C->D E Central Accumulation Area (CAA) (if applicable) D->E Transfer F Scheduled Waste Pickup E->F G Transportation F->G Manifesting H Treatment & Disposal (e.g., Incineration) G->H

Caption: Overall chemical disposal pathway.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Ventilate the area.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET: this compound. TCI Chemicals.
  • SAFETY DATA SHEET: Piperidine. Sigma-Aldrich.
  • SAFETY DATA SHEET: 1-(2-HYDROXYETHYL) PIPERIDINE. Loba Chemie.
  • Need to dispose chemicals. Health and Safety Executive.
  • SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine. Thermo Fisher Scientific.
  • This compound. Pharmaffiliates.
  • This compound. TCI Chemicals.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS No: 19780-85-9). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a detailed operational plan rooted in the fundamental principles of chemical hazard mitigation. As there is no specific Safety Data Sheet (SDS) widely available for this exact molecule, our recommendations are expertly extrapolated from the known hazards of the piperidine scaffold and structurally similar compounds. The guidance provided herein is designed to empower you with the knowledge to operate safely, protecting both yourself and the integrity of your research.

Hazard Analysis: Understanding the Piperidine Moiety

This compound belongs to the piperidine family of compounds. The parent piperidine ring is classified as a hazardous substance, and its derivatives often share similar toxicological profiles. The primary hazards associated with analogous piperidine compounds include:

  • Acute Toxicity: Piperidines can be harmful if swallowed and toxic in contact with skin or if inhaled[1][2][3][4].

  • Skin Corrosion/Irritation: Direct contact can cause severe skin burns and irritation[1][2][3][5][6].

  • Serious Eye Damage: The chemical class is known to cause serious, and potentially irreversible, eye damage[1][5][6][7].

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation[5].

  • Flammability: Many piperidine derivatives are flammable liquids and vapors[1][2][3].

Therefore, we must operate under the assumption that this compound possesses similar hazardous properties. All handling procedures must reflect this cautious approach.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The following table summarizes the essential PPE required for handling this compound.

Body Protection Required PPE Specification Rationale and Scientific Basis
Eyes & Face Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is mandatory when handling larger quantities (>50 mL) or when there is a significant splash risk.Protects against splashes that can cause severe eye damage and irritation. Piperidine derivatives are known to be corrosive to the eyes[1][5][6][7]. Standard safety glasses do not provide an adequate seal against chemical splashes.
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) tested to the EN 374 standard. Select a glove with a protection class of at least 3 (breakthrough time >60 minutes) for brief contact and class 5 or higher (>240 minutes) for prolonged or immersive work[8].Prevents dermal absorption and contact-induced skin irritation or burns, which are significant risks with piperidine compounds[1][6][9]. Always inspect gloves for signs of degradation or puncture before use.
Body A flame-retardant, chemical-resistant laboratory coat. Closed-toe shoes are mandatory. For large-scale operations, a chemical-resistant apron is also recommended.Minimizes skin exposure from accidental spills and protects against the potential flammability of piperidine derivatives[2][10].
Respiratory Required when handling outside of a certified chemical fume hood, if heating the substance, or if aerosolization is possible. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.Protects against the inhalation of potentially toxic and irritating vapors[5][8][11].

Operational Plan: A Step-by-Step Protocol for Safe Chemical Handling

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental reproducibility.

Preparation and Pre-Handling Inspection
  • Work Area Verification: Confirm that a certified chemical fume hood is operational. Ensure that an eyewash station and safety shower are unobstructed and have been recently tested[11].

  • Gather Materials: Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood before introducing the target compound.

  • PPE Inspection: Meticulously inspect all PPE for defects. Check gloves for punctures or tears and ensure your face shield is free of cracks.

PPE Donning Sequence (A Self-Validating System)

The order of donning is designed to prevent cross-contamination.

  • Lab Coat and Shoes: Don your laboratory coat, ensuring it is fully buttoned. Confirm you are wearing closed-toe shoes.

  • Gloves: Put on your primary pair of chemical-resistant gloves. If double-gloving, don the first pair now.

  • Respiratory Protection (if required): Perform a fit check on your respirator according to your institution's EHS protocols.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield if the procedure warrants it.

Chemical Handling
  • Always handle this compound within a chemical fume hood to minimize inhalation exposure[10][11].

  • Use spark-proof tools and ground equipment to prevent ignition from static discharge, as the compound may be flammable[11][12].

  • Avoid all personal contact with the substance, including inhalation[8]. Wash hands thoroughly after handling, even if gloves were worn[5].

Post-Handling and PPE Doffing Sequence

The doffing sequence is critical to avoid contaminating your skin or the laboratory environment.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Remove the lab coat by rolling it inward to contain any surface contamination and hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the chemical waste.

  • Hand Washing: Immediately wash your hands and any exposed skin with soap and water[5].

SafeHandlingWorkflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing & Disposal Prep Verify Fume Hood & Safety Showers InspectPPE Inspect All PPE (Gloves, Goggles) Prep->InspectPPE 1. Area Secure DonCoat Don Lab Coat & Closed-Toe Shoes InspectPPE->DonCoat 2. PPE OK DonGloves Don Chemical- Resistant Gloves DonEyes Don Goggles & Face Shield Handle Handle Chemical Inside Fume Hood DonEyes->Handle 3. Protected DoffGloves Remove Outer Gloves/ Face Shield/Goggles Handle->DoffGloves 4. Procedure Complete DoffCoat Remove Lab Coat DoffInnerGloves Remove Inner Gloves Wash Wash Hands Thoroughly Dispose Dispose of Contaminated PPE in Chemical Waste End End Dispose->End Safe Exit

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[5][11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][5].

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Use non-sparking tools[11][12]. Prevent spillage from entering drains or water courses[12][13].

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste and disposed of in a properly labeled, sealed container.

  • Chemical Waste: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Do not dispose of it down the drain[14].

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your scientific work. Your safety is inextricably linked to the quality of your results.

References

  • 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. (2019). Loba Chemie. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Piperidine - SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.